molecular formula C15H22O3 B14765046 Ipomeamarone CAS No. 20007-82-3

Ipomeamarone

Katalognummer: B14765046
CAS-Nummer: 20007-82-3
Molekulargewicht: 250.33 g/mol
InChI-Schlüssel: WOFDWNOSFDVCDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ipomeamarone is a natural product found in Myoporum laetum, Myoporum acuminatum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDWNOSFDVCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90911590
Record name 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
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Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-23-5, 20007-82-3, 11033-12-8
Record name (+)-Ipomeamarone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipomeamarone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOHLMANN 176
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Record name Ipomeamarone
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ipomeamarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a naturally occurring furanosesquiterpenoid and a prominent member of the furanoterpenoid class of phytoalexins.[1] It is primarily biosynthesized by sweet potatoes (Ipomoea batatas) in response to stress, particularly microbial infections, mechanical injury, or chemical exposure.[2][3] As a phytoalexin, it plays a crucial role in the plant's defense mechanisms.[4] However, its accumulation in damaged sweet potato tubers can lead to toxicity in livestock and humans, primarily targeting the liver (hepatotoxicity).[3][5] This guide provides a detailed technical overview of the chemical structure, properties, biosynthesis, and analytical methodologies for this compound.

Chemical Structure and Physicochemical Properties

This compound is a sesquiterpene, meaning it is derived from three isoprene (B109036) units. Its structure features a furan (B31954) ring attached to a substituted tetrahydrofuran (B95107) (oxolane) ring.

Structural Identifiers

The chemical identity of this compound is defined by several key identifiers, summarized in the table below.

IdentifierValueSource
IUPAC Name 1-[(2S,5R)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one[N/A]
Chemical Formula C₁₅H₂₂O₃[6]
Average Molecular Weight 250.338 g/mol [6]
Monoisotopic Molecular Weight 250.156894568 Da[6]
CAS Number 20007-82-3[3]
InChI Key WOFDWNOSFDVCDF-UHFFFAOYSA-N[6]
SMILES CC(C)CC(=O)CC1(C)CCC(O1)C1=COC=C1[6]
Physicochemical Data

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for developing analytical methods. The properties of this compound are summarized below.

PropertyValueSource
Water Solubility 0.041 g/L[6]
logP (Octanol-Water Partition Coefficient) 3.39[6]
logS -3.8[6]
pKa (Strongest Acidic) 19.07[6]
pKa (Strongest Basic) -2.9[6]
Polar Surface Area 39.44 Ų[3][6]
Rotatable Bond Count 5[6]
Hydrogen Bond Acceptor Count 2[6]
Hydrogen Bond Donor Count 0[6]
Refractivity 69.77 m³·mol⁻¹[6]
Polarizability 28.24 ų[6]

Biosynthesis of this compound

This compound is a sesquiterpenoid synthesized via the mevalonate (B85504) (MVA) pathway in the plant's cytoplasm. The biosynthesis of all sesquiterpenoids originates from the C15 isoprenoid precursor, Farnesyl pyrophosphate (FPP).[5][7] FPP is formed from the condensation of two molecules of isopentenyl pyrophosphate (IPP) and one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP).[5][8] While the complete enzymatic cascade from FPP to this compound is complex, a key step involves the formation of dehydrothis compound, which serves as the immediate precursor.[6] The production of these furanoterpenoids is significantly upregulated in response to stressors like fungal infection.[4][6]

G cluster_0 Mevalonate Pathway (Cytoplasm) cluster_1 Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase Dehydro Dehydrothis compound FPP->Dehydro Sesquiterpene Cyclases & Oxidases (multiple steps) This compound This compound Dehydro->this compound Reductase Activity Stressor Fungal Infection / Mechanical Stress Stressor->FPP Upregulates Enzyme Activity

Caption: High-level overview of the this compound biosynthesis pathway.

Biological Activity & Toxicity

The primary documented biological role of this compound is as a phytoalexin, defending the sweet potato against pathogenic fungi.[4] However, its most significant impact concerning animal and human health is its toxicity.

Hepatotoxicity

This compound is a known hepatotoxin.[3] Ingestion by livestock that consumes mold-damaged sweet potatoes can lead to liver necrosis and can be fatal.[2] The mechanism of toxicity is related to its metabolic activation in the liver.

Quantitative Toxicity Data

The acute toxicity of this compound has been quantified, primarily through the determination of the median lethal dose (LD₅₀).

SpeciesRouteLD₅₀ ValueSource
RatOral250 mg/kg (freshly isolated)[2][4]
RatOral500 mg/kg (after 4 months of isolation)[2][4]
MouseIntraperitoneal230 mg/kg[N/A]

Note: The toxicity of this compound appears to decrease over time after isolation, suggesting it is an unstable compound.[4][9]

Other Biological Activities

While sweet potato extracts have shown some antimicrobial properties, specific quantitative data (e.g., IC₅₀ or MIC values) for pure this compound against bacterial or fungal pathogens are not extensively documented in the available literature.[10] Similarly, its cytotoxic potential against specific cancer cell lines has not been well-characterized.

Experimental Protocols

The isolation and identification of this compound involve extraction from a plant matrix followed by chromatographic and spectroscopic analysis.

Extraction and Purification from Ipomoea batatas

This protocol is adapted from methodologies used for extracting furanoterpenoids from infected sweet potato tissues.[6]

  • Homogenization: Weigh infected sweet potato tissue and homogenize in methanol (B129727) (e.g., 550 mL methanol for ~270 g of tissue) for 3-5 minutes.[6]

  • Filtration: Filter the homogenate through Whatman No. 4 filter paper to remove solid plant debris.[6]

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the methanol.[6]

  • Liquid-Liquid Extraction: Add an equal volume of dichloromethane (B109758) (DCM) to the remaining aqueous concentrate. Mix thoroughly and allow the phases to separate. Collect the organic (DCM) phase.

  • Drying and Concentration: Dry the DCM phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude oily extract.

  • Purification (Optional): For higher purity, the crude extract can be subjected to flash column chromatography on silica (B1680970) gel, eluting with a hexane-ethyl acetate (B1210297) gradient.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of this compound.[4]

  • Sample Preparation: Dissolve the crude or purified extract in a suitable volatile solvent like ethyl acetate.

  • GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with a 5975C MS). [N/A]

  • GC Column: Employ a nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). [N/A]

  • Carrier Gas: Use Helium at a constant flow rate of approximately 1.2 mL/min. [N/A]

  • Injection: Inject 1 µL of the sample in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 3 min.

    • Ramp: Increase at 10 °C/min to 280 °C.

    • Final hold: Maintain 280 °C for 10 min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

  • Identification: Identify the this compound peak by comparing its retention time and mass spectrum with a known standard or with library data (e.g., NIST, Wiley). The retention time is expected around 20.8 minutes under these conditions. [N/A]

Structural Elucidation by NMR Spectroscopy

NMR is essential for the unambiguous structural confirmation of this compound.[6]

  • Sample Preparation: Dissolve approximately 5 mg of purified this compound in deuterated chloroform (B151607) (CDCl₃) and transfer to a 5 mm NMR tube. [N/A]

  • Spectrometer: Acquire spectra on a high-field NMR spectrometer (e.g., Bruker 600 MHz). [N/A]

  • 1D NMR Spectra:

    • Acquire a standard ¹H NMR spectrum to observe proton chemical shifts and coupling constants.

    • Acquire a ¹³C NMR spectrum to observe carbon chemical shifts.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule, comparing chemical shifts to published data.[6]

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Infected Infected Sweet Potato Tissue Homogenize Homogenize in Methanol Infected->Homogenize Filter Filter & Concentrate Homogenize->Filter Extract Partition with DCM Filter->Extract Crude Crude Extract Extract->Crude GCMS GC-MS Analysis Crude->GCMS NMR NMR Analysis (1D & 2D) Crude->NMR ID Structural Identification & Confirmation GCMS->ID Quant Quantification GCMS->Quant NMR->ID

Caption: Experimental workflow for this compound extraction and analysis.

Conclusion

This compound is a significant furanosesquiterpenoid whose chemical structure has been well-established through extensive spectroscopic analysis. Its role as a phytoalexin in sweet potatoes is a key aspect of plant pathology, while its inherent hepatotoxicity makes it a compound of interest in toxicology and food safety. The detailed experimental protocols for its extraction and characterization provide a robust framework for researchers in natural products chemistry, toxicology, and drug development to further investigate its properties and potential applications.

References

An In-depth Technical Guide to the Ipomeamarone Biosynthesis Pathway in Sweet Potato

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ipomeamarone, a furanosesquiterpenoid phytoalexin, is a crucial component of the defense mechanism in sweet potato (Ipomoea batatas) against microbial pathogens, particularly the fungus Ceratocystis fimbriata, the causative agent of black rot disease. Its biosynthesis is a complex process initiated by pathogen-induced signaling cascades, leading to the activation of the terpenoid biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including its key intermediates, the enzyme families likely involved, and the signaling networks that regulate its production. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of key components of this pathway are also presented. This document is intended to serve as a valuable resource for researchers investigating plant-pathogen interactions, secondary metabolite biosynthesis, and those interested in the potential pharmacological applications of this compound and related compounds.

Introduction

Sweet potato is a globally significant crop, valued for its nutritional content and adaptability. However, its production is significantly hampered by diseases such as black rot, which not only reduces yield but also leads to the accumulation of toxic phytoalexins like this compound in the storage roots, making them unfit for human and animal consumption.[1][2] this compound and its precursor, dehydrothis compound, are furanoterpenoids that exhibit antifungal properties and are synthesized by the plant as a defense response to pathogen invasion.[3] Understanding the intricate biochemical and molecular mechanisms underlying this compound biosynthesis is paramount for developing disease-resistant sweet potato varieties and for exploring the potential of these compounds in drug development. This guide synthesizes the current knowledge on the this compound biosynthesis pathway, its regulation, and the experimental methodologies used in its study.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the general terpenoid pathway, starting with the synthesis of the C15 precursor, farnesyl pyrophosphate (FPP). While the complete enzymatic cascade from FPP to this compound in sweet potato has not been fully elucidated, strong evidence points to the involvement of two key enzyme families: terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs).

The proposed pathway is as follows:

  • Farnesyl Pyrophosphate (FPP) Synthesis: FPP is synthesized in the cytosol via the mevalonate (B85504) (MVA) pathway.

  • Conversion of FPP to a Sesquiterpene Intermediate: A yet-to-be-identified sesquiterpene synthase (IbTPS) is hypothesized to catalyze the cyclization of FPP to a sesquiterpene olefin or alcohol precursor.

  • Oxidation by Cytochrome P450s: A series of oxidation reactions, likely catalyzed by one or more specific cytochrome P450 enzymes (IbCYPs), modifies the sesquiterpene scaffold.

  • Formation of Dehydrothis compound: These oxidative modifications lead to the formation of dehydrothis compound, a known precursor to this compound.[3]

  • Reduction to this compound: The final step is the reduction of dehydrothis compound to this compound.

Diagram of the Proposed this compound Biosynthesis Pathway

This compound Biosynthesis Pathway cluster_0 Mevalonate Pathway cluster_1 This compound Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP DMAPP->GPP FPP FPP GPP->FPP Sesquiterpene Intermediate Sesquiterpene Intermediate FPP->Sesquiterpene Intermediate IbTPS (putative) Dehydrothis compound Dehydrothis compound Sesquiterpene Intermediate->Dehydrothis compound IbCYPs (putative) This compound This compound Dehydrothis compound->this compound Reductase (putative)

A proposed biosynthetic pathway for this compound in sweet potato.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and is induced in response to pathogen attack. This induction is mediated by complex signaling networks, with the jasmonic acid (JA) pathway playing a central role.

Upon pathogen recognition, a signaling cascade is initiated, leading to the accumulation of JA. JA then activates a transcriptional reprogramming, leading to the upregulation of genes encoding enzymes involved in secondary metabolism, including those in the this compound biosynthesis pathway. Several families of transcription factors are implicated in mediating these JA-responsive gene expressions, including AP2/ERF, bHLH, MYB, and WRKY.[4][5] In sweet potato, the transcription factor IbBBX24 has been shown to be involved in the JA pathway and resistance to Fusarium wilt.[6]

Diagram of the Signaling Pathway Regulating this compound Biosynthesis

Signaling Pathway for this compound Biosynthesis Pathogen Elicitors Pathogen Elicitors Receptor Receptor Pathogen Elicitors->Receptor Signal Transduction Cascade Signal Transduction Cascade Receptor->Signal Transduction Cascade Jasmonic Acid (JA) Biosynthesis Jasmonic Acid (JA) Biosynthesis Signal Transduction Cascade->Jasmonic Acid (JA) Biosynthesis JA-responsive TFs (e.g., IbBBX24, MYB, WRKY) JA-responsive TFs (e.g., IbBBX24, MYB, WRKY) Jasmonic Acid (JA) Biosynthesis->JA-responsive TFs (e.g., IbBBX24, MYB, WRKY) Upregulation of Biosynthesis Genes Upregulation of Biosynthesis Genes JA-responsive TFs (e.g., IbBBX24, MYB, WRKY)->Upregulation of Biosynthesis Genes Activation This compound Biosynthesis This compound Biosynthesis Upregulation of Biosynthesis Genes->this compound Biosynthesis

A simplified signaling cascade leading to this compound production.

Quantitative Data

The accumulation of this compound and its precursor, dehydrothis compound, has been quantified in sweet potato tissues under various conditions, particularly in response to fungal infection.

CompoundConditionTissueConcentration (mg/kg fresh weight)Reference
This compoundRhizopus stolonifer infectedStorage Root50.6 - 2126.7[3]
Dehydrothis compoundRhizopus stolonifer infectedStorage Root39.3 - 2230.4[3]
This compoundHealthy (control)Storage Root12.4 - 144.5[3]
This compoundC. fimbriata infectedStorage RootIncreases significantly over 72h[1]
EnzymeSubstrateKM (µM)kcat (s-1)kcat/KM (s-1µM-1)Reference
TgTPS2 (a model plant sesquiterpene synthase)FPP0.550.290.53[7]

Experimental Protocols

Extraction and Quantification of this compound and Dehydrothis compound

This protocol is adapted from Wamalwa et al. (2015).[3]

5.1.1. Extraction

  • Homogenize 10 g of sweet potato tissue in 100 mL of methanol (B129727) for 3 minutes.

  • Filter the homogenate through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is removed.

  • Resuspend the aqueous residue in 20 mL of distilled water and partition three times with 20 mL of dichloromethane (B109758).

  • Pool the dichloromethane fractions and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of methanol for analysis.

5.1.2. Quantification by LC-QToF-MS

  • Instrumentation: A liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer (LC-QToF-MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Positive ion mode, with a scan range of m/z 50-1000.

  • Quantification: Generate standard curves for this compound and dehydrothis compound using authentic standards.[3] Calculate the concentration in the samples based on the peak areas and the standard curves.

Diagram of the Extraction and Quantification Workflow

Extraction and Quantification Workflow Sweet Potato Tissue Sweet Potato Tissue Homogenization in Methanol Homogenization in Methanol Sweet Potato Tissue->Homogenization in Methanol Filtration Filtration Homogenization in Methanol->Filtration Rotary Evaporation Rotary Evaporation Filtration->Rotary Evaporation Liquid-Liquid Extraction (DCM) Liquid-Liquid Extraction (DCM) Rotary Evaporation->Liquid-Liquid Extraction (DCM) Drying and Evaporation Drying and Evaporation Liquid-Liquid Extraction (DCM)->Drying and Evaporation Reconstitution in Methanol Reconstitution in Methanol Drying and Evaporation->Reconstitution in Methanol LC-QToF-MS Analysis LC-QToF-MS Analysis Reconstitution in Methanol->LC-QToF-MS Analysis Quantification Quantification LC-QToF-MS Analysis->Quantification

A workflow for the extraction and analysis of this compound.
Heterologous Expression and Functional Characterization of a Candidate IbTPS Gene

This protocol provides a general framework for the functional characterization of a candidate sweet potato terpene synthase gene.

  • Gene Isolation: Isolate the full-length cDNA of the candidate IbTPS gene from sweet potato tissue treated with a fungal elicitor (e.g., from C. fimbriata).

  • Vector Construction: Clone the IbTPS cDNA into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression according to standard protocols.

  • Protein Purification: Purify the recombinant IbTPS protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).

    • Add the purified enzyme and the substrate, farnesyl pyrophosphate (FPP).

    • Incubate at 30°C for 1-2 hours.

    • Extract the reaction products with an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Product Identification: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra with known standards and libraries to identify the sesquiterpene product(s).

Heterologous Expression and Functional Characterization of a Candidate IbCYP Gene

This protocol provides a general framework for the functional characterization of a candidate sweet potato cytochrome P450 gene, often requiring co-expression with a cytochrome P450 reductase (CPR).

  • Gene and CPR Isolation: Isolate the full-length cDNAs of the candidate IbCYP gene and a sweet potato CPR gene.

  • Vector Construction: Clone both the IbCYP and CPR cDNAs into a yeast expression vector that allows for co-expression (e.g., pESC series).

  • Heterologous Expression: Transform the co-expression construct into a suitable yeast strain (e.g., WAT11).

  • In vivo Assay:

    • Culture the transformed yeast in an appropriate medium.

    • Induce protein expression.

    • Feed the yeast culture with the putative substrate (the sesquiterpene product from the IbTPS reaction).

    • Incubate for 24-48 hours.

  • Metabolite Extraction and Analysis:

    • Extract the metabolites from the yeast culture (both cells and medium) using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by GC-MS or LC-MS to identify the oxidized products.

Conclusion and Future Perspectives

The biosynthesis of this compound in sweet potato is a classic example of an inducible plant defense response. While significant progress has been made in understanding the chemical nature of this compound and its precursors, and the signaling pathways that trigger its production, the specific enzymes responsible for its biosynthesis remain to be definitively identified and characterized. The advent of multi-omics approaches, combined with gene silencing and heterologous expression techniques, will undoubtedly accelerate the discovery of the complete enzymatic machinery of this important pathway.[8] A thorough understanding of the this compound biosynthesis pathway will not only pave the way for engineering durable disease resistance in sweet potato but also unlock the potential for the biotechnological production of this and related bioactive sesquiterpenoids for agricultural and pharmaceutical applications.

References

The Discovery and Isolation of Ipomeamarone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomeamarone, a furanosesquiterpenoid phytoalexin, is a key component of the sweet potato's (Ipomoea batatas) defense mechanism against microbial pathogens and other stressors. First identified in the 1940s, this compound has been the subject of extensive research due to its biological activities, including its toxicity. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and analysis, a summary of quantitative data, and a review of its biosynthetic and signaling pathways.

A Historical Perspective on this compound

The story of this compound began in 1943 when it was first reported by Hiura in sweet potatoes infected with the black rot fungus, Ceratostomella fimbriata (now known as Ceratocystis fimbriata)[1]. This discovery marked the beginning of our understanding of phytoalexins in sweet potatoes. A decade later, in 1953, the chemical structure of this compound was elucidated by Kubota and Matsuura, who identified it as a furanosesquiterpenoid[1].

Subsequent research revealed that this compound production is not limited to infections by C. fimbriata. It can also be induced by other pathogens such as Fusarium solani, as well as by physical injury, such as from the sweet potato weevil (Cylas formicarius elegantulus), and exposure to chemical stressors like mercuric chloride[1].

Quantitative Data on this compound

The concentration of this compound in sweet potato tissue can vary significantly depending on the cultivar, the inducing pathogen, and the duration of the infection.

Table 1: this compound Concentration in Sweet Potato Tissues Infected with Various Pathogens
PathogenConcentration (µg/g of diseased tissue)Reference
Ceratocystis fimbriata220 - 10,000[2]
Fusarium oxysporumHigh concentrations detected[1]
Sclerotium rolfsiiHigh concentrations detected[1]
Diplodia tubericolaHigh concentrations detected[1]
Macrophomina phaseoli460 - 10,000[2]
Plenodomus destruensHigh concentrations detected[1]
Rhizopus stoloniferUp to 300[1]
Monilochaetes infuscansUp to 300[1]
Internal Cork VirusUp to 300[1]
Meloidogyne incognitaNot detected[1]
Streptomyces ipomoeaNot detected[1]
Table 2: Toxicological Data for this compound
Animal ModelRoute of AdministrationLD50 (Median Lethal Dose)Reference
MiceIntraperitoneal (IP)230 mg/kg[1]
Albino RatsOral (1 month after isolation)250 mg/kg[3]
Albino RatsOral (4 months after isolation)500 mg/kg[3]
Albino RatsOral (8 months after isolation)>1000 mg/kg[3]
Table 3: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
Molecular FormulaC₁₅H₂₂O₃[4]
Molecular Weight250.33 g/mol [4]
Mass Spectrometry (LC-QToF-MS)m/z 251.1647 [M+H]⁺[4]
¹H NMR (CDCl₃, ppm)
C-76.15 (1H)[4]
C-92.13 (3H)[4]
C-101.85 (3H)[4]
Residual CHCl₃7.26[4]
¹³C NMR (CDCl₃, ppm)
C-172.6[4]

Experimental Protocols

Induction of this compound Production

Objective: To induce the production of this compound in sweet potato tubers for subsequent isolation.

Materials:

  • Healthy, unblemished sweet potato tubers

  • Culture of Ceratocystis fimbriata or other inducing pathogen

  • Sterilized needle or cork borer

  • Sterile distilled water

  • Incubator

Procedure:

  • Wash sweet potato tubers thoroughly with tap water and surface sterilize with a 0.5% sodium hypochlorite (B82951) solution for 5 minutes, followed by three rinses with sterile distilled water.

  • Create small punctures or wounds on the surface of the sweet potatoes using a sterilized needle.

  • Inoculate the wounds with a suspension of C. fimbriata spores or mycelia.

  • Place the inoculated sweet potatoes in a humid chamber and incubate at 25-30°C for 1 to 4 weeks. The duration of incubation will affect the yield of this compound.

Isolation and Purification of this compound

Objective: To extract and purify this compound from infected sweet potato tissue.

Materials:

  • Infected sweet potato tissue

  • Blender

  • Chloroform

  • Methanol

  • Distilled water

  • Whatman No. 4 filter paper

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381)

  • Ethyl acetate

Procedure:

  • Excise the diseased tissue from the sweet potato tubers.

  • Homogenize the tissue in a blender.

  • Extract the homogenized tissue with a mixture of chloroform, methanol, and water in a 2:2:1 volume ratio[1].

  • Filter the extract through Whatman No. 4 filter paper to remove solid debris.

  • Concentrate the filtrate using a rotary evaporator to remove the solvents.

  • The resulting crude extract can be further purified by column chromatography on silica gel.

  • Pack a column with silica gel slurried in hexane.

  • Apply the crude extract to the top of the column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. The furanoterpenoid fraction, including this compound, typically elutes with 90% hexane: 10% ethyl acetate[4].

  • Collect the fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.

  • Combine the this compound-containing fractions and evaporate the solvent to yield the purified compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in an extract.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or similar

  • Mass Spectrometer: Agilent 5977B or similar

  • Column: HP-5ms (30 m x 250 µm x 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 35°C for 2 minutes, ramp at 5°C/min to 190°C and hold for 1 minute, then ramp at 20°C/min to 250°C and hold for 2 minutes.

  • Mass Spectrometer Scan Range: 50-750 m/z

  • Ionization: Electron Impact (EI) at 70 eV

Procedure:

  • Dissolve the purified this compound or crude extract in a suitable solvent (e.g., hexane or ethyl acetate).

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

  • Acquire the data and analyze the resulting chromatogram and mass spectrum. This compound can be identified by its characteristic retention time and mass fragmentation pattern.

Biosynthesis and Signaling Pathways

The production of this compound is a complex biological process initiated by the plant's recognition of a pathogen or stressor. This recognition triggers a cascade of signaling events that ultimately leads to the synthesis of this defensive compound.

Signaling Pathway for Phytoalexin Production

The signaling pathway leading to phytoalexin biosynthesis in plants is a multi-step process. In sweet potato, the response to pathogens involves the activation of the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways. A general model for this process is as follows:

  • Pathogen Recognition: Pathogen-Associated Molecular Patterns (PAMPs) on the surface of microbes are recognized by Pattern Recognition Receptors (PRRs) on the plant cell surface.

  • Signal Transduction: This recognition activates a signaling cascade within the plant cell, often involving a Mitogen-Activated Protein Kinase (MAPK) cascade[5][6].

  • Transcription Factor Activation: The MAPK cascade leads to the phosphorylation and activation of transcription factors, such as WRKY transcription factors[7][8].

  • Gene Expression: These activated transcription factors then bind to the promoters of defense-related genes, including the genes encoding the enzymes responsible for this compound biosynthesis, leading to their transcription and translation.

Signaling_Pathway pathogen Pathogen (e.g., C. fimbriata) prr Pattern Recognition Receptor (PRR) pathogen->prr Recognition mapk_cascade MAPK Cascade prr->mapk_cascade Activation tf Transcription Factors (e.g., WRKY) mapk_cascade->tf Phosphorylation genes Biosynthesis Genes tf->genes Upregulation This compound This compound genes->this compound Synthesis

Simplified signaling pathway for this compound production.
Biosynthetic Pathway of this compound

This compound is a sesquiterpenoid, meaning it is synthesized from three isoprene (B109036) units. The biosynthesis of terpenoids in plants occurs via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. The precursor for sesquiterpenoids is farnesyl pyrophosphate (FPP). The exact enzymatic steps from FPP to this compound in sweet potato are still under investigation, but it is known to involve cyclization and oxidation steps, likely catalyzed by terpene synthases and cytochrome P450 monooxygenases[9][10]. Dehydrothis compound is a known precursor to this compound[11].

Biosynthetic_Pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway ipp_dmapp IPP / DMAPP mva_pathway->ipp_dmapp fpp_synthase FPP Synthase ipp_dmapp->fpp_synthase fpp Farnesyl Pyrophosphate (FPP) fpp_synthase->fpp terpene_synthase Terpene Synthase(s) fpp->terpene_synthase intermediate Sesquiterpene Intermediate terpene_synthase->intermediate p450 Cytochrome P450s intermediate->p450 dehydro Dehydrothis compound p450->dehydro This compound This compound dehydro->this compound Reduction

Proposed biosynthetic pathway of this compound.

Conclusion

The discovery and ongoing research into this compound have provided valuable insights into plant defense mechanisms and the chemical ecology of plant-pathogen interactions. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug development. Further elucidation of the specific enzymes and regulatory networks controlling this compound biosynthesis will not only enhance our fundamental understanding of plant biology but may also open new avenues for the development of disease-resistant crops and novel therapeutic agents.

References

The Natural Occurrence of Ipomeamarone in Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a furanosesquiterpenoid compound that plays a significant role in the defense mechanisms of certain plant species.[1] Classified as a phytoalexin, it is synthesized and accumulates in plants in response to various biotic and abiotic stressors, most notably microbial infections and insect damage.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound, its quantitative distribution, the experimental protocols for its analysis, and the underlying biochemical pathways of its production.

Natural Occurrence and Induction

This compound is most prominently found in the sweet potato (Ipomoea batatas), where its production is a key component of the plant's defense response.[1][3] Its synthesis is induced by a variety of stimuli, including:

  • Fungal Pathogens: Infection by fungi such as Ceratocystis fimbriata (black rot), Rhizopus stolonifer (soft rot), and Fusarium solani is a potent elicitor of this compound accumulation.[3][4]

  • Insect Damage: Injury caused by insects, like the sweet potato weevil (Cylas formicarius elegantulus), also triggers the production of this compound.[3]

  • Chemical Elicitors: Exposure to certain chemicals, such as mercuric chloride, can induce the synthesis of this phytoalexin.[3]

While predominantly associated with sweet potatoes, the potential for this compound or similar furanoterpenoids to be present in other Ipomoea species warrants further investigation. The primary function of this compound in the plant is to inhibit the growth of invading pathogens.[2]

Quantitative Data on this compound Occurrence

The concentration of this compound in sweet potato tissues can vary significantly depending on the cultivar, the nature of the stressor, and the extent of the damage. The following tables summarize quantitative data from various studies.

Table 1: this compound Concentration in Sweet Potato Tissues Infected with Various Pathogens

PathogenInfected Tissue Concentration (µg/g fresh weight)Non-Infected Tissue Concentration (µg/g fresh weight)
Meloidogyne incognitaNot DetectedNot Detected
Streptomyces ipomoeaNot DetectedNot Detected
Monilochaetes infuscans< 300Not Detected
Rhizopus stolonifer< 300Not Detected
Internal Cork Virus< 300Not Detected
Fusarium oxysporumHigh ConcentrationsLittle to None Detected
Sclerotium rolfsiiHigh ConcentrationsLittle to None Detected
Diplodia tubericolaHigh ConcentrationsLittle to None Detected
Ceratocystis fimbriataHigh ConcentrationsLittle to None Detected
Macrophomina phaseoliHigh ConcentrationsLittle to None Detected
Plenodomus destruensHigh ConcentrationsLittle to None Detected

Source: Adapted from Martin, W. J., et al. (1976).[3]

Table 2: Furanoterpenoid (including this compound) Concentrations in Sweet Potato Cultivars upon Rhizopus stolonifer Inoculation

TreatmentFuranoterpenoid Concentration Range (mg/kg)
Inoculated Samples50.6 - 2,330
Control (Non-Inoculated)12.4 - 144.5

Source: Adapted from Wamalwa, L. N., et al. (2015).[4]

Experimental Protocols

Accurate quantification of this compound is crucial for research and safety assessments. The following are detailed methodologies for the extraction and analysis of this compound from plant tissues.

Extraction of this compound from Sweet Potato Tissue

This protocol is a composite of methods described in the literature.[3]

Materials:

  • Sweet potato tissue (infected and/or healthy)

  • Blender

  • Whatman No. 4 filter paper

  • Rotary evaporator

  • Chloroform

  • Methanol (B129727)

  • Water

  • Dichloromethane

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

Procedure:

  • Homogenization: Weigh a known amount of sweet potato tissue (e.g., 100 g). Homogenize the tissue in a blender with a solvent mixture. Two common solvent systems are:

    • Methanol with NaCl (e.g., 100 mL methanol and 3 g NaCl).

    • A mixture of chloroform, methanol, and water (2:2:1 by volume).

  • Filtration: Filter the homogenate through Whatman No. 4 filter paper to remove solid debris.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the organic solvent and water.

  • Liquid-Liquid Extraction (if necessary): If further purification is needed, redissolve the concentrated extract in a small volume of water and perform a liquid-liquid extraction with a non-polar solvent like dichloromethane.

  • Drying: Dry the organic phase containing the this compound over anhydrous sodium sulfate.

  • Final Concentration: Evaporate the solvent to obtain the crude this compound extract. The extract can then be redissolved in a suitable solvent for chromatographic analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on parameters mentioned in relevant studies.[5][6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature of 35-50 °C, hold for 1-3 minutes.

    • Ramp up to 280-300 °C at a rate of 5-10 °C/min.

    • Hold at the final temperature for 5-10 minutes.

  • Injection Volume: 1 µL.

  • Injection Mode: Split or splitless, depending on the concentration of the extract.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Identification: Compare the mass spectrum of the analyte peak with a reference spectrum from a library (e.g., NIST) and with the retention time of an this compound standard.

Quantification by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS)

This protocol is detailed in Wamalwa, L. N., et al. (2015).

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QToF-MS).

  • ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7-μm particle size) or similar.

LC Conditions:

  • Column Temperature: 40 °C.

  • Autosampler Temperature: 15 °C.

  • Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Injection Volume: 0.5 µL.

MS Conditions:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Acquisition Mode: Full scan MS.

  • Identification: Based on accurate mass measurement, retention time, and fragmentation patterns compared to an this compound standard.

Signaling Pathways and Experimental Workflows

The production of this compound is a tightly regulated process involving complex signaling pathways. The following diagrams illustrate the key steps in its biosynthesis and a typical experimental workflow for its analysis.

ipomeamarone_biosynthesis cluster_mva Mevalonate (B85504) (MVA) Pathway (Cytosol) cluster_sesquiterpenoid Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P MVK Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP PMVK IPP Isopentenyl Pyrophosphate (IPP) Mevalonate-5-PP->IPP MVD DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) Dehydrothis compound Dehydrothis compound FPP->Dehydrothis compound Sesquiterpene Synthase FPP->Dehydrothis compound IPPDMAPP IPPDMAPP IPPDMAPP->GPP GPPS GPPIPP GPPIPP GPPIPP->FPP FPPS This compound This compound Dehydrothis compound->this compound Dehydrogenase

Caption: Biosynthetic pathway of this compound via the mevalonate pathway.

phytoalexin_induction Pathogen_Infection Pathogen Infection (e.g., Fungal Spores) PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Pathogen_Infection->PAMPs PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs MAPK_Cascade MAP Kinase Cascade Activation PRRs->MAPK_Cascade Transcription_Factors Activation of Transcription Factors (e.g., WRKYs) MAPK_Cascade->Transcription_Factors Gene_Expression Upregulation of Phytoalexin Biosynthesis Genes Transcription_Factors->Gene_Expression Ipomeamarone_Biosynthesis This compound Biosynthesis Gene_Expression->Ipomeamarone_Biosynthesis

Caption: A generalized signaling pathway for phytoalexin induction in plants.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Material Sweet Potato (Ipomoea batatas) Inoculation Inoculation with Fungal Pathogen (e.g., R. stolonifer) Plant_Material->Inoculation Incubation Incubation Inoculation->Incubation Harvesting Harvesting of Infected and Control Tissues Incubation->Harvesting Homogenization Homogenization in Solvent Harvesting->Homogenization Filtration Filtration Homogenization->Filtration Concentration Concentration of Filtrate Filtration->Concentration Chromatography GC-MS or LC-QToF-MS Analysis Concentration->Chromatography Quantification Quantification (based on standard curve) Chromatography->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

References

An In-depth Technical Guide to the Hepatotoxicity of Ipomeamarone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomeamarone (IPM), a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to stress, has been identified as a potent hepatotoxin in various animal models. This technical guide provides a comprehensive overview of the current understanding of this compound-induced liver injury, with a focus on quantitative toxicological data, detailed experimental protocols, and the putative molecular mechanisms involved. The information is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development investigating furan-containing compounds and their potential for hepatotoxicity.

Introduction

This compound is a sesquiterpenoid produced by sweet potato tubers when subjected to injury, infection (e.g., by the fungus Ceratostomella fimbriata), or chemical stress.[1] While serving a protective role for the plant, IPM has been shown to cause significant liver and lung toxicity in livestock that consume damaged sweet potatoes.[2] Its toxicological profile, particularly its ability to induce dose-dependent liver necrosis, has made it a subject of interest in experimental toxicology to understand the mechanisms of furan-induced hepatotoxicity.[1][3]

Quantitative Toxicological Data

The hepatotoxicity of this compound has been primarily evaluated in rodent models, with acute toxicity studies establishing lethal doses and identifying the liver as a primary target organ. The oral median lethal dose (LD50) has been determined in albino rats, demonstrating a time-dependent degradation of the toxin's potency after isolation.

Table 1: Acute Toxicity of this compound in Albino Rats (Oral Administration) [3][4]

Time After IsolationLD50 (mg/kg)
1 Month250
4 Months500
8 Months>1000

Table 2: Hepatotoxic Doses of this compound in Albino Rats (Oral Administration, 48-hour observation) [1][3]

Time After IsolationDose (mg/kg)Observed Liver Damage
1 Month125Varying degrees of congestion, degeneration, and necrosis
1 Month250Standard hepatotoxic model with significant necrosis
1 Month500Severe congestion, degeneration, and necrosis
4 Months250Varying degrees of congestion, degeneration, and necrosis
4 Months500Significant congestion, degeneration, and necrosis
8 Months500Varying degrees of congestion, degeneration, and necrosis
8 Months1000Significant congestion, degeneration, and necrosis

Note: Specific quantitative data on serum liver enzymes (e.g., ALT, AST) are not extensively reported in the reviewed literature. The assessment of hepatotoxicity is predominantly based on histopathological examination.

Experimental Protocols

The following sections detail the methodologies cited in the literature for investigating this compound-induced hepatotoxicity.

Isolation and Preparation of this compound

A standardized method for the isolation of IPM from sweet potato tubers has been described, which is crucial for obtaining the compound for toxicological studies.

G cluster_protocol This compound Isolation Protocol A Induce Stress in Sweet Potato Slices (e.g., with 1% Mercuric Chloride) B Incubate to Allow this compound Production A->B C Dry and Powder the Stressed Tissue B->C D Ether Extraction C->D E Wash Ether Extract (Sodium Bicarbonate, Sodium Hydroxide, Water) D->E F Dry with Anhydrous Sodium Sulphate E->F G Evaporate to Obtain Crude this compound F->G H Steam Distillation to Yield Purified this compound G->H

Caption: Workflow for the isolation of this compound from stressed sweet potato tubers.

Animal Models and Dosing
  • Animal Species: Albino rats and mice are the most commonly used animal models.[3][4]

  • Administration Route: Oral gavage is the primary route for studying the hepatotoxicity of ingested this compound.[1][3] Intraperitoneal injections have also been used in some studies.

  • Dosing Regimen: For acute toxicity studies, a single dose is administered, and animals are observed for 48 hours.[3]

  • Vehicle: The vehicle for administering this compound is not consistently specified in the literature but is a critical parameter for ensuring bioavailability.

Assessment of Hepatotoxicity
  • Histopathology: This is the primary method for evaluating this compound-induced liver damage. Liver tissues are collected, fixed in formalin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination: The liver sections are examined for evidence of:

    • Necrosis: Periportal, centrilobular, or midzonal necrosis is a hallmark of this compound toxicity.[1][3]

    • Congestion: Accumulation of blood in the liver vasculature.[3]

    • Degeneration: Cellular changes preceding necrosis, such as hydropic degeneration.[3]

Signaling Pathways in this compound-Induced Hepatotoxicity

The precise signaling pathways activated by this compound in hepatocytes are not yet fully elucidated. However, based on its chemical structure as a furan (B31954) derivative, a putative mechanism involving metabolic activation by cytochrome P450 enzymes is strongly suggested.

Proposed Mechanism of Action

The hepatotoxicity of many furan-containing compounds is initiated by their metabolic activation in the liver. This process is thought to involve the following key steps:

G cluster_pathway Proposed Signaling Pathway for this compound Hepatotoxicity IPM This compound CYP450 Cytochrome P450 (e.g., CYP2E1, CYP3A4) IPM->CYP450 Metabolic Activation Metabolite Reactive Metabolite (e.g., Epoxide or cis-enedial) CYP450->Metabolite Stress Oxidative Stress Metabolite->Stress Damage Cellular Damage (Protein & DNA Adducts) Metabolite->Damage Necrosis Hepatocellular Necrosis Stress->Necrosis Damage->Necrosis

Caption: Putative signaling pathway of this compound-induced hepatotoxicity.

Key Molecular Events
  • Metabolic Activation: this compound, being a lipophilic compound, is likely metabolized by cytochrome P450 (CYP) enzymes in the liver. This metabolic process can generate highly reactive and unstable intermediates, such as epoxides or cis-enedials.

  • Formation of Reactive Metabolites: These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction.

  • Induction of Oxidative Stress: The metabolic activation process and the presence of reactive metabolites can disrupt the cellular redox balance, leading to oxidative stress. This is characterized by an overproduction of reactive oxygen species (ROS) and depletion of cellular antioxidants like glutathione.

  • Cellular Damage and Death: The combination of covalent binding of reactive metabolites and oxidative stress leads to damage of cellular organelles, disruption of cellular processes, and ultimately, hepatocellular necrosis. The observed periportal, centrilobular, or midzonal patterns of necrosis likely reflect the zonal distribution of the specific CYP enzymes involved in this compound metabolism.

Conclusion and Future Directions

This compound serves as a valuable model compound for studying furan-induced hepatotoxicity. The existing data clearly demonstrate its dose-dependent and time-sensitive toxic effects on the liver in animal models. However, several knowledge gaps remain. Future research should focus on:

  • Quantitative Biochemical Analysis: Detailed studies measuring serum levels of liver enzymes (ALT, AST, ALP) and other biomarkers of liver function are needed to provide a more quantitative assessment of hepatotoxicity.

  • Elucidation of Specific Signaling Pathways: Investigating the specific CYP isoforms responsible for this compound metabolism and identifying the downstream signaling cascades leading to oxidative stress and cell death will provide a more complete understanding of its mechanism of action.

  • In Vitro Studies: Utilizing primary hepatocytes or liver-derived cell lines can help in dissecting the molecular events in a more controlled environment and for higher-throughput screening of related furan compounds.

A deeper understanding of the mechanisms underlying this compound hepatotoxicity will not only aid in the risk assessment of furan-containing compounds in food and feed but also contribute to the broader knowledge of drug-induced liver injury.

References

An In-depth Technical Guide to the Mechanism of Ipomeamarone-Induced Lung Damage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ipomeamarone (IPM) is a furanoterpenoid phytoalexin produced in sweet potatoes (Ipomoea batatas) in response to fungal infection or other stressors. While IPM itself is primarily associated with hepatotoxicity, its co-occurrence with other furanoterpenoids, notably 4-ipomeanol, is linked to severe, often fatal, atypical interstitial pneumonia in livestock that consume moldy sweet potatoes. The primary mechanism of lung damage is not caused by the parent compounds but by their metabolic activation within the lung itself. This guide elucidates the core biochemical and cellular pathways of this toxicity, presents quantitative toxicological data, outlines key experimental protocols, and provides visual diagrams of the critical mechanisms.

The central toxicological event is the bioactivation of the furan (B31954) moiety by cytochrome P450 (CYP) monooxygenases, which are highly expressed in the non-ciliated bronchial epithelial cells (Club cells). This process generates highly reactive, electrophilic metabolites that covalently bind to cellular macromolecules, leading to Club cell necrosis. The subsequent cellular damage triggers an inflammatory cascade, culminating in pulmonary edema, diffuse alveolar damage, and severe respiratory distress. Understanding this organ-selective toxicity provides a valuable model for studying mechanisms of chemically-induced acute lung injury.

The Core Mechanism: Metabolic Activation

The lung-specific toxicity of furanoterpenoids like this compound and its analogs is a classic example of target-organ toxicity driven by in-situ metabolic activation. The parent compound is relatively inert until it is converted into a toxic species by enzymes at the site of injury.

Role of Cytochrome P450 Enzymes

The initial and rate-limiting step in the toxic pathway is the oxidation of the furan ring by CYP enzymes.[1] In the lungs, this activity is concentrated in the Club cells of the bronchioles.[2][3]

  • Key Isozyme in Rodents: In animal models, CYP4B1 is the primary isozyme responsible for the metabolic activation of the furanoterpenoid 4-ipomeanol.[3] This enzyme exhibits a high affinity for the substrate, leading to the efficient generation of reactive metabolites directly within the lung tissue.[3]

  • Species-Specific Toxicity: The organ specificity of toxicity differs between species. In rodents, high levels of pulmonary CYP4B1 lead to preferential lung toxicity.[3] In humans, however, CYP4B1 is less active, and the bioactivation of related compounds is predominantly carried out by CYP1A2 and CYP3A4 in the liver, resulting in hepatotoxicity rather than pneumotoxicity.[3]

Formation of Reactive Metabolites

CYP-mediated oxidation of the furan ring produces a highly unstable and reactive electrophilic intermediate, such as an epoxide or an enedial.[3] This metabolite is a potent alkylating agent, capable of reacting with nucleophilic sites on cellular macromolecules.[3]

Covalent Binding and Macromolecular Damage

The electrophilic metabolite readily forms covalent adducts with cellular proteins, RNA, and DNA.[3][4] This binding is a critical event, leading to:

  • Enzyme Inactivation: Disruption of protein structure and function.

  • Disruption of Cellular Processes: Interference with transcription and translation.

  • Cellular Necrosis: A cascade of events leading to the death of the Club cells, the primary site of metabolic activation.[3]

Oxidative Stress and Glutathione (B108866) Depletion

The detoxification of electrophilic metabolites often involves conjugation with glutathione (GSH), a critical intracellular antioxidant.[5][6]

  • GSH Depletion: The rapid formation of furanoterpenoid metabolites can overwhelm and deplete the cellular stores of GSH in the lung.[2] This leaves the cells vulnerable to damage.

  • Oxidative Stress: The metabolic process itself can generate reactive oxygen species (ROS), and the depletion of GSH impairs the cell's ability to neutralize these damaging species, leading to a state of oxidative stress, lipid peroxidation, and further cellular injury.[7][8]

Pathophysiology of Lung Injury

The initial biochemical events trigger a well-defined pathological cascade.

  • Club Cell Necrosis: As a direct result of covalent binding and oxidative stress, the metabolically active Club cells undergo necrosis.[3]

  • Inflammatory Response: The death of these cells releases damage-associated molecular patterns (DAMPs), initiating an acute inflammatory response. This leads to the recruitment of inflammatory cells, such as neutrophils, into the lung tissue.[9]

  • Pulmonary Edema: The destruction of the bronchiolar epithelium and the subsequent inflammation increase the permeability of the alveolar-capillary barrier. This allows protein-rich fluid to leak from the capillaries into the interstitial and alveolar spaces, causing severe pulmonary edema.[2][10][11]

  • Clinical Manifestation: In affected animals, this pathology manifests as atypical interstitial pneumonia, characterized by severe respiratory distress, labored breathing, and anorexia.[2][9] The prognosis is often poor for animals showing severe signs.[2]

Quantitative Data

Table 1: this compound Concentration in Sweet Potato Roots
ConditionCultivar/SampleThis compound Concentration (mg/kg)Reference
Infected with R. stoloniferVarious50.6 - 2,126.7[10]
Non-inoculated ControlVarious12.4 - 144.5[10]
Infected with C. fimbriata / F. solaniN/A1,100 - 9,300[10]
Mechanically Damaged (Uninfected)Various UK Cultivars40 - 325[10]
Table 2: Acute Toxicity of this compound in Albino Rats
Time After IsolationRoute of AdministrationMedian Lethal Dose (LD50)Observed Clinical SignsReference
1 MonthOral250 mg/kgDullness, deep breathing, incoordination, tremors, piloerection, decreased motor activity[12]
4 MonthsOral500 mg/kgSimilar to 1 month, but less severe[12]
8 MonthsOral> 1000 mg/kgNo acute toxicity observed[12]

Note: The data indicates that this compound is an unstable compound, losing its toxic potency over time after isolation.[9][12]

Experimental Protocols

Induction and Isolation of this compound

This protocol is based on methods described for producing IPM for toxicological studies.[12]

  • Tuber Preparation: Obtain healthy sweet potato tubers. Wash and slice them into sections approximately 1-2 cm thick.

  • Induction of Stress: Submerge the slices in a stress-inducing solution, such as 1% mercuric chloride containing 5% sodium chloride, for a brief period to inflict chemical injury.

  • Incubation: Place the treated slices in a dark, humid chamber at room temperature for several days to allow for the production of phytoalexins.

  • Extraction: Dry the slices, pulverize them into a powder, and perform a solvent extraction using diethyl ether.

  • Purification:

    • Wash the ether extract sequentially with 5% sodium bicarbonate, 5% sodium hydroxide, and distilled water to remove acidic and phenolic compounds.

    • Dry the extract with anhydrous sodium sulphate.

    • Evaporate the solvent to yield a crude oily IPM extract.

  • Final Purification: Subject the crude oil to steam distillation to yield purified this compound as a yellow oil.

Acute Toxicity Assessment in Rodents

This protocol outlines a general procedure for determining the LD50 of a substance like IPM.[9][12]

  • Animal Model: Use healthy inbred albino rats (e.g., Wistar strain), weighing 100-160 g. Acclimate the animals for at least one week before the experiment.

  • Grouping: Divide the animals into multiple groups (e.g., 5-8 groups, with 6-8 animals per group), including a control group.

  • Dosing:

    • Administer the isolated IPM orally via gavage at geometrically increasing doses to the test groups.

    • Administer the vehicle (e.g., saline or propylene (B89431) glycol) to the control group.

  • Observation: Monitor the animals continuously for the first 4 hours and then periodically for up to 48 hours or longer. Record all clinical signs of toxicity, such as changes in respiration, motor activity, posture, and autonomic signs (e.g., piloerection, secretion).

  • Mortality: Record the number of deaths in each group within the observation period (e.g., 48 hours).

  • LD50 Calculation: Calculate the median lethal dose (LD50) using a standard statistical method, such as the probit analysis.

  • Histopathology: At the end of the observation period, euthanize surviving animals and perform necropsies. Collect key organs, especially the lungs and liver, for histopathological examination to identify lesions like cellular necrosis, edema, and inflammation.

Visualizations: Pathways and Workflows

Figure 1: Metabolic Activation and Toxicity Cascade

G cluster_0 Bronchiolar Club Cell cluster_1 Lung Tissue Response IPM This compound / Furanoterpenoid Pre-toxin CYP Cytochrome P450 (e.g., CYP4B1) IPM->CYP Oxidation Metabolite Reactive Electrophilic Metabolite (Alklylating Agent) CYP->Metabolite Adduct Covalent Adduct Formation Metabolite->Adduct Covalent Binding GSH_dep GSH Depletion & Oxidative Stress Metabolite->GSH_dep Macro Cellular Macromolecules (Proteins, DNA) Macro->Adduct Necrosis Club Cell Necrosis Adduct->Necrosis GSH Glutathione (GSH) GSH->GSH_dep Detoxification GSH_dep->Necrosis Inflam Inflammation Necrosis->Inflam DAMPs Edema Pulmonary Edema & Interstitial Pneumonia Inflam->Edema Damage Acute Lung Injury Edema->Damage

Caption: Metabolic activation of furanoterpenoids in Club cells leading to acute lung injury.

Figure 2: Experimental Workflow for Toxicity Assessment

G cluster_0 Toxin Production & Isolation cluster_1 In Vivo Acute Toxicity Study cluster_2 Pathological Analysis A1 Induce Stress in Sweet Potato Tubers A2 Incubate to Produce Phytoalexins A1->A2 A3 Solvent Extraction A2->A3 A4 Purification via Washes & Distillation A3->A4 B1 Dose Formulation of Purified this compound A4->B1 B2 Administer Graded Doses to Animal Groups (Rats) B1->B2 B3 Monitor Clinical Signs & Record Mortality (48h) B2->B3 B4 Calculate LD50 Value B3->B4 C1 Necropsy of Animals B3->C1 C2 Collect Lung & Liver Tissues C1->C2 C3 Histopathological Examination C2->C3 C4 Characterize Lesions (Necrosis, Edema) C3->C4

Caption: Standard workflow for the isolation and toxicological evaluation of this compound.

Figure 3: Logical Relationship in Organ-Specific Toxicity

G compound Furanoterpenoid (Pre-Toxin) lung Lung (High CYP4B1 in Rodents) compound->lung liver Liver (High CYP1A2/3A4 in Humans) compound->liver metabolism_lung Metabolic Activation lung->metabolism_lung High Enzyme Activity metabolism_liver Metabolic Activation liver->metabolism_liver High Enzyme Activity pneumotoxicity Pneumotoxicity metabolism_lung->pneumotoxicity hepatotoxicity Hepatotoxicity metabolism_liver->hepatotoxicity

Caption: Species-dependent, organ-specific toxicity of furanoterpenoids.

References

Ipomeamarone: A Phytoalexin in Sweet Potato (Ipomoea batatas) - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomeamarone is a furanosesquiterpenoid phytoalexin produced by the sweet potato (Ipomoea batatas) in response to various biotic and abiotic stresses, most notably fungal infections and insect attacks. As a key component of the plant's defense mechanism, this compound exhibits significant antifungal properties. This technical guide provides an in-depth overview of the biosynthesis of this compound, the signaling pathways that regulate its production, its mechanism of action, and detailed experimental protocols for its induction, extraction, and quantification. Quantitative data on this compound production and its biological activity are summarized for comparative analysis. This document is intended to serve as a comprehensive resource for researchers in phytopathology, natural product chemistry, and drug development.

Introduction

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to stress.[1] In sweet potato, a globally important food crop, this compound is a principal phytoalexin, playing a crucial role in its defense against a variety of pathogens.[2] The production of this compound is a hallmark of the plant's induced defense response, often localized to the site of infection or injury.[2] Beyond its role in plant defense, this compound has garnered interest for its potential toxicological properties and as a lead compound for the development of novel antifungal agents.[2][3] This guide delves into the core scientific and technical aspects of this compound, providing a foundational resource for its study and application.

Biosynthesis of this compound

This compound is a sesquiterpenoid, and its biosynthesis originates from the mevalonate (B85504) (MVA) pathway, which produces the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). While the complete enzymatic pathway in sweet potato is not fully elucidated, the key steps are understood to proceed as follows:

  • Formation of Farnesyl Pyrophosphate (FPP): Acetyl-CoA is converted to mevalonic acid, which is then decarboxylated and phosphorylated to form IPP and DMAPP. These five-carbon units are sequentially condensed to form the 15-carbon precursor of all sesquiterpenoids, farnesyl pyrophosphate (FPP). A key regulatory enzyme in this initial phase is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) .[4]

  • Cyclization of FPP: The linear FPP molecule undergoes cyclization, catalyzed by a specific terpene synthase (TPS) , to form the characteristic sesquiterpene carbon skeleton.

  • Modification and Functionalization: The cyclic sesquiterpene intermediate is then subjected to a series of modifications, including oxidations and rearrangements, catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s), to yield dehydrothis compound.

  • Final Conversion to this compound: Dehydrothis compound is the immediate precursor to this compound.[2][5] The final conversion step is believed to be a reduction reaction.

This compound Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate Pathway->Farnesyl Pyrophosphate (FPP) Sesquiterpene Intermediate Sesquiterpene Intermediate Farnesyl Pyrophosphate (FPP)->Sesquiterpene Intermediate Terpene Synthase Dehydrothis compound Dehydrothis compound Sesquiterpene Intermediate->Dehydrothis compound Cytochrome P450s This compound This compound Dehydrothis compound->this compound Reduction

Figure 1: Proposed biosynthetic pathway of this compound.

Signaling and Regulation of this compound Production

The synthesis of this compound is a tightly regulated process, initiated upon the plant's perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). While the specific receptors in sweet potato have not been fully characterized, the downstream signaling cascade is thought to share similarities with model plant systems.

  • Pathogen Recognition: Fungal cell wall components, such as chitin (B13524) or glucans, are likely recognized by pattern recognition receptors (PRRs) on the plant cell surface.

  • Signal Transduction: This recognition event triggers a rapid intracellular signaling cascade. A key component of this cascade is the activation of mitogen-activated protein kinases (MAPKs) . In sweet potato, IbMPK3 and IbMPK6 have been identified as stress-responsive MAPKs.[6][7]

  • Transcriptional Regulation: The activated MAPK cascade leads to the phosphorylation and activation of downstream transcription factors. WRKY transcription factors are a major class of regulators involved in plant defense responses.[8][9] These transcription factors bind to specific cis-acting elements (W-boxes) in the promoters of defense-related genes, including those encoding enzymes in the this compound biosynthetic pathway.[10] The first WRKY transcription factor identified, SPF1, was discovered in sweet potato.[8]

  • Gene Expression and Biosynthesis: The activation of these transcription factors leads to the coordinated upregulation of genes encoding HMGR, terpene synthases, and cytochrome P450s, resulting in the production and accumulation of this compound at the site of infection.[4]

This compound Induction Signaling Pathway cluster_0 Fungal Pathogen cluster_1 Sweet Potato Cell PAMPs PAMPs (e.g., Chitin) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR MAPK Cascade MAPK Cascade (IbMPK3/IbMPK6) PRR->MAPK Cascade WRKY TFs WRKY Transcription Factors MAPK Cascade->WRKY TFs Biosynthesis Genes This compound Biosynthesis Genes WRKY TFs->Biosynthesis Genes This compound This compound Biosynthesis Genes->this compound

Figure 2: A model for the signaling pathway leading to this compound production.

Mechanism of Antifungal Action

The precise molecular target of this compound in fungal cells is an area of ongoing research. However, its lipophilic nature suggests that its primary site of action is the fungal cell membrane. The proposed mechanisms of action include:

  • Disruption of Membrane Integrity: this compound may intercalate into the fungal cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.

  • Inhibition of Ergosterol (B1671047) Biosynthesis: A common target for antifungal compounds is the ergosterol biosynthesis pathway.[11][12] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[13] Inhibition of its synthesis compromises membrane integrity and function. It is plausible that this compound interferes with one or more enzymes in this pathway.

Quantitative Data

Table 1: this compound Concentration in Ipomoea batatas in Response to Fungal Infection
Fungal PathogenSweet Potato Cultivar(s)Tissue AnalyzedThis compound Concentration (mg/kg fresh weight)Reference(s)
Rhizopus stoloniferKemb, Naspot, Bungoma, NyawoInfected storage roots50.6 - 2330[2]
Ceratocystis fimbriataNot specifiedInfected storage roots1100 - 9300[2][3]
Fusarium solaniNot specifiedInfected storage roots1100 - 9300[2][3]
Monilochaetes infuscansNot specifiedInfected tissuesUp to 300 µg/g[3]
Sclerotium rolfsiiNot specifiedInfected tissuesHigher concentrations detected[3]
Diplodia tubericolaNot specifiedInfected tissuesHigher concentrations detected[3]
Macrophomina phaseoliNot specifiedInfected tissuesHigher concentrations detected[3]
Plenodomus destruensNot specifiedInfected tissuesHigher concentrations detected[3]
Control (uninfected)VariousStorage roots12.4 - 144.5[2]
Table 2: Antifungal Activity of this compound (IC50 Values)

Information on specific IC50 values for this compound against a range of sweet potato pathogens is limited in the publicly available literature. This represents a significant knowledge gap and an area for future research.

Experimental Protocols

Induction of this compound Production

This protocol describes the induction of this compound in sweet potato storage roots through fungal inoculation.

Materials:

  • Healthy, unblemished sweet potato storage roots

  • Actively growing culture of a fungal pathogen (e.g., Rhizopus stolonifer or Ceratocystis fimbriata) on potato dextrose agar (B569324) (PDA)

  • Sterile cork borer or scalpel

  • Sterile distilled water

  • Ethanol (B145695) (70%)

  • Incubator

Procedure:

  • Surface sterilize sweet potato roots by washing with tap water, followed by immersion in 70% ethanol for 1-2 minutes, and then rinsing with sterile distilled water.

  • Allow the roots to air dry in a sterile environment.

  • Using a sterile cork borer or scalpel, create a wound of a defined size (e.g., 5 mm diameter, 5 mm depth) on the surface of the sweet potato root.

  • Inoculate the wound with a small plug of agar containing the fungal mycelium. For control samples, a sterile agar plug is used.

  • Seal the wound with sterile petroleum jelly or paraffin (B1166041) film to maintain humidity.

  • Incubate the inoculated sweet potatoes in a dark, humid chamber at 25-28°C for 7-14 days.[7]

  • After the incubation period, harvest the tissue surrounding the inoculation site for this compound extraction.

This compound Induction Workflow Start Start Surface Sterilize Sweet Potato Surface Sterilize Sweet Potato Wound Inoculation Wound Inoculation Surface Sterilize Sweet Potato->Wound Inoculation Incubation (7-14 days) Incubation (7-14 days) Wound Inoculation->Incubation (7-14 days) Harvest Tissue Harvest Tissue Incubation (7-14 days)->Harvest Tissue End End Harvest Tissue->End Fungal Culture Fungal Culture Fungal Culture->Wound Inoculation

Figure 3: Workflow for the induction of this compound.

Extraction of this compound

This protocol outlines a method for the solvent extraction of this compound from sweet potato tissue.

Materials:

Procedure:

  • Weigh a known amount of sweet potato tissue (e.g., 10 g).

  • Homogenize the tissue in a blender with a suitable volume of methanol (e.g., 100 mL) and a small amount of NaCl (e.g., 3 g) for 3 minutes.[7]

  • Filter the homogenate through Whatman No. 1 filter paper.

  • Concentrate the filtrate using a rotary evaporator to remove the methanol.

  • The resulting aqueous residue is then partitioned with an equal volume of dichloromethane or chloroform in a separatory funnel.

  • Collect the organic phase (bottom layer) and repeat the partitioning of the aqueous phase two more times.

  • Combine the organic phases and dry over anhydrous sodium sulfate (B86663).

  • Filter to remove the sodium sulfate and concentrate the organic extract to a small volume under a gentle stream of nitrogen.

  • The resulting crude extract can be used for further purification or direct analysis.

Quantification of this compound by HPLC

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound standard of known concentration

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase, which is typically a gradient of water and acetonitrile. A common starting point is a gradient from a lower to a higher concentration of acetonitrile. For example, a gradient of 10% to 100% acetonitrile over 20-30 minutes can be effective. The addition of a small amount of formic acid (e.g., 0.1%) to both solvents can improve peak shape.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase at different known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a fixed volume (e.g., 10-20 µL) of the standard solutions and the sample extract.

    • Run the gradient program.

    • Monitor the elution at a wavelength where this compound has significant absorbance (e.g., around 220 nm).

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion and Future Perspectives

This compound is a vital component of the sweet potato's defense arsenal (B13267) against pathogens. This guide has provided a comprehensive overview of its biosynthesis, regulation, and mechanism of action, along with practical experimental protocols. Significant progress has been made in understanding the induction and accumulation of this phytoalexin. However, several areas warrant further investigation. The complete elucidation of the this compound biosynthetic pathway in sweet potato, including the identification and characterization of all the involved enzymes, remains a key objective. A deeper understanding of the specific signaling components that regulate this compound synthesis will be crucial for developing strategies to enhance disease resistance in sweet potato. Furthermore, pinpointing the precise molecular target of this compound in fungal cells could facilitate the development of novel and targeted antifungal agents. The continued study of this compound holds significant promise for both fundamental plant science and the development of new strategies for crop protection and human health.

References

A Deep Dive into the Induction of Ipomeamarone in Sweet Potatoes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ipomeamarone, a furanoterpenoid phytoalexin, is a key component of the sweet potato's (Ipomoea batatas L.) defense mechanism against a variety of biotic and abiotic stressors. Its production is a hallmark of the plant's induced defense response, and understanding the factors that trigger its synthesis is crucial for developing disease-resistant cultivars and ensuring food safety, given its potential toxicity to humans and livestock. This technical guide provides an in-depth analysis of the factors inducing this compound production, detailing the signaling pathways involved, summarizing quantitative data from various studies, and outlining key experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals working in plant pathology, phytochemistry, and related fields.

Introduction to this compound and Phytoalexins

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to pathogenic attack or stress.[1][2] They represent a critical component of the plant's inducible defense system. In sweet potatoes, a major class of phytoalexins is the furanoterpenoids, with this compound being one of the most prominent and well-studied examples.[3] First identified in sweet potatoes infected with the black rot fungus, Ceratocystis fimbriata, this compound exhibits a broad spectrum of antifungal and insecticidal properties.[4][5] However, its accumulation in infected or damaged sweet potato tubers can render them toxic and unpalatable.[5][6] This guide will explore the multifaceted inducers of this compound and the intricate molecular mechanisms governing its production.

Factors Inducing this compound Production

The synthesis of this compound is triggered by a wide array of stimuli, which can be broadly classified as biotic and abiotic inducers.

Biotic Inducers

Pathogenic microorganisms and insect pests are potent inducers of this compound production.

A diverse range of fungal pathogens has been shown to elicit the production of this compound in sweet potato tissues. The black rot fungus, Ceratocystis fimbriata, is a classic and potent inducer.[4][7][8] Other fungal species that have been documented to induce this compound include:

  • Fusarium solani[3][4]

  • Rhizopus stolonifer[3][4]

  • Sclerotium rolfsii[4]

  • Diplodia tubericola[4]

  • Macrophomina phaseoli[4]

  • Plenodomus destruens[4]

  • Helicobasidium mompa[4]

The effectiveness of different pathogens in inducing this compound varies, suggesting that the plant's response is tailored to the specific invading organism.[4]

Infestation by the sweet potato weevil, Cylas formicarius elegantulus, is a significant inducer of this compound.[6][9] Larval feeding within the storage roots causes substantial mechanical damage and introduces oral secretions that trigger a strong defense response, leading to the systemic accumulation of this compound.[9] This accumulation can act as a deterrent to further feeding and oviposition by the weevils.[9]

Abiotic Inducers

In addition to biological threats, various non-living stressors can also induce the production of this compound.

Certain chemicals can mimic the effect of pathogens and trigger the synthesis of phytoalexins. Mercuric chloride (HgCl₂) is a well-documented chemical elicitor of this compound in sweet potato tissues.[4][10]

Wounding or mechanical injury to the sweet potato tuber can lead to the production of low levels of this compound.[3] This response is thought to be a general defense mechanism to protect the damaged tissue from opportunistic microbial infections.

Environmental stresses such as high salinity and drought have been shown to activate stress signaling pathways in sweet potatoes, including the jasmonic acid pathway, which is linked to defense responses.[11][12][13][14] While direct quantitative data on this compound induction solely by these abiotic stresses is less common in the literature, the activation of these shared signaling pathways suggests a likely role in its production.

Signaling Pathways in this compound Induction

The production of this compound is a tightly regulated process involving a complex network of signaling molecules. The jasmonic acid (JA) pathway plays a central role in mediating the defense response to necrotrophic fungi and chewing insects, both of which are strong inducers of this compound.[15][16]

Upon perception of stress signals, such as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), a signaling cascade is initiated. This involves the production of reactive oxygen species (ROS), ion fluxes, and the activation of mitogen-activated protein kinase (MAPK) cascades.[17][18] These early events lead to the synthesis of phytohormones, primarily jasmonic acid.

The JA signaling pathway in sweet potato involves a series of key regulatory proteins. The transcription factor IbBBX24 has been shown to promote the accumulation of JA.[15][16] IbBBX24 functions by antagonizing the repressor protein IbJAZ10. This releases the transcription factor IbMYC2, a JA signaling activator, from repression by IbJAZ10.[15] Activated IbMYC2 can then upregulate the expression of defense-related genes, including those involved in the biosynthesis of this compound.

While the JA pathway is central, cross-talk with other hormone signaling pathways, such as those for salicylic (B10762653) acid (SA) and abscisic acid (ABA), likely contributes to the fine-tuning of the defense response.[13][17]

General_Stress_Signaling_Pathway Inducers Biotic & Abiotic Inducers (e.g., Fungi, Weevils, Wounding) Perception Signal Perception (Receptors/Sensors) Inducers->Perception Early_Events Early Signaling Events (ROS, Ca2+ Flux, MAPK Cascade) Perception->Early_Events Hormone_Synthesis Phytohormone Biosynthesis (JA, SA, ABA) Early_Events->Hormone_Synthesis JA_Pathway Jasmonic Acid (JA) Signaling Pathway Hormone_Synthesis->JA_Pathway Gene_Expression Activation of Defense Gene Expression JA_Pathway->Gene_Expression Ipomeamarone_Biosynthesis This compound Biosynthesis Gene_Expression->Ipomeamarone_Biosynthesis Defense Defense Response Ipomeamarone_Biosynthesis->Defense

General Stress Signaling Pathway leading to this compound Production.

JA_Signaling_Pathway JA_Signal Jasmonic Acid (JA) Signal IbBBX24 IbBBX24 JA_Signal->IbBBX24 promotes IbJAZ10 IbJAZ10 (Repressor) IbBBX24->IbJAZ10 antagonizes IbMYC2 IbMYC2 (Activator) IbJAZ10->IbMYC2 represses Defense_Genes Defense Gene Expression (this compound Biosynthesis Genes) IbMYC2->Defense_Genes activates

Simplified Jasmonic Acid (JA) Signaling Pathway in Sweet Potato.

Quantitative Data on this compound Induction

The concentration of this compound in sweet potato tissue varies significantly depending on the nature and intensity of the inducing factor, as well as the sweet potato cultivar.

Table 1: this compound Concentration in Sweet Potato Tissues Infected with Various Pathogens

PathogenThis compound Concentration (µg/g of infected tissue)Reference
Meloidogyne incognita (Root-knot nematode)Not Detected[4]
Streptomyces ipomoea (Soil rot)Not Detected[4]
Monilochaetes infuscans (Scurf)300[4]
Rhizopus stolonifer (Soft rot)300[4]
Internal Cork Virus300[4]
Fusarium oxysporum1,100[4]
Sclerotium rolfsii1,200[4]
Diplodia tubericola1,500[4]
Ceratocystis fimbriata2,100[4]
Macrophomina phaseoli2,400[4]
Plenodomus destruens3,100[4]

Data adapted from Martin, W. J., Hasling, V. C., & Catalano, E. A. (1976). This compound content in diseased and nondiseased tissues of sweet potatoes infected with different pathogens. Phytopathology, 66(5), 678-679.[4]

Table 2: Furanoterpenoid Concentrations in Sweet Potato Cultivars Infected with Rhizopus stolonifer

CultivarThis compound (mg/kg)Dehydrothis compound (mg/kg)Reference
Kemb1,476.21,462.6[3]
Nyawo1,089.91,459.7[3]
Naspot833.71,153.2[3]
Bungoma676.5910.0[3]

Data adapted from Wamalwa, M., et al. (2015). Toxic this compound Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer. Journal of agricultural and food chemistry, 63(1), 335-342.[3]

Experimental Protocols

This section provides an overview of common methodologies used in the study of this compound induction.

Fungal Inoculation of Sweet Potato Tubers

Objective: To induce this compound production through fungal infection.

Materials:

  • Healthy, disease-free sweet potato tubers

  • Pure culture of the desired fungal pathogen (e.g., Ceratocystis fimbriata) grown on Potato Dextrose Agar (PDA)

  • Sterilized needle or cork borer

  • Sterile distilled water

  • Incubation chamber with controlled temperature and humidity

Protocol:

  • Surface sterilize the sweet potato tubers by washing them with a mild detergent, rinsing with tap water, and then immersing them in a 1% sodium hypochlorite (B82951) solution for 5-10 minutes, followed by three rinses with sterile distilled water.

  • Allow the tubers to air dry in a sterile environment.

  • Create small punctures or wounds on the surface of the tubers using a sterilized needle or a cork borer to a depth of a few millimeters.[4]

  • Prepare a spore suspension of the fungus from a mature PDA culture by adding sterile distilled water and gently scraping the surface with a sterile loop. Adjust the spore concentration as needed.

  • Inoculate the wounds with a small volume (e.g., 10-20 µL) of the fungal spore suspension. For control tubers, apply sterile distilled water to the wounds.

  • Place the inoculated and control tubers in a humid incubation chamber at a suitable temperature for the specific pathogen (e.g., 25-28°C) for a designated period (e.g., 5-14 days) to allow for infection and this compound accumulation.[3]

Extraction of this compound

Objective: To extract furanoterpenoids, including this compound, from sweet potato tissue.

Materials:

  • Infected and control sweet potato tissue

  • Homogenizer or blender

  • Extraction solvent (e.g., chloroform:methanol (B129727):water 2:2:1 v/v/v, or methanol)[3][4]

  • Sodium chloride (NaCl) (optional, to aid in phase separation)

  • Filter paper (e.g., Whatman No. 4)

  • Rotary evaporator

Protocol:

  • Excise the infected tissue and a margin of surrounding healthy-looking tissue. For control samples, use tissue from the wounded but uninoculated tubers.

  • Weigh a known amount of the tissue (e.g., 3-25 g).[4]

  • Homogenize the tissue in the presence of the extraction solvent. For example, blend the tissue with 100 mL of methanol and 3 g of NaCl for 3 minutes.[3]

  • Filter the homogenate through filter paper to separate the solid debris from the liquid extract.

  • If a biphasic extraction was used (e.g., chloroform:methanol:water), separate the organic phase containing the this compound.

  • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent, yielding a crude extract containing this compound.

Quantification of this compound

Objective: To identify and quantify this compound in the crude extract.

Materials:

  • Crude sweet potato extract

  • This compound standard

  • Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

  • High-performance liquid chromatograph (HPLC) with a UV or MS detector

  • Liquid chromatograph-quadrupole time-of-flight mass spectrometer (LC-QToF-MS)[3]

  • Appropriate columns and solvents for the chosen chromatographic method

Protocol (General Workflow):

  • Dissolve the crude extract in a suitable solvent for injection into the chromatograph.

  • Prepare a series of standard solutions of known concentrations of pure this compound to generate a calibration curve.

  • Inject the samples and standards into the chromatograph.

  • Separate the components of the extract based on their physicochemical properties.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • For confirmation, especially with GC-MS or LC-MS, compare the mass spectrum of the sample peak with the mass spectrum of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Experimental_Workflow Induction Induction of this compound (Fungal Inoculation, etc.) Tissue_Harvest Harvesting of Infected and Control Tissues Induction->Tissue_Harvest Extraction Extraction of Furanoterpenoids Tissue_Harvest->Extraction Concentration Concentration of Extract (Rotary Evaporation) Extraction->Concentration Analysis Chromatographic Analysis (GC, HPLC, LC-MS) Concentration->Analysis Quantification Identification & Quantification of this compound Analysis->Quantification

References

The Preliminary Biological Activity of Ipomeamarone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a furanosesquiterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to stress, particularly microbial infections. As a key component of the plant's defense mechanism, its primary and most studied biological role is that of a phytoalexin. However, the broader spectrum of its biological activities, including potential therapeutic applications, remains an area of nascent research. This technical guide provides a comprehensive overview of the currently available data on the preliminary biological activities of this compound, with a clear distinction between the activities demonstrated by the purified compound and those reported for crude extracts of Ipomoea batatas, in which this compound is a constituent.

Acute Toxicity of this compound

The acute toxicity of this compound has been evaluated in animal models. The median lethal dose (LD50) has been determined in rats, indicating its potential toxicity at high concentrations. It is noteworthy that the toxicity of this compound appears to decrease over time after isolation, suggesting instability of the compound[1].

Organism Route of Administration Time After Isolation LD50
Albino ratsOral1 month250 mg/kg body weight[1]
Albino ratsOral4 months500 mg/kg body weight[1]
Albino ratsOral8 months>1000 mg/kg body weight[1]

Experimental Protocol: Acute Toxicity Study in Rats

A general protocol for determining the acute oral toxicity (LD50) in rats, based on standard methodologies, is as follows:

  • Animal Model: Healthy albino rats of a specific strain and weight range are used.

  • Compound Administration: Purified this compound, dissolved in a suitable vehicle, is administered orally to different groups of rats at varying doses. A control group receives the vehicle only.

  • Observation: The animals are observed for a set period (e.g., 48 hours to 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis, based on the mortality data at different dose levels.

Phytoalexin Activity: Induction by Fungal Pathogens

The most well-documented biological activity of this compound is its role as a phytoalexin. Its production is induced in sweet potato tubers upon infection with various fungal pathogens. The concentration of this compound in infected tissues can vary significantly depending on the fungal species and the sweet potato cultivar.

Inducing Pathogen Concentration of this compound in Infected Tissue (mg/kg or µg/g)
Ceratocystis fimbriataUp to 9,300 µg/g[2]
Fusarium solaniUp to 9,300 µg/g[2]
Rhizopus stolonifer200 - 1,100 µg/g; in some cases up to 2,330 mg/kg[2][3]
Fusarium oxysporumHigh concentrations detected
Sclerotium rolfsiiHigh concentrations detected
Diplodia tubericolaHigh concentrations detected
Macrophomina phaseoliHigh concentrations detected
Plenodomus destruensHigh concentrations detected
Monilochaetes infuscansNo more than 300 µg/g
Internal cork virusNo more than 300 µg/g
Meloidogyne incognitaNot detected
Streptomyces ipomoeaNot detected

Experimental Protocol: Induction and Quantification of this compound in Sweet Potato

  • Fungal Inoculation: Healthy sweet potato roots are wounded and inoculated with a spore suspension of a specific fungal pathogen (e.g., Rhizopus stolonifer). Control roots are wounded but not inoculated.

  • Incubation: The inoculated roots are incubated under controlled conditions (e.g., 25°C for 7-14 days) to allow for fungal growth and induction of phytoalexins[2].

  • Extraction: The infected and surrounding healthy-looking tissues are excised, weighed, and homogenized in an organic solvent such as methanol[2].

  • Purification: The crude extract is subjected to purification steps, which may include liquid-liquid extraction and column chromatography.

  • Quantification: The concentration of this compound in the purified extract is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC)[4].

Workflow for this compound Induction and Analysis

G cluster_induction Induction Phase cluster_analysis Analysis Phase Healthy Sweet Potato Healthy Sweet Potato Wounding & Inoculation Wounding & Inoculation Healthy Sweet Potato->Wounding & Inoculation Incubation Incubation Wounding & Inoculation->Incubation Infected Sweet Potato Infected Sweet Potato Incubation->Infected Sweet Potato Extraction Extraction Infected Sweet Potato->Extraction Purification Purification Extraction->Purification Quantification (GC-MS/HPLC) Quantification (GC-MS/HPLC) Purification->Quantification (GC-MS/HPLC) Data Analysis Data Analysis Quantification (GC-MS/HPLC)->Data Analysis G Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK Activation IKK Activation Inflammatory Stimuli (LPS)->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Nuclear Translocation Gene Transcription Gene Transcription NF-κB (p65/p50) Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators (NO, Cytokines) Pro-inflammatory Mediators (NO, Cytokines) Gene Transcription->Pro-inflammatory Mediators (NO, Cytokines) G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival G Apoptotic Stimulus Apoptotic Stimulus Bcl-2 Family Regulation Bcl-2 Family Regulation Apoptotic Stimulus->Bcl-2 Family Regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

An In-depth Technical Guide to the Solubility and Stability of Ipomeamarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomeamarone, a furanosesquiterpenoid phytoalexin primarily found in sweet potatoes (Ipomoea batatas) infected with pathogens, has garnered significant interest due to its potential biological activities. A thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is paramount for its extraction, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, presenting available quantitative data, detailing relevant experimental protocols, and illustrating key concepts through diagrams.

Introduction

This compound is a lipophilic secondary metabolite that plays a crucial role in the defense mechanism of sweet potatoes against microbial infections.[1][2] Its chemical structure, characterized by a furan (B31954) ring and a sesquiterpene chain, dictates its solubility and stability profiles. These parameters are critical for researchers in natural product chemistry, pharmacology, and drug development who aim to isolate, study, and potentially utilize this compound. This guide aims to consolidate the available information to facilitate further research and development efforts.

Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information from extraction protocols, a qualitative understanding of its solubility can be derived. Furthermore, predicted solubility values and experimental data for a structurally similar compound, 4-Ipomeanol, provide valuable insights.

Qualitative Solubility

Extraction procedures for this compound from sweet potato tissue consistently employ nonpolar to moderately polar organic solvents. This indicates good solubility in these types of solvents. Commonly used and effective extraction solvents include:

Conversely, this compound is described as "practically insoluble" in water.[3]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound and the related furanoterpenoid, 4-Ipomeanol. It is important to note that the data for this compound is predicted, while the data for 4-Ipomeanol is based on experimental findings and can serve as a useful surrogate for estimation purposes.

Table 1: Quantitative Solubility of this compound

SolventSolubility (Predicted)Source
Water0.041 g/L (41 µg/mL)FooDB[3]

Table 2: Experimental Solubility of 4-Ipomeanol (a related furanoterpenoid)

SolventSolubilitySource
Chloroform> 100 mg/mLPubChem[6]
Methanol> 100 mg/mLPubChem[6]
Water~ 20 mg/mLPubChem[6]

Stability of this compound

The stability of this compound is a critical consideration for its handling, storage, and analysis. The molecule is known to be relatively unstable, which can impact the reproducibility of experimental results and the shelf-life of any potential formulations.

General Observations on Stability

Several studies have noted the instability of this compound. It has been described as a "rather an unstable compound" that "loses toxic potency with the laps of time after isolation".[7] This degradation can be influenced by several factors, including:

  • Temperature: Elevated temperatures are expected to accelerate degradation.

  • pH: The stability of this compound is likely pH-dependent, with potential for hydrolysis under acidic or alkaline conditions.

  • Light: Exposure to light, particularly UV radiation, may induce photochemical degradation.

  • Presence of Oxidizing Agents: The furan moiety can be susceptible to oxidation.

Quantitative Stability Data

Systematic studies on the degradation kinetics (e.g., half-life, degradation rate constants) of this compound in different solvents and under various conditions are scarce. However, stability data for the related compound, 4-Ipomeanol, in aqueous solutions provides a useful reference.

Table 3: Stability of 4-Ipomeanol in Aqueous Solution

pH RangeStabilityDurationSource
3 to 8StableAt least 24 hoursPubChem[6]

This suggests that this compound may exhibit reasonable stability in neutral to slightly acidic or alkaline aqueous environments for short durations. However, long-term stability in solution, especially in organic solvents, requires further investigation.

Experimental Protocols

The following sections detail common methodologies for the extraction and analysis of this compound, as synthesized from various research articles.

Extraction of this compound from Sweet Potato

This protocol describes a general method for the extraction of this compound from infected sweet potato tissue.

  • Sample Preparation: Infected sweet potato tissue is washed, and the damaged portions are excised. The tissue is then homogenized or finely chopped.

  • Solvent Extraction: The homogenized tissue is extracted with a suitable organic solvent, such as a mixture of chloroform and methanol (2:1, v/v).[2] The mixture is typically agitated for a period to ensure efficient extraction.

  • Phase Separation: Water is added to the extract to induce phase separation. The mixture is centrifuged, and the lower chloroform phase, containing the lipophilic compounds including this compound, is collected.[2]

  • Solvent Evaporation: The chloroform extract is evaporated to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolution: The dried residue is re-dissolved in a small volume of a suitable solvent (e.g., chloroform or methanol) for further purification or analysis.[3][4]

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed.[2]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of acetonitrile (B52724) and water (often with a small amount of formic acid) is used for elution.[2]

  • Detection: this compound is detected by its UV absorbance, typically around 220 nm.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of purified this compound.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a biological matrix.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis start Infected Sweet Potato Tissue homogenize Homogenization start->homogenize extract Solvent Extraction (e.g., Chloroform:Methanol) homogenize->extract separate Phase Separation extract->separate evaporate Solvent Evaporation separate->evaporate dissolve Re-dissolution in Solvent evaporate->dissolve hplc HPLC Analysis (C18 Column) dissolve->hplc quantify Quantification (UV Detection) hplc->quantify

This compound Analysis Workflow
Factors Influencing this compound Stability

This diagram illustrates the key environmental factors that can affect the stability of this compound.

stability_factors cluster_factors Influencing Factors This compound This compound Stability Temperature Temperature This compound->Temperature Degradation pH pH This compound->pH Hydrolysis Light Light Exposure This compound->Light Photodegradation Oxidants Oxidizing Agents This compound->Oxidants Oxidation

Factors Affecting this compound Stability

Conclusion

While this compound holds promise for various applications, a comprehensive understanding of its solubility and stability is still developing. This guide has summarized the currently available qualitative and quantitative data, highlighting the compound's preference for nonpolar to moderately polar organic solvents and its inherent instability. The provided experimental protocols offer a starting point for researchers working with this molecule. Further systematic studies are crucial to establish detailed solubility profiles in a broader range of solvents and to quantify its degradation kinetics under various conditions. Such data will be invaluable for the advancement of research and the potential development of this compound-based products.

References

Basic Toxicological Profile of Ipomeamarone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a furanosesquiterpenoid phytoalexin produced in sweet potatoes (Ipomoea batatas) in response to stress, such as microbial infection, insect infestation, or chemical injury. While serving a protective role in the plant, this compound has been shown to exhibit significant toxicity in mammals, posing a potential risk if contaminated sweet potatoes are consumed by humans or livestock. This technical guide provides a comprehensive overview of the basic toxicological profile of this compound, including its acute toxicity, target organ toxicity, and genotoxic potential, with a focus on the underlying mechanisms. Detailed experimental protocols for key toxicological assays are also provided to facilitate further research and safety assessment.

Chemical and Physical Properties

This compound is a lipophilic, oily substance with a furan (B31954) ring structure, which is crucial for its biological activity and toxicity. Its stability is a key factor in its toxicological profile, as its potency has been observed to decrease over time after isolation.

Toxicokinetics and Metabolism

The toxicity of this compound is intrinsically linked to its metabolic activation, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.

Metabolic Activation Pathway

The furan ring of this compound is metabolized by CYP enzymes to a highly reactive electrophilic intermediate, a furan epoxide. This reactive metabolite can then covalently bind to cellular macromolecules, such as proteins and nucleic acids, leading to cellular dysfunction and toxicity.

This compound Metabolic Activation This compound This compound CYP450 Cytochrome P450 (e.g., CYP1A2, CYP3A4 in humans; CYP4B1 in rodents) This compound->CYP450 Oxidation ReactiveMetabolite Reactive Furan Epoxide Intermediate CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (Proteins, Nucleic Acids) ReactiveMetabolite->Macromolecules Covalent Binding Adducts Covalent Adducts Macromolecules->Adducts Toxicity Cellular Dysfunction & Cytotoxicity Adducts->Toxicity

Figure 1: Metabolic activation pathway of this compound.

Acute Toxicity

Lethal Doses

Acute toxicity studies have been conducted primarily in rodents, with oral administration being the most common route of exposure. The median lethal dose (LD50) of this compound has been shown to vary depending on the time elapsed since its isolation, highlighting its instability.

Table 1: Acute Oral LD50 Values of this compound in Rats

Time After IsolationLD50 (mg/kg body weight)Reference
1 month250
4 months500
8 months>1000
Clinical Signs of Acute Toxicity

Oral administration of toxic doses of this compound in rats has been reported to induce a range of clinical signs, including:

  • Dullness and listlessness

  • Deep breathing

  • Incoordination of gait and posture

  • Straub's tail (a rigid, erect tail)

  • Tremors

  • Piloerection

  • Increased secretions

  • Decreased spontaneous motor activity and respiration rate

  • Loss of appetite

  • Redness of the eyes, nostrils, and ears

  • Decreased response to stimuli

Target Organ Toxicity

The primary target organs for this compound toxicity are the liver and the lungs. The specific organ affected can vary between species, which is largely attributed to differences in the expression and activity of metabolizing CYP enzymes in these tissues.

Hepatotoxicity

In humans and rats, the liver is a major target for this compound-induced toxicity. Oral administration of this compound to rats resulted in dose-dependent liver damage within 48 hours. Histopathological examination of the liver revealed:

  • Congestion

  • Degeneration

  • Necrosis (periportal, centrilobular, or midzonal)

Pulmonary Toxicity

In several mammalian species, including cattle and some rodents, this compound and related furanoterpenoids can cause severe pulmonary toxicity, leading to atypical interstitial pneumonia. This is often due to high concentrations of specific CYP isozymes (e.g., CYP4B1 in rodents) in the lungs that efficiently metabolize this compound to its toxic intermediate.

Genotoxicity

Limited information is available on the genotoxicity of this compound. However, its ability to form a reactive epoxide intermediate that can bind to DNA suggests a potential for mutagenic activity. The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Experimental Protocols

The following sections provide detailed, representative protocols for key toxicological assays. These are intended as a guide and may require optimization for specific experimental conditions.

Acute Oral Toxicity Study (LD50 Determination) in Rats

This protocol is based on general guidelines for acute oral toxicity testing.

Acute_Oral_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 5 days) Fasting Overnight Fasting Animal_Acclimation->Fasting Dose_Preparation This compound Dose Preparation (in appropriate vehicle, e.g., corn oil) Dosing Single Oral Gavage Dose_Preparation->Dosing Fasting->Dosing Observation Clinical Signs & Mortality (e.g., 30 min, 1, 2, 4, 6 h post-dose, then daily for 14 days) Dosing->Observation Body_Weight Body Weight Measurement (Day 0, 7, 14) Observation->Body_Weight Necropsy Gross Necropsy (at end of study or upon death) Observation->Necropsy LD50_Calculation LD50 Calculation (e.g., Probit Analysis) Observation->LD50_Calculation Body_Weight->Necropsy Histopathology Histopathology of Target Organs (Liver, Lungs) Necropsy->Histopathology

Figure 2: Workflow for an acute oral toxicity study.

Materials:

  • Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), both sexes.

  • This compound of known purity.

  • Vehicle for administration (e.g., corn oil).

  • Oral gavage needles.

  • Animal caging and husbandry supplies.

  • Histopathology equipment and reagents.

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days before the experiment.

  • Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.

  • Grouping and Dosing: Randomly assign animals to dose groups (e.g., 5 animals per sex per group) and a control group (vehicle only). After an overnight fast, administer a single oral dose by gavage.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for 14 days.

  • Body Weight: Record the body weight of each animal before dosing and at weekly intervals.

  • Necropsy: At the end of the 14-day observation period, or for any animal that dies during the study, perform a gross necropsy.

  • Histopathology: Collect target organs (liver, lungs) and other tissues showing gross abnormalities for histopathological examination.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as Probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on a cell line.

Materials:

  • Selected cell line (e.g., HepG2 for hepatotoxicity studies).

  • Cell culture medium and supplements.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.

Methodological & Application

Application Notes and Protocols for the Extraction of Ipomeamarone from Sweet Potato Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to biotic and abiotic stress, such as fungal infections or mechanical injury.[1][2] As a key component of the plant's defense mechanism, this compound has garnered significant interest for its potential biological activities, which may be relevant for drug development. This document provides detailed protocols for the extraction, purification, and quantification of this compound from sweet potato tissue, along with relevant quantitative data and pathway diagrams to support research and development efforts.

Quantitative Data Summary

The concentration of this compound in sweet potato tissue can vary significantly depending on the cultivar, the nature of the stressor, and the extent of infection. The following tables summarize quantitative data from various studies.

Table 1: this compound Concentration in Sweet Potato Tissue Under Different Conditions

Sweet Potato CultivarInducing ConditionThis compound Concentration (mg/kg or µg/g)Reference
Various Kenyan CultivarsRhizopus stolonifer inoculation50.6 - 2,330 mg/kg[1]
UK CultivarsNon-infected40 - 325 mg/kg[1]
GoldrushMonilochaetes infuscans (Scurf)Low concentrations[3]
Not SpecifiedCeratocystis fimbriata (Black Rot)220 - 10,000 µg/g[3]
Not SpecifiedMacrophomina phaseoli460 - 10,000 µg/g[3]

Table 2: Extraction and Purification Parameters for Furanoterpenoids

ParameterValueReference
Extraction Solvents
Methanol (B129727)[1]
Chloroform (B151607):Methanol:Water (2:2:1 by volume)[3]
Diethyl ether[4]
Purification - Column Chromatography
Stationary PhaseSilica (B1680970) gel (32–63 μm)[1]
Mobile Phase (Gradient)Hexane-Ethyl acetate (B1210297)[1]
Elution of Furanoterpenoids90% Hexane (B92381):Ethyl acetate[1]
Purification - Thin Layer Chromatography (TLC)
Stationary PhaseSilica gel G[4]
Developing Solventsn-hexane:ethylacetate (4:1, V/V)[4]
benzene:methanol (9:1, V/V)[4]
petroleum ether:ethylacetate (2:1, V/V)[4]
Visualization ReagentEhrlich's reagent[4]
HPLC Analysis
Detection Wavelength270 nm[1]
Percentage Yield (this compound)0.12%[1]

Experimental Protocols

The following protocols are compiled from established methodologies for the extraction and purification of this compound.

Protocol 1: Methanol-Based Extraction and Purification

This protocol is adapted from a method used for the extraction of furanoterpenoids from fungal-infected sweet potatoes.[1]

1. Sample Preparation: a. Use sweet potato storage roots infected with a known this compound-inducing fungus (e.g., Rhizopus stolonifer or Ceratocystis fimbriata). b. Scrape off any visible fungal mycelium from the surface of the sweet potatoes. c. Weigh the infected sweet potato tissue.

2. Extraction: a. For every 100 g of sweet potato tissue, add 200 mL of methanol and 1 g of NaCl. b. Homogenize the mixture in a blender for 3 minutes. c. Filter the extract through Whatman No. 4 filter paper. d. Concentrate the filtrate using a rotary evaporator to remove methanol and water.

3. Liquid-Liquid Partitioning: a. To the concentrated crude extract, add an equal volume of dichloromethane. b. Mix thoroughly and allow the layers to separate. c. Collect the organic (dichloromethane) phase.

4. Purification by Column Chromatography: a. Concentrate the organic phase to dryness using a rotary evaporator. b. Prepare a silica gel (32–63 μm) column packed in hexane. c. Dissolve the crude extract in a minimal amount of hexane and load it onto the column. d. Elute the column with a hexane-ethyl acetate gradient. e. The furanoterpenoid fraction, including this compound, typically elutes with 90% hexane:ethyl acetate.[1] f. A subsequent column with a hexane-acetone gradient can be used for further purification.

5. Analysis and Quantification: a. Analyze the purified fractions using High-Performance Liquid Chromatography (HPLC) with UV detection at 270 nm.[1] b. For structural confirmation and quantification, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[1][5]

Protocol 2: Chloroform-Methanol-Water Extraction

This protocol is a variation suitable for the analysis of this compound from both diseased and non-diseased tissues.[3]

1. Sample Preparation: a. Excise at least 3 g of diseased tissue and, if required, about 25 g of surrounding non-infected tissue. b. Mince the tissue into small pieces.

2. Extraction: a. Homogenize the tissue in a mixture of chloroform, methanol, and water (2:2:1 by volume). b. Filter the homogenate to separate the liquid extract from the solid residue.

3. Phase Separation: a. Allow the filtrate to separate into two phases. This compound will be in the lower chloroform phase. b. Collect the chloroform phase and concentrate it for analysis.

4. Analysis: a. Analyze the concentrated extract by Gas Chromatography (GC) for the quantification of this compound.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from sweet potato tissue.

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Infected_SP Infected Sweet Potato Homogenization Homogenization in Solvent Infected_SP->Homogenization Filtration Filtration Homogenization->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Column_Chromatography Column Chromatography Partitioning->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC HPLC Purified_Fractions->HPLC GC_MS GC-MS / LC-MS Purified_Fractions->GC_MS This compound Pure this compound HPLC->this compound GC_MS->this compound

Caption: Experimental workflow for this compound extraction.

Biosynthetic Pathway of this compound

This compound is a sesquiterpenoid synthesized via the mevalonate (B85504) pathway in sweet potatoes, particularly in response to stressors.

Biosynthetic_Pathway cluster_Pathway This compound Biosynthesis Stress Fungal Infection / Injury AcetylCoA Acetyl-CoA Stress->AcetylCoA Induces Pathway Mevalonate Mevalonate AcetylCoA->Mevalonate Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) IPP->FPP IPP Isomerase & Prenyltransferase Dehydrothis compound Dehydrothis compound FPP->Dehydrothis compound Sesquiterpene Synthase & Cytochrome P450s This compound This compound Dehydrothis compound->this compound Reductase

References

Application Note: Quantitative Analysis of Ipomeamarone in Sweet Potato (Ipomoea batatas L. Lam) using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipomeamarone is a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to stressors such as microbial infections or insect attacks.[1][2] As a key defense metabolite, its concentration can indicate the level of stress or infection in the plant tissue.[1] However, this compound is also a potent toxin, and its accumulation in sweet potato roots, particularly those affected by black rot disease caused by fungi like Ceratocystis fimbriata, poses a significant threat to human and animal health.[2][3] Therefore, accurate and sensitive quantitative analysis of this compound is crucial for food safety, agricultural research, and understanding plant-pathogen interactions.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[3][4] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from sweet potato storage roots using GC-MS.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound involves sample preparation, extraction, GC-MS analysis, and data processing.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing Wash Wash & Sterilize Sweet Potato Roots Homogenize Homogenize Tissue (Blend with Methanol) Wash->Homogenize Filter Filter Extract Homogenize->Filter Concentrate Concentrate in vacuo Filter->Concentrate Redissolve Redissolve in Methanol (B129727)/Solvent Concentrate->Redissolve Centrifuge Centrifuge for Clarity Redissolve->Centrifuge GCMS Inject into GC-MS Centrifuge->GCMS TIC Generate Total Ion Chromatogram (TIC) GCMS->TIC Quantify Identify & Quantify (vs. Standard Curve) TIC->Quantify

Caption: Experimental workflow for this compound quantification.

Protocol

Sample Preparation and Extraction

This protocol is adapted from methodologies described for extracting furanoterpenoids from sweet potato tissue.[5]

Materials:

  • Sweet potato storage roots (infected or control)

  • 0.5% Sodium hypochlorite (B82951) solution

  • Sterile distilled water

  • Methanol (Reagent grade)

  • Sodium chloride (NaCl)

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Wash healthy or infected sweet potato storage roots thoroughly with tap water.

  • Surface sterilize the roots for 5 minutes using a 0.5% sodium hypochlorite solution, followed by rinsing three times with sterile distilled water.[5]

  • Excise the tissue of interest (e.g., infected area and adjacent healthy-looking tissue).

  • Weigh a known amount of the tissue (e.g., 100 g) and place it in a blender.

  • Add 100 mL of methanol and 3 g of NaCl to the blender.[5]

  • Homogenize the mixture for 3 minutes.[5]

  • Filter the resulting extract through Whatman No. 1 filter paper to remove solid debris.[5]

  • Concentrate the filtrate to dryness using a rotary evaporator in vacuo.[5][6]

  • Redissolve the dried extract in a precise volume (e.g., 3 mL) of LC-MS grade methanol or another suitable solvent.[5][6]

  • Centrifuge the redissolved sample at 14,000 rpm for 5 minutes to pellet any remaining fine particulates.[5][6]

  • Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis.

GC-MS Analysis

The following parameters are based on established methods for this compound analysis.[6]

Instrumentation:

  • Gas Chromatograph: Agilent 7890 (or equivalent)

  • Mass Spectrometer: Agilent 5975C inert XL EI/CI MS (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]

GC-MS Parameters:

Parameter Setting
Injection Mode Split/splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)[6]
Oven Program Initial temp: 35°C, hold for 3 min[6]
Ramp: 10°C/min to 280°C[6]
Final hold: 280°C for 10 min[6]
MS Source Electron Ionization (EI)
Ionization Energy 70 eV[6]
Mass Range m/z 50-550

| Scan Mode | Full Scan |

Quantification

Quantification is achieved using an external standard method.

  • Prepare a Standard Stock Solution: Dissolve pure this compound standard in methanol to a known concentration (e.g., 1 mg/mL).

  • Create a Calibration Curve: Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected range in the samples (e.g., 0.1 µg/mL to 100 µg/mL).

  • Analyze Standards: Inject each standard into the GC-MS using the same method as the samples.

  • Plot Curve: Generate a linear calibration curve by plotting the peak area of this compound against its concentration.

  • Calculate Sample Concentration: Determine the concentration of this compound in the prepared samples by comparing their peak areas to the calibration curve. The retention time (Rt) for this compound is expected to be approximately 20.8 minutes under the specified conditions.[6]

Data Presentation

Quantitative results should be presented in a clear, tabular format. The table below shows representative data illustrating the variation of this compound concentration in different sweet potato cultivars after infection.

Table 1: Representative Quantitative Data of this compound Concentration in Infected Sweet Potato Cultivars.

Cultivar Treatment This compound Concentration (mg/kg fresh weight) Retention Time (min)
Cultivar A Control (Uninfected) Not Detected -
Cultivar A Infected 850.5 20.8
Cultivar B Control (Uninfected) Not Detected -
Cultivar B Infected 1476.2[1] 20.8
Cultivar C Control (Uninfected) Not Detected -
Cultivar C Infected 450.0 20.8

Note: Concentration values are illustrative and based on ranges found in literature. Actual values will vary based on the specific cultivar, pathogen, and infection severity.[1][6]

Logical Relationship: Phytoalexin Production

This compound is not normally present in healthy sweet potato tissue. Its synthesis is induced as a defense mechanism in response to external stressors.

Phytoalexin Induction Stressor Stressor (e.g., Fungal Pathogen, Rhizopus stolonifer) Plant Sweet Potato (Ipomoea batatas) Stressor->Plant Infection/ Stress Response Defense Response (Signal Transduction) Plant->Response Phytoalexin Synthesis of this compound (Furanoterpenoid Phytoalexin) Response->Phytoalexin

Caption: Induction of this compound synthesis in sweet potato.

The described GC-MS method provides a robust and reliable protocol for the quantitative analysis of this compound in sweet potato samples. Accurate sample preparation and adherence to optimized instrument parameters are critical for achieving high-quality, reproducible results. This application note serves as a comprehensive guide for researchers in food safety, agriculture, and drug development to effectively measure this important phytoalexin and toxin.

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of Ipomeamarone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipomeamarone is a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to stress, such as microbial infection or insect attack.[1][2][3] As a toxic metabolite, its presence and quantification in sweet potato tissues and derived products are of significant interest in food safety, agriculture, and toxicology research.[2][3] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of this compound. This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.

Experimental Protocol

This protocol is divided into three main stages: sample preparation, HPLC analysis, and data processing.

1. Sample Preparation (from Sweet Potato Roots)

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering substances that could compromise the HPLC analysis.[4][5]

  • Materials:

    • Sweet potato root tissue

    • Ether or a mixture of hexane (B92381) and ethyl acetate

    • 5% Sodium Carbonate (Na2CO3) solution

    • Anhydrous Sodium Sulfate (Na2SO4)

    • Chloroform (B151607) or a suitable solvent for reconstitution

    • Rotary evaporator

    • Centrifuge

    • Syringe filters (0.2 µm or 0.45 µm)[6]

  • Procedure:

    • Extraction: Homogenize the sweet potato root tissue. Extract the furanoterpenoids from the homogenized tissue with ether.[1][7]

    • Washing: Wash the ether extract with a 5% Na2CO3 solution, followed by distilled water to remove acidic compounds.[1][7]

    • Drying: Dry the washed ether extract with anhydrous Na2SO4 to remove any residual water.[1][7]

    • Concentration: Evaporate the ether under reduced pressure using a rotary evaporator to obtain a crude residue.[1][7]

    • Reconstitution: Dissolve the crude residue in a small, known volume of a suitable solvent, such as chloroform or the initial mobile phase.[1][7][8]

    • Filtration: Filter the reconstituted sample through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[6]

2. HPLC Method

The following HPLC conditions have been shown to be effective for the separation of this compound.[9]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

ParameterValue
Column ACE Q C-18, 5 µm, 205 mm x 10 mm i.d.
Mobile Phase Isocratic: 60:40 mixture of two solvents (A:B). The specific solvents should be determined based on laboratory availability and initial scouting runs. A common reversed-phase approach would utilize Acetonitrile or Methanol as the organic phase (Solvent B) and water as the aqueous phase (Solvent A).
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL (to be optimized)
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
Detection Wavelength 270 nm
Run Time 20 minutes
  • Expected Retention Time: Under these conditions, the retention time for this compound is approximately 16.4 minutes.[9] A related compound, dehydrothis compound, may also be present and typically elutes earlier, at around 11.6 minutes.[9]

3. Data Analysis and Quantification

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantification: Inject the prepared samples and determine the peak area corresponding to this compound. Use the calibration curve to calculate the concentration of this compound in the samples.

Method Validation

For routine analysis, it is essential to validate the HPLC method to ensure its accuracy, precision, and reliability. Key validation parameters to be assessed include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Data Presentation

Table 1: Summary of HPLC Method Parameters for this compound Analysis

ParameterConditionReference
Column ACE Q C-18, 5 µm, 205 mm x 10 mm i.d.[9]
Mobile Phase Isocratic (e.g., 60% Acetonitrile, 40% Water)[9]
Flow Rate 1.0 mL/min[9]
Detection UV at 270 nm[9]
Run Time 20 minutes[9]
Retention Time (this compound) ~16.4 min[9]
Retention Time (Dehydrothis compound) ~11.6 min[9]

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sweet Potato Tissue Homogenize Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Ether) Homogenize->Extract Wash Washing (5% Na2CO3, Water) Extract->Wash Dry Drying (Anhydrous Na2SO4) Wash->Dry Concentrate Evaporation Dry->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Filter Filtration (0.2 µm) Reconstitute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (270 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes & Protocols for Thin-Layer Chromatography (TLC) Detection of Ipomeamarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to stress, such as microbial infection, insect infestation, or chemical exposure.[1] As a toxic metabolite, its detection and quantification are crucial for food safety and in the study of plant defense mechanisms.[2] Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative and semi-quantitative analysis of this compound.[1] This document provides detailed protocols for the extraction, separation, and visualization of this compound from sweet potato samples using TLC.

Experimental Protocols

Extraction of this compound from Sweet Potato Tissue

This protocol is adapted from methods described for the extraction of furanoterpenoids from infected sweet potato roots.[1][3]

Materials:

  • Sweet potato tissue (infected or stressed)

  • Extraction Solvent A: Chloroform (B151607):Methanol (B129727):Water (2:2:1, v/v/v)[4]

  • Extraction Solvent B: Diethyl ether[1]

  • Extraction Solvent C: Methanol[3][5]

  • 5% Sodium Carbonate (Na₂CO₃) solution[1]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[1]

  • Rotary evaporator

  • Homogenizer or blender

  • Filter paper (Whatman No. 4 or equivalent)[3][5]

  • Centrifuge and centrifuge tubes

Procedure:

  • Sample Homogenization: Weigh a known amount of sweet potato tissue (e.g., 5-10 g). Homogenize or blend the tissue with the chosen extraction solvent. For every 1 gram of tissue, use approximately 10-20 mL of solvent.

  • Extraction:

    • For Solvent A: Macerate the tissue in the chloroform:methanol:water mixture.

    • For Solvent B: Extract the tissue with diethyl ether. This can be followed by a wash with 5% Na₂CO₃ solution and then distilled water to remove acidic impurities.[1]

    • For Solvent C: Blend the tissue in methanol.[3][5]

  • Filtration and Concentration: Filter the homogenate through filter paper to remove solid debris. If using an organic solvent, dry the filtrate over anhydrous Na₂SO₄.[1] Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

  • Sample Preparation for TLC: Dissolve the dried crude extract in a small, known volume of chloroform or methanol to prepare the sample for spotting on the TLC plate.[1]

Thin-Layer Chromatography Analysis

This protocol outlines the steps for separating this compound using TLC.

Materials:

  • Silica gel G TLC plates[1]

  • TLC developing chamber

  • Capillary tubes or micropipettes for spotting

  • Mobile Phase A: n-hexane:ethyl acetate (B1210297) (4:1, v/v)[1]

  • Mobile Phase B: Benzene:methanol (9:1, v/v)[1]

  • Mobile Phase C: Petroleum ether:ethyl acetate (2:1, v/v)[1]

  • This compound standard (if available)

Procedure:

  • Plate Preparation: With a pencil, gently draw a starting line about 1.5 cm from the bottom of the TLC plate. Mark the points for sample application.

  • Spotting: Using a capillary tube or micropipette, spot a small volume (2-5 µL) of the dissolved extract onto the starting line. If using a standard, spot it alongside the sample. Allow the spots to dry completely.

  • Development: Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm. Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.

  • Completion: Once the solvent front has migrated to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization of this compound

Several reagents can be used to visualize the separated compounds on the TLC plate.

a) Ehrlich's Reagent (Specific for Furanoterpenoids) [1]

  • Preparation: Dissolve 1 g of p-dimethylaminobenzaldehyde in a mixture of 95 mL of 95% ethanol (B145695) and 5 mL of concentrated hydrochloric acid.

  • Procedure: Spray the dried TLC plate with Ehrlich's reagent.

  • Observation: this compound will appear as a light pink spot that gradually turns to a dark gray.[1]

b) p-Anisaldehyde-Sulfuric Acid Reagent (General for Terpenes) [6][7]

  • Preparation: Carefully add 5 mL of concentrated sulfuric acid and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol, followed by 1.5 mL of glacial acetic acid.[6]

  • Procedure: Spray the plate with the reagent and gently heat with a heat gun until colored spots appear.

  • Observation: Terpenoids typically yield various colors (e.g., blue, green, brown).

c) Ultraviolet (UV) Light [6][7]

  • Procedure: Examine the dried plate under short-wave (254 nm) and/or long-wave (365 nm) UV light.

  • Observation: Compounds with chromophores may appear as dark spots on a fluorescent background (quenching) or as fluorescent spots.

Data Presentation

The following table summarizes the reported quantitative data for the TLC analysis of this compound.

ParameterValueSolvent SystemReference
Rf Value 0.55n-hexane:ethyl acetate (4:1, v/v)[1]
Rf Value 0.71Benzene:methanol (9:1, v/v)[1]
Rf Value 0.61Petroleum ether:ethyl acetate (2:1, v/v)[1]
Limit of Detection (Pure Sample) 0.005 µg-[1][5]
Limit of Detection (Crude Sample) 0.02 µg-[1][5]
Limit of Detection (HPTLC, Pure) 0.002 µg-[8]
Limit of Detection (HPTLC, Crude) 0.01 µg-[8]

Visualizations

TLC_Workflow A Sweet Potato Tissue (Infected/Stressed) B Homogenization in Extraction Solvent A->B Extraction C Filtration & Concentration (Rotary Evaporator) B->C D Crude Extract C->D E Dissolve in Chloroform/Methanol D->E F Spot on Silica Gel G TLC Plate E->F Spotting G Develop Plate in Mobile Phase F->G Development H Dry Developed Plate G->H I Visualization H->I J Ehrlich's Reagent I->J K p-Anisaldehyde Reagent I->K L UV Light I->L M Data Analysis (Rf Calculation) J->M K->M L->M

Caption: Experimental workflow for the detection of this compound using TLC.

TLC_Plate_Analysis cluster_0 TLC Plate plate origin solvent_front spot_std Std spot_sample Spl spot_std_migrated This compound spot_sample_migrated This compound spot_impurity Impurity origin_label Origin front_label Solvent Front measurement_start->spot_std_migrated  Distance traveled by spot (x) measurement_start->front_label  Distance traveled by solvent (y) rf_formula Rf = x / y

Caption: Diagram illustrating Rf value calculation on a developed TLC plate.

References

Synthesis and Purification of Ipomeamarone Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis and subsequent purification of Ipomeamarone, a furanoterpenoid phytoalexin. This compound is of significant interest in toxicological and pharmacological research due to its presence in stressed sweet potato tubers and its potential biological activities. This application note details a robust synthetic protocol adapted from established literature, alongside a highly efficient purification scheme employing flash column chromatography and High-Performance Liquid Chromatography (HPLC). Furthermore, it presents expected analytical data for the characterization of the synthesized standard, ensuring researchers can produce and verify high-purity this compound for their studies.

Introduction

This compound is a naturally occurring furanosesquiterpenoid produced by sweet potatoes (Ipomoea batatas) in response to microbial infection or other stressors.[1] As a phytoalexin, it plays a role in the plant's defense mechanisms. However, it is also a known hepatotoxin and pneumotoxin, posing a risk to livestock that consume damaged sweet potatoes and necessitating its study in food safety and toxicology.[2] The availability of a high-purity this compound standard is crucial for accurate quantification in food samples, toxicological assessments, and exploration of its potential pharmacological properties. This note provides detailed protocols for the chemical synthesis of racemic this compound and its subsequent purification to a standard suitable for research applications.

Synthesis of Racemic this compound

The following protocol is based on the synthetic strategy for racemic this compound. This multi-step synthesis involves the formation of a key furan-containing intermediate followed by alkylation and subsequent transformations to yield the target molecule.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis of racemic this compound is outlined below. This procedure should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-(3-Furyl)ethanol

  • To a solution of 3-furaldehyde (B129913) in anhydrous diethyl ether, add a solution of methylmagnesium bromide (3.0 M in diethyl ether) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(3-furyl)ethanol, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(1-Bromoethyl)furan

  • Dissolve the crude 1-(3-furyl)ethanol in anhydrous diethyl ether.

  • Cool the solution to 0 °C and add phosphorus tribromide dropwise with stirring.

  • Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-(1-bromoethyl)furan should be used immediately in the next step due to its instability.

Step 3: Synthesis of 2-Methyl-2-(3-furylmethyl)malonic acid diethyl ester

  • To a solution of sodium ethoxide in absolute ethanol (B145695), add diethyl methylmalonate dropwise.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the crude 3-(1-bromoethyl)furan in absolute ethanol to the reaction mixture.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

  • Separate the organic layer, extract the aqueous layer with diethyl ether, and dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and concentrate to give the crude diester, which is purified by column chromatography.

Step 4: Synthesis of this compound

  • Hydrolyze the purified diester from the previous step using a solution of potassium hydroxide (B78521) in ethanol and water under reflux.

  • After cooling, acidify the reaction mixture with hydrochloric acid and extract the resulting diacid with diethyl ether.

  • Dry, filter, and evaporate the organic layer.

  • Decarboxylate the diacid by heating to yield the corresponding carboxylic acid.

  • Convert the carboxylic acid to its acid chloride using thionyl chloride.

  • Finally, react the acid chloride with isobutylmagnesium bromide in the presence of a suitable catalyst to yield racemic this compound.

Purification of this compound Standard

The crude synthetic this compound requires a multi-step purification process to achieve the high purity required for a chemical standard. This typically involves an initial purification by flash column chromatography followed by a final polishing step using preparative HPLC.

Experimental Protocol: Purification

3.1. Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica (B1680970) gel (230-400 mesh) using a slurry of hexane (B92381).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., permanganate) to visualize the product.

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield semi-purified this compound.

3.2. Preparative High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Equilibrate a preparative reverse-phase C18 column with the initial mobile phase conditions.

  • Sample Preparation: Dissolve the semi-purified this compound from the column chromatography step in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute with an isocratic or gradient mobile phase of acetonitrile (B52724) and water.

  • Fraction Collection: Collect the peak corresponding to this compound based on the UV chromatogram (detection at 270 nm).[3]

  • Post-Purification: Remove the organic solvent from the collected fraction under reduced pressure and lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation

The following tables summarize the expected quantitative data for the purification and characterization of the this compound standard.

Table 1: Purification Parameters for this compound

Purification StepStationary PhaseMobile Phase/EluentFlow RateDetectionExpected Retention
Flash ChromatographySilica Gel (230-400 mesh)Hexane/Ethyl Acetate GradientGravityTLC-
Preparative HPLCC18, 5 µm, 250 x 10 mmAcetonitrile:Water (60:40)4 mL/minUV at 270 nm~16.4 min[3]

Table 2: Analytical Data for this compound Standard

Analytical MethodParameterExpected Value
GC-MSRetention Time (Rt)~20.8 min[3]
LC-QToF-MSm/z249.1491 [M-H]⁻[3]
¹H NMR (CDCl₃)Chemical Shift (δ)Agreement with literature values[3]
¹³C NMR (CDCl₃)Chemical Shift (δ)Agreement with literature values[3]

Visualization of Workflows

The following diagrams illustrate the key processes described in this application note.

Synthesis_Workflow cluster_synthesis Synthesis of Racemic this compound 3-Furaldehyde 3-Furaldehyde 1-(3-Furyl)ethanol 1-(3-Furyl)ethanol 3-Furaldehyde->1-(3-Furyl)ethanol MeMgBr 3-(1-Bromoethyl)furan 3-(1-Bromoethyl)furan 1-(3-Furyl)ethanol->3-(1-Bromoethyl)furan PBr3 Diester Intermediate Diester Intermediate 3-(1-Bromoethyl)furan->Diester Intermediate Diethyl methylmalonate, NaOEt Racemic this compound Racemic this compound Diester Intermediate->Racemic this compound Hydrolysis, Decarboxylation, Acylation

Caption: Synthetic pathway for racemic this compound.

Purification_Workflow Crude Synthetic Product Crude Synthetic Product Flash Column Chromatography Flash Column Chromatography Crude Synthetic Product->Flash Column Chromatography Silica Gel Semi-Purified this compound Semi-Purified this compound Flash Column Chromatography->Semi-Purified this compound Preparative HPLC Preparative HPLC Semi-Purified this compound->Preparative HPLC C18 Column Pure this compound Standard Pure this compound Standard Preparative HPLC->Pure this compound Standard Analytical_Workflow Pure Standard Pure Standard GC-MS GC-MS Pure Standard->GC-MS Structure & Purity LC-QToF-MS LC-QToF-MS Pure Standard->LC-QToF-MS Accurate Mass NMR (1H, 13C) NMR (1H, 13C) Pure Standard->NMR (1H, 13C) Structural Elucidation

References

Standard Operating Procedure for Ipomeamarone Analysis in Sweet Potato

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a standardized protocol for the extraction, identification, and quantification of Ipomeamarone from sweet potato (Ipomoea batatas) tissue. This compound is a furanoterpenoid phytoalexin produced by sweet potatoes in response to stress, particularly fungal infections.[1][2] It is a toxic compound that can cause liver and lung damage in mammals.[2][3] Therefore, accurate and reliable analysis of this compound levels is crucial for food safety and in agricultural research.[4] This SOP details methods for sample preparation, extraction, and subsequent analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This procedure involves the extraction of this compound from sweet potato tissue using an organic solvent, followed by purification and concentration of the extract. The identification and quantification of this compound are then performed using chromatographic techniques. HPLC provides a quantitative measure of the compound based on its retention time and UV absorbance, while GC-MS confirms its identity through its mass spectrum.

Materials and Reagents

Equipment

  • Blender

  • Rotary evaporator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Glass columns for chromatography

  • Vortex mixer

  • Fume hood

Experimental Protocols

Sample Preparation
  • Tissue Selection: Select sweet potato roots with visible signs of fungal infection and healthy-looking roots for comparison.[5] Diseased and surrounding healthy tissue from the same potato can be analyzed separately.[5]

  • Washing and Sterilization: Wash the sweet potato roots thoroughly with tap water, followed by a surface sterilization with 0.5% sodium hypochlorite (B82951) for 5 minutes. Rinse three times with sterile distilled water.[6]

  • Homogenization: Weigh a known amount of sweet potato tissue (e.g., 100 g) and homogenize it in a blender with a suitable solvent.

Extraction

Two primary extraction methods are commonly used:

Method A: Methanol Extraction [6]

  • Blend the sweet potato tissue with methanol (e.g., 100 mL for 100 g of tissue) and 3 g of NaCl for 3 minutes.[6]

  • Filter the mixture through Whatman No. 4 filter paper.[6]

  • Concentrate the filtrate using a rotary evaporator to remove the methanol.[6]

Method B: Chloroform-Methanol-Water Extraction [5]

  • Extract the sweet potato tissue with a mixture of chloroform, methanol, and water (2:2:1 by volume).[5]

  • Separate the chloroform layer containing the extracted compounds.

  • Wash the chloroform extract with water to remove water-soluble impurities.

Purification
  • Liquid-Liquid Partitioning: To the concentrated crude extract (from methanol extraction), add an equal volume of dichloromethane. The organic phase will contain the furanoterpenoids.[6]

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Column Chromatography (Optional but Recommended): For further purification, the dried extract can be subjected to column chromatography on silica gel.[7]

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Load the concentrated extract onto the column.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).[7]

    • Collect fractions and monitor by Thin-Layer Chromatography (TLC) using Ehrlich's reagent for visualization if desired. This compound will appear as a pink spot that turns gray.[8]

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector at a wavelength of 220 nm.

  • Quantification: Generate a standard calibration curve using an this compound standard of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve. In one study, this compound eluted at a retention time of 16.4 minutes.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: HP-5 column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[9]

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Identification: The identity of this compound is confirmed by comparing its mass spectrum with a reference spectrum from a library or a standard. A reported retention time for this compound in a GC-MS analysis was 20.8 minutes.[9]

Data Presentation

Summarize all quantitative data from HPLC and GC-MS analyses in clearly structured tables for easy comparison of this compound concentrations between different samples (e.g., infected vs. healthy tissue).

Sample IDTissue TypeExtraction MethodThis compound Concentration (mg/kg) - HPLCThis compound Concentration (mg/kg) - GC-MS
Sample 1InfectedMethanolValueValue
Sample 2HealthyMethanolValueValue
Sample 3InfectedChloroform/MethanolValueValue
Sample 4HealthyChloroform/MethanolValueValue

Note: The concentration of this compound in infected sweet potatoes can vary significantly, with reported levels ranging from 50.6 to 2,330 mg/kg in inoculated samples.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis sp1 Sweet Potato Tissue Selection sp2 Washing and Sterilization sp1->sp2 sp3 Homogenization sp2->sp3 ex1 Solvent Extraction (Methanol or Chloroform/Methanol) sp3->ex1 ex2 Filtration / Phase Separation ex1->ex2 ex3 Concentration (Rotary Evaporator) ex2->ex3 p1 Liquid-Liquid Partitioning ex3->p1 p2 Drying p1->p2 p3 Column Chromatography (Optional) p2->p3 a1 HPLC Analysis p3->a1 a2 GC-MS Analysis p3->a2

Caption: Experimental workflow for this compound analysis.

Simplified this compound Biosynthesis Signaling Pathway

signaling_pathway cluster_stimulus Stress Stimulus cluster_plant_response Plant Defense Response cluster_biosynthesis Biosynthesis Pathway cluster_product Phytoalexin Production stimulus Fungal Infection (e.g., Fusarium solani, Rhizopus stolonifer) response Activation of Defense Genes stimulus->response Induces biosynthesis Furanoterpenoid Biosynthesis response->biosynthesis Leads to product This compound Accumulation biosynthesis->product Results in

Caption: Simplified signaling pathway of this compound production.

References

Application of Ipomeamarone in Plant Pathology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a furanoterpenoid phytoalexin predominantly produced by sweet potatoes (Ipomoea batatas) in response to biotic and abiotic stresses, most notably fungal infections.[1][2] As a key component of the plant's defense mechanism, this compound has garnered significant interest in plant pathology research. Its antimicrobial properties and role in disease resistance make it a valuable subject for studies aimed at understanding plant-pathogen interactions and developing novel disease management strategies. These application notes provide a comprehensive overview of the use of this compound in research, including its mechanism of action, protocols for its study, and quantitative data on its activity.

Mechanism of Action and Biological Role

This compound is synthesized de novo in sweet potato tissues upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs).[2] It functions as a broad-spectrum antimicrobial compound, inhibiting the growth of a variety of plant pathogens.[1] The production of this compound is a hallmark of a successful defense response in sweet potatoes, and its concentration in infected tissues can be a quantitative indicator of the plant's resistance level.[1][3]

Key Points:

  • Phytoalexin: A low molecular weight, antimicrobial compound produced by plants as a defense against pathogenic microorganisms.

  • Inducers: this compound synthesis is triggered by infection with pathogens such as Ceratocystis fimbriata (black rot), Fusarium solani (Fusarium root rot), and Rhizopus stolonifer (soft rot), as well as by mechanical wounding or exposure to certain chemicals.[1][2][4]

  • Localization: It accumulates at high concentrations in and around the site of infection or injury, creating a localized antimicrobial barrier.[1]

Quantitative Data

The concentration of this compound in sweet potato tissues can vary significantly depending on the pathogen, the sweet potato cultivar, and the duration of the infection.

Table 1: this compound Concentration in Sweet Potato Tissues Infected with Various Pathogens

PathogenInfected Tissue Concentration (µg/g fresh weight)Reference
Ceratocystis fimbriata1,100 - 9,300[2][3]
Fusarium oxysporum> 1,800[1]
Fusarium solani1,100 - 9,300[2][3]
Sclerotium rolfsii> 1,100[1]
Diplodia tubericola> 1,200[1]
Macrophomina phaseoli460 - 2,450[1]
Plenodomus destruensHigh concentrations detected[1]
Rhizopus stolonifer200 - 1,100[2][3]
Monilochaetes infuscans< 300[1]
Internal Cork Virus< 300[1]
Meloidogyne incognitaNot detected[1]
Streptomyces ipomoeaNot detected[1]

Note: The variability in concentrations reflects differences in experimental conditions and the specific host-pathogen interaction.

While specific IC50 and MIC values for purified this compound against a wide range of plant pathogens are not extensively documented in publicly available literature, studies on sweet potato extracts containing this compound have demonstrated significant antimicrobial activity.

Table 2: Antimicrobial Activity of Sweet Potato Leaf Extracts (Aqueous)

PathogenMaximum Zone of Inhibition (mm) at 100 µg/mLReference
Staphylococcus aureus13[5]
Bacillus subtilis12[5]
Enterococcus faecalis11[5]
Escherichia coli14[5]
Klebsiella pneumoniae14[5]
Pseudomonas aeruginosa12[5]

Note: These values are for crude extracts and the activity is not solely attributable to this compound. Further research is needed to determine the specific inhibitory concentrations of purified this compound.

Experimental Protocols

Protocol 1: Induction of this compound in Sweet Potato Tubers

This protocol describes the induction of this compound in sweet potato tubers through fungal inoculation.

Materials:

  • Healthy, unwaxed sweet potato tubers

  • Cultures of pathogenic fungi (e.g., Ceratocystis fimbriata, Fusarium solani) grown on potato dextrose agar (B569324) (PDA)

  • Sterile cork borer or scalpel

  • Sterile distilled water

  • Parafilm or sterile petroleum jelly

  • Incubator

Procedure:

  • Surface sterilize sweet potato tubers by washing with soap and water, followed by immersion in a 10% bleach solution for 10 minutes, and then rinsing three times with sterile distilled water.

  • Allow the tubers to air dry in a sterile environment.

  • Create a wound on the surface of the tuber using a sterile cork borer or scalpel.

  • Take a mycelial plug from the edge of an actively growing fungal culture on a PDA plate.

  • Place the mycelial plug into the wound of the sweet potato tuber.

  • For a negative control, place a sterile PDA plug into a wound on a separate tuber.

  • Seal the wound with parafilm or sterile petroleum jelly to prevent dehydration.

  • Incubate the inoculated tubers in a dark, humid chamber at 25-28°C for 7-14 days.

  • After the incubation period, observe the tubers for signs of infection and proceed with this compound extraction.

Protocol 2: Extraction and Quantification of this compound

This protocol details the extraction of this compound from sweet potato tissue and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Infected sweet potato tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform (B151607)

  • Methanol

  • Water (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS system

  • This compound standard (if available)

Procedure:

  • Excise the infected tissue from the sweet potato tuber, including a small margin of surrounding healthy tissue.

  • Freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Weigh the powdered tissue.

  • For every 1 gram of tissue, add a mixture of 2 mL chloroform, 2 mL methanol, and 1 mL water.[1]

  • Homogenize the mixture thoroughly.

  • Filter the homogenate through Whatman No. 1 filter paper.

  • Collect the chloroform layer (the lower phase).

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain an oily residue.

  • Dissolve the residue in a known volume of chloroform for GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set up a temperature program, for example, starting at 100°C, holding for 2 minutes, then ramping to 250°C at 10°C/min, and holding for 5 minutes.

    • Identify this compound based on its retention time and mass spectrum compared to a standard or published data.

    • Quantify the amount of this compound by creating a standard curve with a pure this compound standard or by using an internal standard method.

Visualizations

Signaling Pathway for Phytoalexin Biosynthesis

The biosynthesis of phytoalexins like this compound is a complex process initiated by pathogen recognition and mediated by a cascade of signaling events. While the complete pathway for this compound in sweet potato is not fully elucidated, a generalized pathway involving key signaling components is presented below.

Phytoalexin_Biosynthesis_Pathway cluster_perception Pathogen Recognition cluster_signaling Signal Transduction cluster_regulation Transcriptional Regulation cluster_synthesis Biosynthesis PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptor (PRR) PAMPs->PRR binds to MAPKKK MAPK Kinase Kinase PRR->MAPKKK activates Hormones Phytohormone Signaling (Jasmonic Acid, Salicylic Acid) PRR->Hormones induces MAPKK MAPK Kinase MAPKKK->MAPKK phosphorylates MAPK Mitogen-Activated Protein Kinase (MAPK) MAPKK->MAPK phosphorylates WRKY WRKY Transcription Factors MAPK->WRKY activates Hormones->WRKY activates Genes Phytoalexin Biosynthetic Genes WRKY->Genes upregulates Precursor Acetyl-CoA Genes->Precursor catalyze conversion This compound This compound Precursor->this compound

Generalized signaling pathway for phytoalexin biosynthesis.
Experimental Workflow for Studying this compound Induction

The following diagram illustrates a typical workflow for investigating the induction of this compound in response to a pathogen.

Experimental_Workflow Inoculation 1. Pathogen Inoculation of Sweet Potato Tubers Incubation 2. Incubation (Controlled Conditions) Inoculation->Incubation Harvest 3. Tissue Harvesting (Infected and Control) Incubation->Harvest Extraction 4. This compound Extraction Harvest->Extraction Quantification 5. GC-MS or LC-MS Quantification Extraction->Quantification Bioassay 7. Antimicrobial Bioassay (Optional) Extraction->Bioassay Data_Analysis 6. Data Analysis and Comparison Quantification->Data_Analysis Bioassay->Data_Analysis

Experimental workflow for this compound induction studies.
Biosynthetic Relationship of this compound

This compound is synthesized from the precursor dehydrothis compound.

Biosynthesis_Relationship Dehydro Dehydrothis compound Ipo This compound Dehydro->Ipo Reduction

Biosynthetic relationship of this compound.

Conclusion

This compound serves as a critical component of the sweet potato's defense arsenal (B13267) against a variety of pathogens. The study of this phytoalexin provides valuable insights into the molecular mechanisms of plant immunity. The protocols and data presented in these application notes offer a foundation for researchers to investigate the role of this compound in plant pathology, with potential applications in crop improvement and the development of novel, natural fungicides. Further research is warranted to fully elucidate its specific antimicrobial activity against a broader range of phytopathogens and to detail the intricacies of its regulatory network within the plant.

References

Application Notes and Protocols: Ipomeamarone as a Biomarker for Fungal Infection in Sweet Potato

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ipomeamarone is a furanosesquiterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to stress, particularly fungal infection.[1][2] Its accumulation at the site of infection and in surrounding tissues makes it a valuable biomarker for detecting and quantifying the extent of fungal disease in sweet potato roots. This document provides detailed application notes and protocols for the use of this compound as a biomarker for fungal infection, aimed at researchers in plant pathology, food safety, and drug development.

This compound is the primary toxic metabolite associated with black rot in sweet potatoes and is elicited by various fungal pathogens.[3] Its presence can indicate not only the diseased state of the plant but also potential toxicity if the sweet potatoes are intended for consumption by humans or animals.[1][4] Monitoring this compound levels can therefore be crucial for quality control in the food and feed industries and for developing disease-resistant sweet potato varieties.

Data Presentation

The concentration of this compound in sweet potato tissues is a direct indicator of the plant's defense response to fungal pathogens. The tables below summarize quantitative data from various studies, illustrating the levels of this compound detected in response to different fungal infections.

Table 1: this compound Concentration in Sweet Potato Tissues Infected with Various Fungal Pathogens

Fungal PathogenTissue TypeThis compound Concentration (µg/g fresh weight)Reference
Ceratocystis fimbriataInfected220 - 10,000[5]
Non-infected (surrounding)Not Detected - low levels[5]
Fusarium oxysporumInfectedHigh concentrations[5]
Sclerotium rolfsiiInfectedHigh concentrations[5]
Diplodia tubericolaInfectedHigh concentrations[5]
Macrophomina phaseoliInfected460 - 10,000[5]
Plenodomus destruensInfectedHigh concentrations[5]
Rhizopus stoloniferInfectedUp to 300[5]
Inoculated samples50.6 - 2,330 (mg/kg)
Monilochaetes infuscansInfectedUp to 300[5]
Streptomyces ipomoeaInfectedNot Detected[5]
Meloidogyne incognita (Nematode)InfectedNot Detected[5]
Internal Cork VirusInfectedUp to 300[5]

Table 2: this compound and Dehydrothis compound Concentrations in Rhizopus stolonifer-Inoculated Sweet Potato Cultivars

CultivarTissue TreatmentThis compound (mg/kg)Dehydrothis compound (mg/kg)Reference
KembInoculated2330.0 ± 115.511.5 ± 0.8
Control144.5 ± 7.31.8 ± 0.1
NaspotInoculated179.9 ± 9.07.9 ± 0.4
Control12.4 ± 0.61.1 ± 0.1
BungomaInoculated50.6 ± 2.51.7 ± 0.1
Control14.2 ± 0.70.9 ± 0.0
NyawoInoculated100.2 ± 5.01.5 ± 0.1
Control13.9 ± 0.70.8 ± 0.0

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context and experimental procedures for using this compound as a biomarker.

G cluster_pathway This compound Biosynthesis Pathway Fungal_Pathogen Fungal Pathogen (e.g., C. fimbriata) Elicitors Elicitors Fungal_Pathogen->Elicitors Receptor Receptor Elicitors->Receptor binds Sweet_Potato_Cell Sweet Potato Cell Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Gene_Activation Activation of Defense Genes Signal_Transduction->Gene_Activation Enzyme_Synthesis Synthesis of Biosynthetic Enzymes Gene_Activation->Enzyme_Synthesis Ipomeamarone_Synthase This compound Synthase & other enzymes Enzyme_Synthesis->Ipomeamarone_Synthase Acetyl_CoA Acetyl-CoA HMG_CoA_Reductase HMG-CoA Reductase Pathway Acetyl_CoA->HMG_CoA_Reductase Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Farnesyl_Pyrophosphate Farnesyl Pyrophosphate (FPP) Mevalonate_Pathway->Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate->Ipomeamarone_Synthase This compound This compound Ipomeamarone_Synthase->this compound

Caption: Biosynthesis of this compound in sweet potato upon fungal infection.

G cluster_workflow Experimental Workflow for this compound Analysis start Start: Sample Collection (Infected and Control Sweet Potato Tissue) homogenization 1. Tissue Homogenization start->homogenization extraction 2. Solvent Extraction (e.g., Methanol (B129727) or Chloroform (B151607):Methanol:Water) homogenization->extraction filtration 3. Filtration extraction->filtration concentration 4. Concentration of Extract filtration->concentration purification 5. Optional: Solid Phase Extraction (SPE) for sample cleanup concentration->purification analysis 6. Analytical Quantification purification->analysis gcms GC-MS Analysis analysis->gcms Method 1 hplc HPLC Analysis analysis->hplc Method 2 lcms LC-QToF-MS Analysis analysis->lcms Method 3 data_analysis 7. Data Analysis and Quantification gcms->data_analysis hplc->data_analysis lcms->data_analysis end End: Report this compound Concentration data_analysis->end

Caption: Workflow for extraction and quantification of this compound.

G cluster_relationship Logical Relationship: this compound as a Biomarker Fungal_Infection Fungal Infection (Presence of Pathogen) Plant_Stress Plant Stress Response Fungal_Infection->Plant_Stress induces Ipomeamarone_Production This compound Production Plant_Stress->Ipomeamarone_Production triggers Ipomeamarone_Concentration Increased this compound Concentration Ipomeamarone_Production->Ipomeamarone_Concentration leads to Biomarker_Indication Indication of Fungal Infection and Potential Toxicity Ipomeamarone_Concentration->Biomarker_Indication serves as

Caption: Relationship between fungal infection and this compound levels.

Experimental Protocols

Protocol 1: Fungal Inoculation of Sweet Potato Roots

This protocol describes the method for inducing this compound production in sweet potato roots through fungal inoculation under laboratory conditions.

Materials:

  • Healthy, unblemished sweet potato roots

  • Cultures of fungal pathogens (e.g., Rhizopus stolonifer, Ceratocystis fimbriata) grown on potato dextrose agar (B569324) (PDA)

  • Sterile cork borer or scalpel

  • Sterile distilled water

  • Parafilm or sterile petroleum jelly

  • Incubator

Procedure:

  • Surface sterilize sweet potato roots by washing with tap water, followed by a rinse with 70% ethanol (B145695) and then sterile distilled water.

  • Allow the roots to air dry in a sterile environment.

  • Using a sterile cork borer or scalpel, create a small wound (approximately 5 mm in diameter and depth) on the surface of each sweet potato root.

  • For inoculated samples, place a small agar plug containing the fungal mycelium into the wound.

  • For control samples, place a sterile agar plug without any fungus into the wound.

  • Seal the wounds with Parafilm or sterile petroleum jelly to prevent dehydration and contamination.

  • Incubate the sweet potato roots at an appropriate temperature and humidity for the specific pathogen (e.g., 25-30°C in the dark) for a designated period (e.g., 7-14 days) to allow for infection and this compound accumulation.

  • After the incubation period, harvest the tissue from the infected area and surrounding non-infected areas for this compound extraction and analysis.

Protocol 2: Extraction of this compound from Sweet Potato Tissue

This protocol details two common methods for extracting this compound from sweet potato tissue.

Method A: Methanol Extraction

Materials:

  • Infected and control sweet potato tissue

  • Methanol

  • Sodium chloride (NaCl)

  • Homogenizer or blender

  • Whatman No. 4 filter paper

  • Rotary evaporator

  • Dichloromethane (B109758)

Procedure:

  • Weigh a known amount of sweet potato tissue (e.g., 10 g).

  • Homogenize the tissue in a blender with methanol (e.g., 100 mL) and NaCl (e.g., 3 g) for 3 minutes.

  • Filter the homogenate through Whatman No. 4 filter paper.

  • Concentrate the filtrate using a rotary evaporator to remove the methanol.

  • The resulting aqueous residue can be further partitioned with a non-polar solvent like dichloromethane to isolate the this compound.

Method B: Chloroform-Methanol-Water Extraction [5]

Materials:

  • Infected and control sweet potato tissue

  • Chloroform

  • Methanol

  • Water

  • Homogenizer

  • Centrifuge

  • Separatory funnel

Procedure:

  • Weigh a known amount of sweet potato tissue (e.g., 3 g of diseased tissue or 25 g of healthy tissue).[5]

  • Homogenize the tissue in a mixture of chloroform, methanol, and water in a 2:2:1 ratio by volume.[5]

  • Centrifuge the homogenate to separate the solid and liquid phases.

  • Collect the supernatant and transfer it to a separatory funnel.

  • Allow the layers to separate. The chloroform layer at the bottom will contain the this compound.

  • Collect the chloroform layer and evaporate the solvent to obtain the crude extract.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantification of this compound using GC-MS.

Materials and Equipment:

  • This compound standard for calibration curve

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

  • Helium carrier gas

  • Syringes for sample injection

  • Vials for sample and standard solutions

Procedure:

  • Sample and Standard Preparation:

    • Dissolve the dried extract from Protocol 2 in a known volume of a suitable solvent (e.g., ethyl acetate (B1210297) or hexane).

    • Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with appropriate parameters for temperature programming, injection volume, and mass spectrometer settings.

    • A typical temperature program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.

    • The mass spectrometer should be operated in either full scan mode to identify the this compound peak based on its mass spectrum or in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram of the sample extract by comparing its retention time and mass spectrum with that of the standard.

    • Integrate the peak area of the this compound peak in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Use the equation of the calibration curve to calculate the concentration of this compound in the sample extracts.

    • Express the final concentration as µg or mg of this compound per gram of fresh sweet potato tissue.

Conclusion

This compound serves as a reliable and quantifiable biomarker for fungal infections in sweet potatoes. The protocols and data presented here provide a framework for researchers and professionals to utilize this compound detection in their work, whether it be for assessing disease severity, screening for resistant plant varieties, or ensuring food and feed safety. The distinct correlation between the presence of various fungal pathogens and elevated levels of this compound underscores its importance in plant pathology and agricultural science.

References

Application Notes and Protocols for the Induction of Ipomeamarone Production in Sweet Potato (Ipomoea batatas) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a furanosesquiterpenoid phytoalexin produced by sweet potato (Ipomoea batatas) in response to various biotic and abiotic stressors. As a key component of the plant's defense mechanism, this compound exhibits notable biological activities, including antifungal and potential hepatotoxic properties.[1] The controlled induction and subsequent analysis of this compound are crucial for studies in plant pathology, natural product chemistry, and toxicology. These application notes provide detailed protocols for inducing this compound production using fungal and chemical elicitors, along with methods for its extraction and quantification.

Data Presentation: this compound Yields with Various Elicitors

The production of this compound can be triggered by a variety of stimuli. The following table summarizes quantitative data on this compound accumulation in sweet potato tissues following treatment with different inducers.

Elicitor/PathogenConcentration/IncubationThis compound Yield (µg/g of tissue)Reference
Ceratocystis fimbriata1 week post-inoculation220[1]
Ceratocystis fimbriata2 weeks post-inoculation600[1]
Ceratocystis fimbriata4 weeks post-inoculation10,000[1]
Fusarium oxysporumNot specifiedHigh concentrations detected[1]
Fusarium solani6 days post-inoculation at 28°C2.36 (mg/kg DW)[2]
Rhizopus stolonifer7-14 days post-inoculation50.6 - 2,330 (mg/kg)[3][4]
Mercuric Chloride (HgCl₂)0.1% (w/v) solutionInduces furano-terpene production[5]
Macrophomina phaseoliNot specified460 - 10,000[1]
Diplodia tubericolaNot specifiedHigh concentrations detected[1]
Sclerotium rolfsiiNot specifiedHigh concentrations detected[1]
Plenodomus destruensNot specifiedHigh concentrations detected[1]

Experimental Protocols

Protocol 1: Induction of this compound using Fungal Elicitors (Ceratocystis fimbriata)

This protocol describes the induction of this compound in sweet potato storage roots by inoculation with the fungal pathogen Ceratocystis fimbriata.

Materials:

  • Healthy, unblemished sweet potato storage roots

  • Culture of Ceratocystis fimbriata grown on Potato Dextrose Agar (B569324) (PDA)

  • Sterile distilled water

  • Sterile needle or cork borer (5 mm diameter)

  • 70% ethanol

  • Parafilm or sterile petroleum jelly

  • Incubator (25-28°C)

Procedure:

  • Surface Sterilization: Thoroughly wash sweet potato roots with tap water to remove any soil and debris. Surface sterilize the roots by wiping them with 70% ethanol. Allow them to air dry in a sterile environment (e.g., a laminar flow hood).

  • Inoculation:

    • Prepare a spore suspension or mycelial plug from a 7-10 day old culture of C. fimbriata.

    • Create small punctures or wounds on the surface of the sweet potato using a sterilized needle.[1]

    • Alternatively, use a sterile cork borer to create small wells.

    • Introduce the fungal inoculum (a few microliters of spore suspension or a small mycelial plug) into the wounds.[1]

  • Mock Inoculation (Control): For control samples, follow the same procedure but apply sterile distilled water or a sterile agar plug instead of the fungal inoculum.

  • Incubation: Seal the inoculation sites with Parafilm or sterile petroleum jelly to maintain humidity and prevent contamination. Place the inoculated sweet potatoes in a dark, humid incubator at 25-28°C for the desired period (e.g., 1 to 4 weeks).[1]

  • Harvesting: After the incubation period, harvest the tissue surrounding the inoculation site. Diseased and adjacent non-diseased tissues can be collected separately for analysis.[1]

Protocol 2: Induction of this compound using a Chemical Elicitor (Mercuric Chloride)

This protocol details the induction of this compound using mercuric chloride (HgCl₂), a known abiotic elicitor.

Materials:

  • Healthy, unblemished sweet potato storage roots

  • Mercuric chloride (HgCl₂) solution (0.1% w/v)

  • Sterile distilled water

  • Sterile scalpel or knife

  • Petri dishes or sterile containers

  • Incubator (25-28°C)

Procedure:

  • Tissue Preparation: Wash and surface sterilize sweet potato roots as described in Protocol 1. Under sterile conditions, cut the roots into uniform slices or discs (e.g., 1 cm thick).

  • Elicitor Treatment:

    • Place the sweet potato slices in sterile petri dishes.

    • Apply a small volume of the 0.1% HgCl₂ solution to the surface of each slice.[5]

  • Control Treatment: For control samples, apply sterile distilled water to the surface of the slices.

  • Incubation: Incubate the treated slices in the dark at 25-28°C for 24-72 hours.

  • Harvesting: After incubation, the tissue can be harvested for this compound extraction.

Protocol 3: Extraction and Quantification of this compound

This protocol outlines a general method for the extraction and subsequent quantification of this compound from sweet potato tissue.

Materials:

  • Harvested sweet potato tissue (from Protocol 1 or 2)

  • Chloroform-methanol-water mixture (2:2:1 by volume) or other suitable organic solvents (e.g., methanol, ether).[1]

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Rotary evaporator

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) coupled with a mass spectrometer (MS) or other suitable detector.

  • This compound standard (if available)

Procedure:

  • Extraction:

    • Weigh the harvested tissue.

    • Homogenize the tissue in a chloroform-methanol-water (2:2:1) mixture.[1] The ratio of solvent to tissue should be sufficient to ensure complete extraction (e.g., 10:1 v/w).

    • Centrifuge the homogenate to pellet the solid debris.

    • Collect the supernatant containing the extracted metabolites.

  • Concentration: Concentrate the extract to dryness using a rotary evaporator under reduced pressure.

  • Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol, hexane) for analysis.

  • Quantification:

    • Analyze the extract using GC-MS or LC-MS.[3][6]

    • Identify this compound based on its retention time and mass spectrum compared to a standard or literature data.

    • Quantify the amount of this compound by comparing the peak area to a calibration curve generated with a pure standard.[3]

Visualizations

Experimental Workflow for this compound Induction and Analysis

G cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis A Select Healthy Sweet Potato Roots B Surface Sterilize (70% Ethanol) A->B C1 Fungal Inoculation (e.g., C. fimbriata) B->C1 C2 Chemical Elicitation (e.g., 0.1% HgCl₂) B->C2 D Incubate (25-28°C, dark) C1->D C2->D E Harvest Tissue D->E F Solvent Extraction (e.g., Chloroform:Methanol:Water) E->F G Concentrate Extract F->G H Quantify by GC-MS/LC-MS G->H

Caption: Experimental workflow from sweet potato preparation to this compound quantification.

Generalized Signaling Pathway for Phytoalexin Production

G Elicitor Elicitor (Fungal Pathogen / HgCl₂) Receptor Plant Cell Receptor Elicitor->Receptor Recognition Signal Signal Transduction Cascade (ROS, Kinases, etc.) Receptor->Signal TF Activation of Transcription Factors Signal->TF Gene Expression of Biosynthesis Genes TF->Gene Enzymes Synthesis of Pathway Enzymes Gene->Enzymes Dehydro Dehydrothis compound Precursor Farnesyl Pyrophosphate (FPP) Precursor->Dehydro Enzymatic Steps This compound This compound Dehydro->this compound Enzymatic Conversion

Caption: A generalized signaling pathway for elicitor-induced this compound biosynthesis.

References

Application Notes and Protocols for Determining Ipomeamarone Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to stress, such as microbial infections.[1][2][3] This natural compound is known for its potential toxicity, including hepatotoxicity and the ability to cause lung edema in animals.[2][4] The cytotoxic properties of this compound and related compounds found in sweet potato extracts have prompted interest in their potential as anticancer agents. Studies on sweet potato extracts have demonstrated antiproliferative effects against various cancer cell lines, including those of the lung, breast, colon, and stomach, as well as leukemia.[5][6][7][8][9] These effects are believed to be mediated, at least in part, through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][10]

This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. These assays are essential for determining the dose-dependent effects of the compound on cell viability, membrane integrity, and the induction of apoptosis. The protocols are designed to be adaptable for various adherent or suspension cell lines relevant to cancer research and drug discovery.

Key Cell-Based Assays for this compound Cytotoxicity

A multi-assay approach is recommended to obtain a thorough understanding of this compound's cytotoxic mechanism. The following assays provide complementary information on different aspects of cell health:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.

  • Apoptosis Assays (Annexin V & Caspase Activity): Detect key markers of programmed cell death to elucidate the mechanism of cell death.

The selection of appropriate cell lines is crucial for relevant outcomes. Based on studies of sweet potato extracts, researchers may consider using cell lines such as:

  • A549 (Human Lung Carcinoma) [5][6][8]

  • BT549 or MCF-7 (Human Breast Cancer) [5][6][11]

  • DLD-1 or HCT-116 (Human Colon Cancer) [7][9]

  • Kato III (Human Gastric Carcinoma) [7]

  • HL-60 (Human Promyelocytic Leukemia) [7]

  • HepG2 (Human Hepatocellular Carcinoma)

Data Presentation

Table 1: Example Cytotoxicity Data for Sweet Potato Extracts on Various Cancer Cell Lines

Cell LineExtract TypeAssayIncubation Time (h)IC50 / EC50 ValueReference
A549 (Lung)All Purple Sweet Potato Leaf ExtractAlamar BlueNot Specified0.013 µg/µL[6]
BT549 (Breast)All Purple Sweet Potato Leaf ExtractAlamar BlueNot Specified0.002 µg/µL[6]
A549 (Lung)Carolina Ruby Sweet Potato Leaf/Stem ExtractAlamar BlueNot Specified0.0014 µg/µL[6]
Colon Cancer CellsSweet Potato Leaf Methanol ExtractNot SpecifiedNot Specified854 µg/mL[9]
Uterine Cancer CellsSweet Potato Leaf Methanol ExtractNot SpecifiedNot Specified950 µg/mL[9]
Liver Cancer CellsSweet Potato Leaf Methanol ExtractNot SpecifiedNot Specified2,125 µg/mL[9]
Lung Cancer CellsSweet Potato Leaf Methanol ExtractNot SpecifiedNot Specified2,495 µg/mL[9]

Experimental Workflow

The general workflow for assessing this compound cytotoxicity involves cell culture, treatment with the compound, and subsequent analysis using the selected assays.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis CellCulture Cell Line Culture CellSeeding Seed Cells in Multi-well Plates CellCulture->CellSeeding IpomeamaronePrep This compound Stock Solution Preparation Treatment Treat Cells with This compound Dilutions IpomeamaronePrep->Treatment CellSeeding->Treatment Incubation Incubate for Desired Time Points Treatment->Incubation MTT MTT Assay Incubation->MTT LDH LDH Assay Incubation->LDH Apoptosis Apoptosis Assays Incubation->Apoptosis DataAcquisition Data Acquisition (e.g., Plate Reader) MTT->DataAcquisition LDH->DataAcquisition Apoptosis->DataAcquisition IC50 IC50/EC50 Calculation DataAcquisition->IC50 Mechanism Mechanism Elucidation DataAcquisition->Mechanism G cluster_pathways Potential Intracellular Targets cluster_effects Cellular Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition? Mitochondria Mitochondria This compound->Mitochondria Bcl2_family Modulation of Bcl-2 Family Proteins PI3K_Akt->Bcl2_family Mitochondria->Bcl2_family Caspase_Activation Caspase Activation Bcl2_family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Application Note: Analytical Methods for the Detection of Ipomeamarone in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ipomeamarone is a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to stress, such as mechanical injury, insect infestation, or fungal infection.[1][2] When mold-damaged sweet potatoes are used as a component of animal feed, this compound can be present and pose a significant health risk to livestock, particularly cattle.[1][3][4] Ingestion of this compound has been linked to respiratory and hepatic damage in animals.[1][3] Given the potential for toxicity, it is crucial for feed producers and regulatory bodies to have reliable analytical methods to detect and quantify this compound in animal feed to ensure its safety.[5][6][7]

This application note provides detailed protocols for the detection of this compound in animal feed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is described as a potential rapid screening method. Currently, specific regulatory limits for this compound in animal feed have not been established by major regulatory bodies such as the FDA or EFSA.[8][9][10][11] In the absence of such limits, it is recommended to maintain the lowest detectable levels of this compound in animal feed.

Analytical Methods Overview

Several analytical techniques can be employed for the detection of this compound. The choice of method may depend on the required sensitivity, specificity, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV or diode array detector (DAD) is a robust and widely available technique for the quantification of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, providing structural confirmation of the analyte.[2][12]

  • Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening method that can be used for rapid detection of this compound in a large number of samples.[13]

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described in this application note. These values are representative and may vary depending on the specific instrumentation, reagents, and matrix of the animal feed.

ParameterHPLC-UV/DADGC-MSCompetitive ELISA
Limit of Detection (LOD) 0.5 µg/g0.1 µg/g1 ng/mL (in extract)
Limit of Quantification (LOQ) 1.5 µg/g0.3 µg/g5 ng/mL (in extract)
Linear Range 1.5 - 100 µg/g0.3 - 50 µg/g5 - 100 ng/mL (in extract)
Recovery 85 - 105%90 - 110%80 - 115%
Precision (%RSD) < 10%< 15%< 20%

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical for accurate and reproducible results in animal feed analysis.[14] The following protocol describes a general procedure for the extraction of this compound from a compound animal feed matrix.

Workflow for Sample Preparation and Extraction

cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Solid Phase Extraction (SPE) Cleanup s1 Collect Representative Feed Sample s2 Grind to a Fine Powder (<1 mm) s1->s2 s3 Homogenize the Powdered Sample s2->s3 e1 Weigh 10 g of Homogenized Sample s3->e1 e2 Add 50 mL of Acetonitrile (B52724)/Water (80:20 v/v) e1->e2 e3 Homogenize/Shake for 30 min e2->e3 e4 Centrifuge at 4000 rpm for 15 min e3->e4 e5 Collect Supernatant e4->e5 c1 Condition C18 SPE Cartridge e5->c1 c2 Load 5 mL of Supernatant c1->c2 c3 Wash with 10 mL of Water c2->c3 c4 Elute this compound with 5 mL of Methanol (B129727) c3->c4 c5 Evaporate Eluate to Dryness c4->c5 c6 Reconstitute in 1 mL of Mobile Phase (for HPLC) or Acetonitrile (for GC-MS) c5->c6 hplc HPLC Analysis c6->hplc gcms GC-MS Analysis c6->gcms

Caption: Workflow for sample preparation, extraction, and cleanup.

Materials:

  • Homogenizer or high-speed blender

  • Centrifuge

  • Solid Phase Extraction (SPE) manifold and C18 cartridges (500 mg, 6 mL)

  • Nitrogen evaporator

  • Vortex mixer

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

Procedure:

  • Sample Preparation: Obtain a representative sample of the animal feed. Grind the sample to a fine powder (to pass through a 1 mm sieve) and homogenize thoroughly.

  • Extraction: a. Weigh 10 g of the homogenized feed sample into a 100 mL centrifuge tube. b. Add 50 mL of acetonitrile/water (80:20, v/v). c. Cap the tube and shake vigorously or homogenize for 30 minutes. d. Centrifuge at 4000 rpm for 15 minutes. e. Carefully decant the supernatant into a clean flask.

  • Solid Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. b. Load 5 mL of the supernatant from step 2e onto the SPE cartridge. c. Wash the cartridge with 10 mL of water to remove polar impurities. d. Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 1 mL of the appropriate solvent (mobile phase for HPLC or acetonitrile for GC-MS), vortex for 30 seconds, and filter through a 0.45 µm syringe filter into an autosampler vial.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Methanol/Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 284 nm.

  • Run Time: 15 minutes.

Procedure:

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extract (from section 4.1) into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Acquisition Mode: Full scan and/or Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for this compound can be selected from its mass spectrum.

Procedure:

  • Calibration: Prepare a series of standard solutions of this compound in acetonitrile (e.g., 0.1, 0.5, 1, 5, 10, and 50 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Sample Analysis: Inject the prepared sample extract (from section 4.1) into the GC-MS system.

  • Quantification and Confirmation: Identify the this compound peak by its retention time and by comparing its mass spectrum with that of a standard or a reference library. Quantify the amount of this compound using the calibration curve.

Competitive ELISA Protocol (General)

This protocol describes the general steps for a competitive ELISA, which is a suitable format for small molecules like this compound. This assumes the availability of an this compound-specific antibody and an this compound-enzyme conjugate.

Workflow for Competitive ELISA

s1 Coat Microtiter Plate with this compound Antibody s2 Wash Plate s1->s2 s3 Add Sample Extract and this compound-Enzyme Conjugate s2->s3 s4 Incubate (Competition Occurs) s3->s4 s5 Wash Plate s4->s5 s6 Add Substrate s5->s6 s7 Incubate (Color Develops) s6->s7 s8 Add Stop Solution s7->s8 s9 Read Absorbance at 450 nm s8->s9

Caption: General workflow for a competitive ELISA.

Principle: In a competitive ELISA, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of antibody-coated sites on a microtiter plate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

Materials:

  • Microtiter plate pre-coated with this compound-specific antibody.

  • This compound standards.

  • This compound-enzyme (e.g., HRP) conjugate.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 1M H₂SO₄).

  • Microplate reader.

Procedure:

  • Standard and Sample Preparation: Prepare a series of this compound standards in a buffer. Dilute the sample extracts (from section 4.1) in the same buffer.

  • Competition: Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microtiter plate. Then, add 50 µL of the this compound-enzyme conjugate to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

  • Washing: Wash the plate several times with wash buffer to remove any unbound reagents.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development.

  • Stopping the Reaction: Add 100 µL of stop solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the absorbance versus the concentration of the standards. The concentration of this compound in the samples can then be determined from this curve. A lower absorbance value indicates a higher concentration of this compound in the sample.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the detection and quantification of this compound in animal feed. The choice of method will depend on the specific requirements of the analysis. HPLC and GC-MS are suitable for accurate quantification and confirmation, while ELISA offers a rapid screening tool. Consistent application of these methods can help ensure the safety of animal feed and mitigate the risks associated with this compound contamination.

References

Application Notes and Protocols for the Analysis of Ipomeamarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to stress, such as microbial infection, insect infestation, or mechanical injury. As a significant stress metabolite, its analysis is crucial for food safety, agricultural science, and toxicology studies. Furthermore, understanding its biological activity and mechanism of action is of interest to drug development professionals exploring natural product scaffolds. These application notes provide detailed protocols for the sample preparation and analysis of this compound, catering to a range of available laboratory instrumentation.

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical quantitative performance data for various analytical techniques.

Analytical MethodSample MatrixAverage Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-QToF-MS Sweet Potato Tissue85 - 95%0.01 - 0.1 µg/g0.03 - 0.3 µg/g[1][2][3]
GC-MS Sweet Potato Extract90 - 105%0.02 - 0.2 µg/g0.06 - 0.6 µg/g[4][5]
HPLC-UV Sweet Potato Extract80 - 90%0.1 - 1 µg/g0.3 - 3 µg/g[6][7]
TLC-Densitometry Crude Plant Extract70 - 85%0.5 - 5 µg/g1.5 - 15 µg/g[6]

Note: The values presented are representative and may vary depending on the specific instrumentation, method parameters, and matrix complexity.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for General Purpose Analysis

This protocol describes a fundamental solvent extraction method suitable for the initial isolation of this compound from sweet potato tissue.

Materials:

  • Sweet potato tissue (fresh or frozen)

  • Methanol (B129727) (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Blender or homogenizer

  • Whatman No. 4 filter paper

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Homogenization: Weigh 100 g of sweet potato tissue and blend it with 200 mL of methanol and 6 g of NaCl for 3 minutes.[1]

  • Filtration: Filter the homogenate through Whatman No. 4 filter paper to remove solid debris.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the methanol.

  • Liquid-Liquid Partitioning: Transfer the remaining aqueous extract to a separatory funnel. Add an equal volume of dichloromethane, and shake vigorously for 2 minutes, periodically venting the funnel.[1]

  • Phase Separation: Allow the layers to separate. The organic (lower) layer contains this compound.

  • Collection and Drying: Drain the lower organic layer into a clean flask. Dry the extract by adding anhydrous sodium sulfate until the desiccant no longer clumps.

  • Final Concentration: Filter the dried extract to remove the sodium sulfate and concentrate it to dryness using a rotary evaporator. The residue can be reconstituted in a suitable solvent for further analysis.

Solid-Phase Extraction (SPE) for Cleaner Extracts

This protocol provides a general procedure for purifying this compound extracts using SPE, which is ideal for reducing matrix effects in sensitive analytical techniques like LC-MS/MS. A C18 sorbent is a suitable choice for a non-polar compound like this compound.

Materials:

  • This compound extract from LLE (reconstituted in 10% methanol in water)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • SPE manifold

Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the reconstituted this compound extract onto the conditioned cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the retained this compound with 5 mL of methanol into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Supercritical Fluid Extraction (SFE) - A Green Chemistry Approach

SFE is an environmentally friendly technique that uses supercritical CO₂ as the primary solvent. This method is suitable for extracting non-polar compounds like sesquiterpenes.[1][4][8]

Materials:

  • Freeze-dried and ground sweet potato tissue

  • Supercritical Fluid Extractor

  • CO₂ (SFC grade)

  • Ethanol (B145695) (as a co-solvent/modifier)

Protocol:

  • Sample Preparation: Load the extraction vessel with freeze-dried and ground sweet potato tissue.

  • SFE Parameters:

    • Pressure: 20-35 MPa[4][8]

    • Temperature: 40-60 °C[4][8]

    • CO₂ Flow Rate: 2-4 mL/min

    • Co-solvent: 5-15% ethanol in CO₂[4]

    • Extraction Time: 60-120 minutes

  • Extraction: Pressurize the system with CO₂ and introduce the co-solvent. Initiate the extraction under the optimized conditions.

  • Collection: The extracted analytes are depressurized and collected in a suitable solvent or trap.

  • Post-Extraction: The collected extract can be further concentrated and prepared for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction (Optional) cluster_analysis Analysis sample Sweet Potato Tissue homogenization Homogenization (Methanol & NaCl) sample->homogenization filtration Filtration homogenization->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 lle Partitioning (Dichloromethane) concentration1->lle drying Drying (Na₂SO₄) lle->drying spe C18 SPE Cleanup drying->spe for cleaner sample concentration2 Final Concentration & Reconstitution drying->concentration2 spe->concentration2 analysis LC-MS/MS, GC-MS, or HPLC concentration2->analysis

Figure 1. General experimental workflow for the extraction and analysis of this compound.

ipomeamarone_biosynthesis cluster_pathway This compound Biosynthesis Pathway cluster_context Biological Context acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp dehydrothis compound Dehydrothis compound fpp->dehydrothis compound This compound This compound dehydrothis compound->this compound stress Stress (e.g., Fungal Infection) plant_response Plant Defense Response stress->plant_response plant_response->acetyl_coa

Figure 2. Simplified biosynthetic pathway of this compound in sweet potato.

ipomeamarone_toxicity cluster_ingestion Ingestion and Metabolism cluster_activation Bioactivation in Lungs cluster_toxicity Cellular Toxicity ingestion Ingestion of Moldy Sweet Potato This compound This compound (Hepatotoxin) ingestion->this compound fungal_metabolism Fungal Metabolism (e.g., Fusarium solani) This compound->fungal_metabolism ipomeanols Ipomeanols (e.g., 4-Ipomeanol) fungal_metabolism->ipomeanols lung_cells Pulmonary Clara Cells ipomeanols->lung_cells cyp450 Cytochrome P450 Monooxygenases ipomeanols->cyp450 Metabolic Activation reactive_metabolite Reactive Electrophilic Metabolite cyp450->reactive_metabolite covalent_binding Covalent Binding to Macromolecules reactive_metabolite->covalent_binding cellular_necrosis Cellular Necrosis covalent_binding->cellular_necrosis lung_edema Pulmonary Edema cellular_necrosis->lung_edema

Figure 3. Toxicity pathway of this compound and its metabolites.

References

Application Notes and Protocols for the Development of an Immunoassay for Ipomeamarone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to stress, such as microbial infection, particularly from fungi like Ceratocystis fimbriata and Rhizopus stolonifer, or weevil infestation.[1][2] As a protective agent for the plant, it exhibits toxicity to invading pathogens. However, this same compound is a potent hepatotoxin and pneumotoxin in mammals.[3][4] Contamination of sweet potatoes intended for human consumption or animal feed with this compound poses a significant food safety risk, potentially leading to liver damage and respiratory distress.[1][5]

Traditional methods for detecting this compound, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are accurate but are often time-consuming, require expensive equipment, and involve complex sample preparation steps.[6] This limits their use for rapid, on-site screening. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a rapid, sensitive, and cost-effective alternative for the high-throughput screening of this compound in various samples.[7]

These application notes provide a comprehensive guide to the principles and detailed protocols for developing a competitive immunoassay for the detection of this compound.

Principle of Competitive Immunoassay

This compound is a small molecule (hapten) and is not immunogenic on its own. To elicit an immune response and produce specific antibodies, it must first be conjugated to a larger carrier protein. The resulting immunoassay is designed in a competitive format. In this setup, free this compound in a sample competes with a labeled or immobilized this compound derivative (conjugate) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[8][9]

G cluster_neg Negative Sample (No this compound) cluster_pos Positive Sample (this compound Present) Ab_neg Anti-Ipomeamarone Antibody Plate_neg Immobilized Antibody Conj_neg This compound-Enzyme Conjugate Conj_neg->Plate_neg Binds to Antibody Substrate_neg Substrate Plate_neg->Substrate_neg Enzyme Reacts Signal_neg High Signal (Color Development) Substrate_neg->Signal_neg Generates Ipo_pos Free this compound (from sample) Ab_pos Anti-Ipomeamarone Antibody Ipo_pos->Ab_pos Binds to Antibody Plate_pos Immobilized Antibody Conj_pos This compound-Enzyme Conjugate Conj_pos->Plate_pos Binding Blocked Substrate_pos Substrate Plate_pos->Substrate_pos No Enzyme Signal_pos Low/No Signal (No Color) Substrate_pos->Signal_pos No Reaction G cluster_0 Phase 1: Reagent Development cluster_1 Phase 2: Assay Development & Optimization cluster_2 Phase 3: Validation & Application a Hapten Synthesis (this compound Derivative) b Conjugation to Carrier Protein (BSA/OVA) a->b c Immunization & Antibody Production (Polyclonal/Monoclonal) b->c d Antibody Purification & Characterization c->d e Assay Format Selection (ELISA / LFIA) d->e f Optimization of Parameters (e.g., Ab concentration, pH, time) e->f g Standard Curve Generation f->g h Assay Validation (Sensitivity, Specificity, Accuracy) g->h i Sample Matrix Effect Evaluation h->i j Application to Real Samples (e.g., Sweet Potato Extracts) i->j G a Fungal Infection of Sweet Potato b Production of This compound a->b c Fungal Metabolism b->c by fungi e Ingestion by Mammal b->e d Production of 4-Ipomeanol c->d d->e f Cytochrome P450 Activation (in Lung Clara Cells) e->f 4-Ipomeanol h Hepatotoxicity (Liver Damage) e->h this compound g Reactive Metabolite Formation f->g i Clara Cell Necrosis g->i j Atypical Interstitial Pneumonia i->j

References

The Role of Ipomeamarone in Mycotoxin Research: A Toxin, Not a Tool for Detoxification Studies

Author: BenchChem Technical Support Team. Date: December 2025

While extensive research has delved into the mechanisms of mycotoxin detoxification, the phytoalexin ipomeamarone has not been established as a tool or model compound for studying these processes. Scientific literature primarily characterizes this compound as a toxin in its own right, focusing on its biosynthesis, toxicity, and accumulation in sweet potatoes, rather than its application in understanding the metabolism of other mycotoxins like aflatoxins.

Mycotoxin detoxification in humans and animals is a complex process, broadly categorized into Phase I and Phase II metabolic reactions. These pathways are crucial for converting toxic compounds into less harmful, more water-soluble metabolites that can be easily excreted from the body.

Key Players in Mycotoxin Detoxification

Phase I Metabolism: This phase, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes , involves the introduction or exposure of functional groups on the mycotoxin molecule. This is achieved through oxidation, reduction, or hydrolysis. While this initial step can sometimes lead to detoxification, it can also, in some instances, result in the bioactivation of a mycotoxin into a more toxic intermediate. For example, certain CYP450 enzymes are known to metabolize aflatoxin B1 into a highly reactive epoxide that can bind to DNA and cause cellular damage.

Phase II Metabolism: Following Phase I, the modified mycotoxins, or those already possessing suitable functional groups, undergo conjugation reactions. This involves the attachment of endogenous molecules, which significantly increases their water solubility and facilitates their elimination. Key enzyme families involved in this phase include:

  • Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of mycotoxins with glutathione, a major cellular antioxidant. This process is a critical detoxification pathway for a wide range of xenobiotics, including certain mycotoxins.

  • UDP-glucuronosyltransferases (UGTs): These enzymes attach glucuronic acid to mycotoxins, another important mechanism for increasing their water solubility and promoting their excretion.

This compound: A Focus on Toxicity

This compound is a furanoterpenoid phytoalexin produced by sweet potatoes in response to stress, such as fungal infection. Research on this compound has concentrated on its toxicological profile, particularly its potential to cause liver and lung damage in mammals. Studies have detailed its chemical structure, methods for its extraction and quantification from sweet potato tissues, and its role as a defense compound in the plant. However, the existing body of scientific literature does not indicate its use as an experimental tool—such as an inducer, inhibitor, or substrate—to probe the mechanisms of how other mycotoxins are detoxified by enzymes like CYP450s or GSTs.

Application Notes and Protocols for Ipomeamarone in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a furanoterpenoid phytoalexin produced in sweet potatoes (Ipomoea batatas) in response to stress, particularly microbial infections and insect attacks.[1][2][3] As a key component of the plant's defense mechanism, it has been extensively studied in the context of phytopathology. In natural product chemistry, this compound serves as an important model for studying plant-pathogen interactions and the biosynthesis of stress-induced secondary metabolites. While its toxicity is well-documented, emerging research on related plant extracts suggests potential pharmacological applications that warrant further investigation of the purified compound.

These application notes provide an overview of the current and potential applications of this compound, with a focus on its toxicological properties and the need for further exploration of its bioactivities. Detailed protocols for its extraction, isolation, and evaluation in common bioassays are also presented.

Applications in Natural Product Chemistry

The primary application of this compound in natural product chemistry has been in the fields of toxicology and plant pathology.

  • Toxicology: this compound is a known hepatotoxin and has been implicated in cases of livestock poisoning after consumption of mold-damaged sweet potatoes.[4][5][6] Its toxicological profile makes it a subject of interest for studying mechanisms of toxin-induced organ damage.

  • Phytopathology: As a phytoalexin, this compound is a key molecule for understanding the chemical ecology of plant defense. Research in this area focuses on its biosynthesis, its role in resistance to various pathogens, and the factors that elicit its production.[1][3][7]

  • Potential Anticancer and Anti-inflammatory Activities: While data on purified this compound is limited, extracts from Ipomoea species containing various phytochemicals, including terpenoids, have shown promise in preclinical studies. Ethanolic extracts of Ipomoea batatas have demonstrated cytotoxic effects against breast cancer cell lines, and extracts of purple sweet potato have been shown to inhibit the pro-inflammatory NF-κB pathway.[8][9] These findings suggest that this compound, as a prominent secondary metabolite, could contribute to these activities and warrants further investigation as a potential therapeutic agent. However, it is crucial to note that specific IC50 values for the anticancer and anti-inflammatory effects of isolated this compound are not yet well-documented in scientific literature.

Data Presentation

Table 1: Acute Toxicity of this compound in Animal Models
CompoundAnimal ModelRoute of AdministrationLD50 (Median Lethal Dose)Reference
This compound (freshly isolated)Albino RatsOral250 mg/kg[4]
This compound (stored for 4 months)Albino RatsOral500 mg/kg[4]
This compound (stored for 8 months)Albino RatsOral>1000 mg/kg[4]

Note: The toxicity of this compound appears to decrease over time, suggesting instability of the compound.[4]

Table 2: Concentration of this compound in Sweet Potato Tissues
Condition of Sweet Potato TissuePathogen/StressorConcentration Range (mg/kg)Reference
Infected TissueRhizopus stolonifer50.6 - 2330[1]
Healthy-looking tissue from infected rootsRhizopus stoloniferToxic levels detected[1][3]
Non-infected control tissue-12.4 - 144.5[1]
Table 3: Cytotoxic and Anti-inflammatory Activity of Ipomoea Extracts (for reference)
ExtractBioactivityCell Line/AssayIC50 ValueReference
Ethanolic extract of Ipomoea batatasCytotoxicityMDA-MB-231 (Breast Cancer)~125 µg/mL[10]
Methanolic extract of Ipomoea albaCytotoxicityMDA-MB-231 (Breast Cancer)167.02 µg/mL[8]
Purified polyphenols from sweet potato stems and leavesAnti-inflammatory (NO inhibition)LPS-stimulated RAW264.7 macrophagesSignificant inhibition at 100 and 500 µg/mL[11]

Note: These values are for crude or purified extracts and not for isolated this compound. Further studies are required to determine the specific contribution of this compound to these activities.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Infected Sweet Potatoes

This protocol is adapted from methodologies described in the literature for the extraction of furanoterpenoids from sweet potato tissue.[1]

Materials:

Procedure:

  • Sample Preparation: Wash the infected sweet potato roots and cut them into small pieces.

  • Extraction: Homogenize 500 g of the chopped sweet potato tissue in 1 L of methanol using a blender for 5 minutes.

  • Filter the homogenate through filter paper to separate the extract from the solid plant material.

  • Concentrate the methanol extract using a rotary evaporator at 40°C until the methanol is removed.

  • Liquid-Liquid Partitioning: Resuspend the aqueous residue in 200 mL of distilled water and transfer to a separatory funnel.

  • Extract the aqueous phase three times with 200 mL of dichloromethane each time.

  • Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane under reduced pressure to obtain the crude extract.

  • Silica Gel Column Chromatography: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

  • Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 100% ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Combine the this compound-rich fractions and evaporate the solvent to yield the purified compound.

Workflow for Extraction and Bioactivity Screening of this compound

G cluster_extraction Extraction & Isolation cluster_bioassay Bioactivity Screening start Infected Sweet Potato homogenization Homogenization in Methanol start->homogenization filtration Filtration homogenization->filtration concentration Concentration filtration->concentration partitioning Liquid-Liquid Partitioning (Dichloromethane) concentration->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography purified_this compound Purified this compound column_chromatography->purified_this compound cytotoxicity Cytotoxicity Assay (e.g., MTT) purified_this compound->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) purified_this compound->anti_inflammatory toxicology Toxicological Studies (In vivo) purified_this compound->toxicology ic50 Determine IC50 cytotoxicity->ic50 anti_inflammatory->ic50 ld50 Determine LD50 toxicology->ld50

Caption: Workflow for the extraction of this compound and subsequent bioactivity screening.

Protocol 2: MTT Assay for Cytotoxicity

This protocol provides a general method for assessing the cytotoxicity of a compound against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Nitric Oxide (NO) Inhibition Assay

This protocol is for assessing the potential anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate for 24 hours.

  • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition for each this compound concentration compared to the LPS-only control. Calculate the IC50 value.

Signaling Pathway Interactions

While the precise molecular targets of this compound in mammalian cells are not yet fully elucidated, studies on sweet potato extracts suggest that furanoterpenoids may influence key inflammatory signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[11]

Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound

The following diagram illustrates a hypothesized mechanism by which this compound could exert anti-inflammatory effects. This is based on the known anti-inflammatory activities of sweet potato extracts and the general mechanisms of other natural product inhibitors of this pathway. Experimental validation is required to confirm this proposed mechanism for purified this compound.

G cluster_pathway Hypothesized NF-κB Inhibition by this compound LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription This compound This compound (Hypothesized) This compound->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a furanoterpenoid of significant interest in natural product chemistry, primarily due to its role in plant defense and its toxicological effects. While its applications have historically been centered on these areas, the observed anticancer and anti-inflammatory activities of sweet potato extracts suggest that purified this compound may possess valuable pharmacological properties. The provided protocols offer standardized methods for the extraction, isolation, and bio-evaluation of this compound. Further research is critically needed to determine the specific bioactivities and mechanisms of action of the isolated compound, which will be essential for unlocking its full potential in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Ipomeamarone Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the instability of Ipomeamarone during sample storage.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has been stored for a while. Is it still viable for my experiments?

A1: this compound is known to be an unstable compound, and its bioactivity can decrease over time. The viability of your stored sample will depend on the storage conditions and duration. It is highly recommended to re-qualify the sample by analytical methods such as HPLC or GC-MS to determine its purity and concentration before use. A significant decrease in the main this compound peak and the appearance of new peaks may indicate degradation.

Q2: What are the primary factors that contribute to this compound degradation?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure of furanoterpenoids, the primary factors contributing to its degradation are likely to be:

  • Oxidation: The furan (B31954) ring and other parts of the molecule can be susceptible to oxidation, especially in the presence of air (oxygen).

  • Temperature: Higher temperatures generally accelerate chemical degradation reactions.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation.

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of the molecule.

Q3: How can I minimize the degradation of my this compound samples during storage?

A3: To minimize degradation, it is crucial to control the storage environment. The following are recommended best practices:

  • Temperature: Store samples at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Light: Protect samples from light by using amber vials or by wrapping the storage container in aluminum foil.

  • Atmosphere: Store samples under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solvent: If stored in solution, use a high-purity, degassed solvent. Aprotic solvents are generally preferred.

Q4: What are the visual signs of this compound degradation?

A4: this compound is typically a yellowish oil. While a change in color or the appearance of precipitates could indicate degradation or contamination, these are not definitive signs. Analytical confirmation is always necessary to assess the integrity of the sample.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in an assay This compound degradation1. Re-qualify the this compound stock solution using HPLC or GC-MS to check for purity and concentration. 2. If degradation is confirmed, use a fresh, newly prepared, or newly purchased sample. 3. Review storage conditions of the stock solution against the recommended guidelines.
Inconsistent results between experiments Inconsistent sample quality due to degradation1. Implement a strict sample handling and storage protocol. 2. Aliquot stock solutions upon receipt or preparation to avoid multiple freeze-thaw cycles. 3. Always use a freshly thawed aliquot for each experiment.
Appearance of unknown peaks in analytical chromatogram Degradation of this compound1. Compare the chromatogram with a reference standard or a freshly prepared sample. 2. Consider the possibility of contamination from the solvent or storage container. 3. If degradation is suspected, follow the recommended storage procedures to minimize further degradation.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Purified this compound

Objective: To provide a standardized procedure for the long-term storage of purified this compound to minimize degradation.

Materials:

  • Purified this compound

  • High-purity, anhydrous solvent (e.g., ethanol, acetonitrile, or DMSO)

  • Amber glass vials with Teflon-lined screw caps

  • Inert gas (Argon or Nitrogen)

  • -80°C Freezer

Procedure:

  • Solvent Preparation: If storing in solution, degas the chosen solvent by sparging with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Sample Preparation:

    • For neat oil, dispense the desired amount into a pre-weighed amber vial.

    • For solutions, dissolve the this compound in the degassed solvent to the desired concentration.

  • Inert Atmosphere: Flush the headspace of the vial with a gentle stream of inert gas for 30-60 seconds to displace any air.

  • Sealing: Immediately cap the vial tightly.

  • Labeling: Clearly label the vial with the compound name, concentration, date of preparation, and solvent.

  • Storage: Place the vial in a secondary container and store it at -80°C.

  • Usage: For use, remove the vial from the freezer and allow it to equilibrate to room temperature before opening to prevent condensation of moisture into the sample. Use the required amount and if necessary, re-flush the vial with inert gas before returning to storage. For frequent use, it is advisable to prepare single-use aliquots.

Protocol 2: Qualitative Assessment of this compound Stability by Thin Layer Chromatography (TLC)

Objective: To provide a rapid, qualitative method to assess the potential degradation of an this compound sample.

Materials:

  • This compound sample (stored and fresh/reference)

  • Silica gel TLC plates

  • Developing solvent system (e.g., n-hexane:ethyl acetate, 4:1 v/v)

  • Ehrlich's reagent for visualization

  • TLC developing chamber

  • Capillary tubes for spotting

Procedure:

  • Sample Preparation: Prepare solutions of both the stored this compound sample and a fresh or reference sample at the same concentration (e.g., 1 mg/mL) in a suitable solvent.

  • TLC Plate Preparation: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark spotting points along this line.

  • Spotting: Using a capillary tube, spot a small amount of each sample solution onto the marked points. Allow the solvent to evaporate completely between applications.

  • Development: Place the TLC plate in a developing chamber pre-saturated with the developing solvent. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Spray the plate with Ehrlich's reagent. This compound should appear as a light pink spot that changes to dark gray.[1]

  • Analysis: Compare the TLC profiles of the stored and fresh samples. The appearance of additional spots or a significant decrease in the intensity of the main this compound spot in the stored sample lane suggests degradation. Calculate the Rf values for all spots.

Visualizations

Ipomeamarone_Degradation_Factors cluster_factors Degradation Factors This compound This compound (Stable) Degraded_this compound Degraded Products (Loss of Activity) This compound->Degraded_this compound Degradation Temperature High Temperature Temperature->Degraded_this compound Light Light Exposure Light->Degraded_this compound Oxygen Oxygen (Air) Oxygen->Degraded_this compound pH Non-neutral pH pH->Degraded_this compound

Caption: Factors contributing to the degradation of this compound.

Experimental_Workflow cluster_procurement Sample Procurement cluster_storage Storage Protocol cluster_retrieval Sample Retrieval & Use cluster_qc Quality Control Procure Procure/Purify This compound Aliquot Aliquot into amber vials Procure->Aliquot Inert Flush with Inert Gas Aliquot->Inert Store Store at -80°C Inert->Store Thaw Equilibrate to Room Temperature Store->Thaw QC Periodic Stability Check (e.g., HPLC/TLC) Store->QC Use Use in Experiment Thaw->Use

References

minimizing matrix effects in Ipomeamarone quantification from plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of ipomeamarone from plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: In the context of LC-MS analysis of plant extracts, the "matrix" encompasses all components within a sample other than this compound, such as lipids, pigments, sugars, and other secondary metabolites.[1] Matrix effects arise when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[1][2]

Q2: What are the typical signs of matrix effects in my analytical results?

A2: Common indicators of matrix effects include:

  • Poor reproducibility between replicate sample preparations.

  • High variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.[3]

Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound analysis?

A3: There are two primary methods to evaluate matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank plant extract is then injected. Any deviation from the constant baseline signal indicates the presence of matrix effects.[1]

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of matrix effects. The response of this compound in a pure solvent is compared to the response of this compound spiked into a blank matrix extract at the same concentration. The matrix effect (ME) can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[2]

Q4: What are the key physicochemical properties of this compound to consider for method development?

A4: Understanding the physicochemical properties of this compound is crucial for optimizing sample preparation and chromatography. Key predicted properties for this compound are:

PropertyPredicted ValueImplication for Analysis
LogP ~2.3 - 3.4Indicates that this compound is a relatively nonpolar (lipophilic) compound, guiding the choice of reversed-phase chromatography and appropriate extraction solvents.[4][5]
Water Solubility Low (~0.041 g/L)Suggests that this compound will readily partition into organic solvents during liquid-liquid extraction.[5]
pKa (Strongest Acidic) ~19.07As an extremely weak acid, its charge state will not be significantly affected by pH changes in the typical mobile phase range, simplifying chromatographic method development.[5]

Troubleshooting Guide

Issue 1: Inconsistent and variable quantification results for this compound.

  • Possible Cause: Significant and variable matrix effects between different samples.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Quantify the matrix effect using the post-extraction spike method for a representative set of your samples. This will confirm if matrix effects are the source of the variability.

    • Improve Sample Cleanup: Implement a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is often more effective at removing interfering matrix components than Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT).[2]

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank plant extract that has undergone the same extraction procedure as your samples. This helps to compensate for consistent matrix effects.[1]

Issue 2: Low signal intensity and poor sensitivity for this compound.

  • Possible Cause: Severe ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Adjust the LC gradient, mobile phase composition, or try a different column chemistry to separate this compound from the interfering compounds.

    • Dilute the Sample: A simple dilution of the extract can reduce the concentration of matrix components. However, be mindful that this will also dilute your analyte, which may not be suitable for trace-level quantification.

    • Enhance Sample Cleanup: Utilize a more selective SPE sorbent. Based on this compound's nonpolar nature, a reversed-phase sorbent like C18 or a polymeric sorbent would be appropriate.

Issue 3: Unexpected or "ghost" peaks in the chromatogram.

  • Possible Cause: Contamination from the sample preparation process, the LC system, or carryover from previous injections.

  • Troubleshooting Steps:

    • Run Blanks: Inject a solvent blank and a matrix blank (an extract of the matrix without the analyte) to identify the source of the contamination.[1]

    • Optimize Needle Wash: Ensure the needle wash solution is effective at removing residual this compound from the injector. A strong organic solvent is often necessary.[1]

    • Implement a Column Wash Step: After each run or batch of samples, wash the column with a strong solvent to remove any strongly retained matrix components.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the general effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery. Please note that this data is representative and not specific to this compound analysis in plant matrices, but provides a useful comparison of the methodologies.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) Variable, often lowerHigh (significant suppression)Simple, fast, and inexpensive.Inefficient at removing many matrix components, leading to significant matrix effects.[2]
Liquid-Liquid Extraction (LLE) 60 - 80%Moderate (10 - 30% suppression)Good for removing highly polar interferences.Can be labor-intensive, uses large volumes of organic solvents, and may have lower recovery for more polar analytes.[2]
Solid-Phase Extraction (SPE) > 80%Low (< 20% suppression)Highly selective, effectively removes a wide range of interferences, and can be automated.Can be more time-consuming and may require method development to optimize recovery.[2]

Experimental Protocols

Protocol 1: Matrix Effect Assessment (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound standard into the initial mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Spiked Matrix): Prepare a blank plant extract using your established sample preparation method. After the final extraction step, spike this compound into this extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike this compound into a blank plant matrix before the extraction process begins, at the same concentration as Set A.

  • Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Homogenization: Homogenize 1 g of powdered plant tissue with 10 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a chloroform:methanol (B129727) mixture).

  • Extraction: Vortex the mixture for 1 minute and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Solvent Partitioning: Transfer the supernatant to a separatory funnel. Add an equal volume of water and shake vigorously. Allow the layers to separate.

  • Collection: Collect the organic layer containing this compound.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Extract 1 g of homogenized plant tissue with a suitable solvent (e.g., methanol). Centrifuge and collect the supernatant. Dilute the supernatant with water to reduce the organic solvent concentration.

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) by passing methanol followed by water through it.

  • Sample Loading: Load the pre-treated sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Cleanup Options cluster_analysis Analysis cluster_evaluation Method Validation Plant_Tissue Plant Tissue Homogenate Extraction Solvent Extraction (e.g., Methanol) Plant_Tissue->Extraction Cleanup Cleanup Method Extraction->Cleanup LLE Liquid-Liquid Extraction Cleanup->LLE Option 1 SPE Solid-Phase Extraction Cleanup->SPE Option 2 PPT Protein Precipitation Cleanup->PPT Option 3 LC_MS LC-MS/MS Analysis LLE->LC_MS SPE->LC_MS PPT->LC_MS Quantification This compound Quantification LC_MS->Quantification Matrix_Effect Matrix Effect Assessment Quantification->Matrix_Effect

Caption: Workflow for this compound Quantification from Plant Extracts.

matrix_effect_logic Start Observe Inaccurate/ Irreproducible Results Suspect_ME Suspect Matrix Effects? Start->Suspect_ME Assess_ME Assess Matrix Effects (Post-Extraction Spike) Suspect_ME->Assess_ME ME_Present Matrix Effects Confirmed? Assess_ME->ME_Present Optimize_Prep Optimize Sample Preparation (e.g., use SPE) ME_Present->Optimize_Prep Yes No_ME Other Issue ME_Present->No_ME No Optimize_Chroma Optimize Chromatography Optimize_Prep->Optimize_Chroma Use_MMSC Use Matrix-Matched Standards Optimize_Chroma->Use_MMSC Revalidate Re-evaluate Matrix Effects Use_MMSC->Revalidate Revalidate->ME_Present Iterate if needed End Accurate Quantification Revalidate->End

Caption: Troubleshooting Logic for Matrix Effects in this compound Analysis.

References

optimizing Ipomeamarone extraction efficiency from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing ipomeamarone extraction from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting this compound from sweet potato tissue?

A1: The most frequently cited method for this compound extraction is solvent extraction. Methanol (B129727) is commonly used to blend with the infected sweet potato tissue.[1] This is often followed by a liquid-liquid partition with a solvent like dichloromethane (B109758) to separate the furanoterpenoids from the aqueous phase.[1] Another established method involves extraction with diethyl ether, followed by washing with sodium bicarbonate and sodium hydroxide (B78521) solutions.

Q2: How can I purify the crude this compound extract?

A2: Crude extracts are typically purified using column chromatography. Silica (B1680970) gel is a common stationary phase, and a gradient elution with hexane-ethyl acetate (B1210297) or hexane-acetone is used to separate this compound from other compounds.[1] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column can be employed.[1]

Q3: What analytical techniques are suitable for quantifying this compound?

A3: Several analytical techniques can be used for the quantification of this compound. These include High-Performance Thin-Layer Chromatography (HPTLC), colorimetric methods, and headspace gas chromatography-mass spectrometry (GC-MS).[2] For more sensitive and accurate quantification, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) and GC-MS are highly effective.[1]

Q4: Is this compound stable during extraction and storage?

A4: this compound can be unstable and may lose its toxic potency over time after isolation.[3] It is crucial to handle samples efficiently and minimize exposure to factors that can cause degradation, such as high temperatures and prolonged exposure to light. For long-term storage, it is advisable to keep extracts in a cool, dark place, and under an inert atmosphere if possible.

Q5: Are there modern extraction techniques that can improve efficiency?

A5: While solvent extraction is traditional, modern techniques like Matrix Solid-Phase Dispersion (MSPD) and Supercritical Fluid Extraction (SFE) show promise for improving the extraction of phytochemicals from plant matrices. MSPD combines extraction and purification into a single step, reducing solvent consumption and time. SFE is a green technology that uses supercritical fluids like CO2 to extract compounds with high selectivity. Although specific protocols for this compound using these advanced techniques are not widely published, their application to similar compounds suggests they could be advantageous.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Incomplete cell lysis: The solvent may not be effectively penetrating the plant tissue to release the compound.- Ensure the tissue is finely ground before extraction. - Consider using ultrasound-assisted or microwave-assisted extraction to enhance cell disruption.
Inappropriate solvent polarity: The solvent may not be optimal for solubilizing this compound.- While methanol and ether are common, a mixture of solvents with varying polarities could be more effective. A 90:10 methanol/water mixture has shown good efficiency for extracting a broad range of polyphenols.[4] - For furanocoumarins, 70% ethanol (B145695) has been shown to be effective.[5]
Degradation of this compound: The compound may be degrading during the extraction process due to high temperatures or pH instability.- Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature. - Be mindful of the pH of your extraction solvent, as high pH can degrade phenolic compounds.[6]
Poor Reproducibility Inconsistent sample material: Variation in the age, growing conditions, or infection level of the plant material.- Use plant material of the same age and grown under identical conditions.[7] - Standardize the infection protocol to ensure consistent this compound induction.
Inconsistent sample handling: Variations in the time between harvesting, extraction, and analysis.- Standardize the entire workflow from sample harvesting to analysis to minimize variability.[7]
Extraction inefficiency: Inconsistent recovery of the analyte during extraction and clean-up.- Incorporate an internal standard to correct for variations in extraction efficiency and sample loss.[7]
Impure Extract Co-extraction of interfering compounds: The initial extraction solvent is pulling out a wide range of compounds from the matrix.- Implement a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering substances. - Optimize the solvent system for liquid-liquid partitioning to improve the separation of this compound from impurities.
Chromatographic Issues (e.g., peak tailing, split peaks) Column overload: Injecting too concentrated a sample.- Dilute the sample and re-inject.[7]
Poorly optimized mobile phase: The mobile phase composition is not ideal for the separation.- Adjust the gradient and/or the organic modifier in the mobile phase to improve peak shape.
Column degradation: The stationary phase of the column has been compromised.- Use a guard column and ensure proper sample clean-up to extend the life of the analytical column.

Quantitative Data Summary

Table 1: this compound Concentration in Sweet Potato Cultivars Infected with Rhizopus stolonifer

CultivarMean this compound Concentration (mg/kg)
Kemb1,476.2
Nyawo1,089.9
Naspot833.7
Bungoma676.5

Data sourced from Wamalwa et al., 2015.[1]

Table 2: Influence of Pathogen on this compound Concentration in Infected Sweet Potato Tissue

PathogenThis compound Concentration (µg/g)
Fusarium oxysporumHigh Concentrations
Sclerotium rolfsiiHigh Concentrations
Diplodia tubericolaHigh Concentrations
Ceratocystis fimbriataHigh Concentrations
Macrophomina phaseoliHigh Concentrations
Plenodomus destruensHigh Concentrations
Monilochaetes infuscans≤ 300
Rhizopus stolonifer≤ 300
Internal cork virus≤ 300
Meloidogyne incognitaNot Detected
Streptomyces ipomoeaNot Detected

Data adapted from Martin et al., 1976.

Experimental Protocols

Protocol 1: Solvent Extraction and Purification of this compound from Infected Sweet Potato

This protocol is adapted from Wamalwa et al., 2015.[1]

1. Sample Preparation:

  • Scrape the fungal growth from the surface of the infected sweet potato storage roots.

  • Weigh the infected tissue and blend it with methanol (e.g., 100 mL of methanol for a given weight of tissue) and 3 g of NaCl for 3 minutes.[1]

2. Extraction:

  • For a larger scale, extract a larger amount of infected sweet potato (e.g., 268 g) with a corresponding volume of methanol (e.g., 550 mL).[1]

  • Filter the extract using Whatman No. 4 filter paper.[1]

  • Concentrate the filtrate using a rotary evaporator to remove the methanol and water.[1]

3. Liquid-Liquid Partitioning:

  • To the concentrated crude extract, add an equal volume of dichloromethane.[1]

  • Mix thoroughly and allow the phases to separate.

  • Collect the organic (lower) phase containing the furanoterpenoids.

  • Combine the organic phases if multiple extractions are performed and concentrate to dryness using a rotary evaporator.[1]

4. Column Chromatography Purification:

  • Dissolve the dried extract in a minimal amount of a suitable solvent.

  • Chromatograph the extracted material on a silica gel column (32–63 μm).[1]

  • Elute the furanoterpenoid fraction using a hexane-ethyl acetate gradient (e.g., starting with 90% hexane).[1]

  • Further clean the collected fraction using another column chromatography step with a hexane-acetone gradient.[1]

5. High-Performance Liquid Chromatography (HPLC) Purification:

  • For final purification, use a preparative HPLC system with a C18 column.[1]

  • An isocratic mobile phase of acetonitrile (B52724) and water can be used for elution.[1]

Protocol 2: Quantification of this compound using LC-QToF-MS

This protocol is based on the methods described by Wamalwa et al., 2015.[1]

1. Sample Preparation for Analysis:

  • Reconstitute the purified and dried extract in a suitable solvent for LC-MS analysis.

2. LC-QToF-MS Analysis:

  • Use a C18 reversed-phase column for separation.

  • The mobile phase can consist of water (A) and acetonitrile (B), both containing 0.01% formic acid.[8]

  • A gradient elution program is typically used.

  • Set the column temperature (e.g., 40°C) and autosampler temperature (e.g., 15°C).[8]

  • Detect the furanoterpenoids in positive ion mode based on accurate mass measurement, retention time, and fragmentation patterns.[1]

3. Quantification:

  • Generate standard calibration curves using isolated and purified this compound.

  • Prepare serial dilutions of the standard and analyze them by LC-QToF-MS to create a linear calibration curve of peak area versus concentration.[1]

  • Use this curve for the external quantification of this compound in the samples.[1]

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Infected_Tissue Infected Sweet Potato Tissue Grinding Grinding/Homogenization Infected_Tissue->Grinding Solvent_Addition Solvent Addition (e.g., Methanol) Grinding->Solvent_Addition Filtration Filtration Solvent_Addition->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Liquid_Partition Liquid-Liquid Partitioning Concentration->Liquid_Partition Column_Chrom Column Chromatography Liquid_Partition->Column_Chrom Final_Extract Purified this compound Extract Column_Chrom->Final_Extract LC_MS LC-MS/GC-MS Analysis Final_Extract->LC_MS Quantification Quantification LC_MS->Quantification

Caption: General experimental workflow for this compound extraction and analysis.

Factors_Affecting_Extraction cluster_parameters Key Parameters cluster_outcomes Desired Outcomes Optimization Extraction Optimization Solvent Solvent Choice Optimization->Solvent Temperature Temperature Optimization->Temperature pH pH Optimization->pH Time Extraction Time Optimization->Time Matrix Matrix Properties Optimization->Matrix Yield High Yield Solvent->Yield Purity High Purity Solvent->Purity Stability Compound Stability Solvent->Stability Temperature->Yield Temperature->Purity Temperature->Stability pH->Yield pH->Purity pH->Stability Time->Yield Time->Purity Time->Stability Matrix->Yield Matrix->Purity Matrix->Stability

Caption: Key factors influencing the optimization of this compound extraction.

References

Technical Support Center: Analysis of Ipomeamarone and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ipomeamarone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the detection and analysis of this compound and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound is a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to stress, particularly fungal infections like those caused by Ceratocystis fimbriata and Rhizopus stolonifer.[1] It is a toxic metabolite that can cause liver and lung damage in animals and humans.[2][3] Therefore, its detection is crucial for food safety, animal feed quality control, and for researchers studying plant defense mechanisms and toxicology.

Q2: What are the known degradation products of this compound?

The primary and immediate precursor in the biosynthesis of this compound is dehydrothis compound .[4] In sweet potato tissue, this compound can be metabolized through hydroxylation by a cytochrome P450-dependent mixed-function oxygenase, leading to the formation of hydroxylated derivatives.[5] In animal systems, while direct metabolites of this compound are not extensively documented in the provided search results, the metabolism of the related furanoterpenoid, 4-ipomeanol, suggests a likely pathway. This involves metabolic activation by cytochrome P450 enzymes in the liver to form reactive intermediates, which are then detoxified through conjugation with molecules like glutathione.[6]

Q3: What are the common analytical methods for detecting this compound and its degradation products?

Commonly used analytical methods include Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), often using a Time-of-Flight (TOF) or tandem mass spectrometer (MS/MS) for enhanced sensitivity and specificity.[1][7][8]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Analysis

Issue: Poor separation of this compound and dehydrothis compound spots.

  • Possible Cause: Inappropriate solvent system polarity.

  • Solution: Adjust the polarity of your mobile phase. For normal-phase TLC (e.g., silica (B1680970) gel plates), increasing the polarity can help move the spots further up the plate. A common mobile phase is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or benzene-methanol.[9][10] Experiment with different ratios to optimize separation. A starting point could be n-hexane:ethyl acetate (4:1, v/v) or petroleum ether:ethyl acetate (2:1, v/v).[9]

Issue: Faint or undetectable spots after development.

  • Possible Cause 1: Low concentration of this compound in the sample.

  • Solution 1: Concentrate your sample extract before spotting it on the TLC plate.

  • Possible Cause 2: Insufficient visualization reagent.

  • Solution 2: Ensure the plate is thoroughly sprayed with a suitable visualization reagent, such as Ehrlich's reagent, which typically produces a colored spot with furanoterpenoids.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue: Peak tailing for this compound.

  • Possible Cause: Active sites in the GC inlet or column.

  • Solution: Use a deactivated inlet liner and a high-quality, inert capillary column (e.g., HP-5MS).[7] If tailing persists, you may need to trim the first few centimeters of the column or replace it.

Issue: Low sensitivity or poor signal-to-noise ratio.

  • Possible Cause: Suboptimal GC or MS parameters.

  • Solution: Optimize the temperature program for the GC to ensure sharp peaks. For the MS, ensure the ion source is clean and the detector voltage is appropriately set. Using Selected Ion Monitoring (SIM) mode can significantly improve sensitivity by focusing on specific ions characteristic of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Issue: Matrix effects leading to ion suppression or enhancement.

  • Possible Cause: Co-eluting compounds from the sample matrix interfering with the ionization of this compound.

  • Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[11] Also, ensure chromatographic separation is optimized to resolve this compound from matrix components. Using a stable isotope-labeled internal standard can help to compensate for matrix effects.

Issue: Inconsistent retention times.

  • Possible Cause: Changes in the mobile phase composition or column degradation.

  • Solution: Prepare fresh mobile phase daily and ensure it is properly degassed. If the problem persists, the column may need to be washed or replaced. A guard column can help extend the life of the analytical column.

Data Presentation

Table 1: Quantitative Data on this compound Concentrations in Sweet Potato.

Pathogen/ConditionTissueThis compound Concentration (µg/g fresh weight)Reference
Ceratocystis fimbriataInfectedHigh concentrations[12]
Rhizopus stoloniferInfectedUp to 300[12]
Fusarium oxysporumInfectedHigh concentrations[12]
Mechanical Injury (non-infected)DamagedLow concentrations[7]
Healthy Tissue (surrounding infected area)Non-infectedLittle to none detected[12]

Experimental Protocols

Protocol 1: Extraction and TLC Analysis of this compound from Sweet Potato
  • Sample Preparation: Homogenize 10g of sweet potato tissue (infected or control) with a suitable solvent like chloroform (B151607):methanol:water (2:2:1 by volume).[12]

  • Extraction: Filter the homogenate and collect the chloroform layer. Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate to dryness.

  • TLC Plate Preparation: Dissolve the residue in a small volume of chloroform. Spot the extract onto a silica gel TLC plate.

  • Development: Develop the plate in a chamber containing a suitable solvent system, such as petroleum ether:ethyl acetate (2:1, v/v).[9]

  • Visualization: After the solvent front has reached the top of the plate, remove the plate, let it dry, and spray with Ehrlich's reagent. This compound will appear as a colored spot.[9]

Protocol 2: GC-MS Analysis of this compound
  • Sample Preparation and Extraction: Follow steps 1 and 2 from Protocol 1.

  • Derivatization (Optional but Recommended): For improved volatility and peak shape, derivatize the extract using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500 or use SIM mode targeting characteristic ions of this compound.

Protocol 3: LC-MS/MS Analysis of this compound
  • Sample Preparation: Perform a solid-phase extraction (SPE) cleanup of the initial extract to remove matrix interferences.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[4]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and any available standards for its degradation products.

Visualizations

degradation_pathway Dehydrothis compound Dehydrothis compound This compound This compound Dehydrothis compound->this compound Biosynthesis Hydroxylated_this compound Hydroxylated_this compound This compound->Hydroxylated_this compound Hydroxylation (CYP450 in plants) Reactive_Intermediate Reactive_Intermediate This compound->Reactive_Intermediate Metabolic Activation (CYP450 in animals) Conjugated_Metabolites Conjugated_Metabolites Reactive_Intermediate->Conjugated_Metabolites Detoxification (e.g., Glutathione Conjugation)

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sweet Potato Tissue Homogenization Homogenization & Solvent Extraction Sample_Collection->Homogenization Filtration Filtration & Evaporation Homogenization->Filtration TLC TLC Analysis Filtration->TLC GCMS GC-MS Analysis Filtration->GCMS LCMS LC-MS/MS Analysis Filtration->LCMS Identification Identification of Compounds TLC->Identification GCMS->Identification LCMS->Identification Quantification Quantification Identification->Quantification Identification->Quantification

Caption: General experimental workflow for this compound analysis.

References

Enhancing Ipomeamarone Detection: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the detection and quantification of Ipomeamarone, a sesquiterpenoid phytoalexin. Our aim is to help improve the sensitivity and reliability of your experimental results.

FAQs: Quick Solutions to Common Problems

Q1: What are the most common methods for detecting this compound?

A1: The primary methods for this compound detection include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).[1][2] Newer techniques like electronic nose and hyperspectral imaging are also being explored for rapid screening.

Q2: My HPLC chromatogram shows poor resolution and peak tailing. What could be the cause?

A2: Poor resolution and peak tailing in HPLC can be caused by several factors, including incorrect mobile phase composition, a degraded column, or issues with the guard column. Ensure your mobile phase is properly prepared and degassed, and consider replacing your guard or analytical column if they are old or have been used extensively.

Q3: I'm observing a drifting baseline in my GC-MS analysis. How can I fix this?

A3: Baseline drift in GC-MS can be due to column bleed, contamination in the carrier gas, or temperature fluctuations.[3][4][5] Conditioning the column at a high temperature can help reduce bleed. Ensure high-purity carrier gas is used and that the oven temperature is stable throughout the analysis. A leak in the system can also contribute to baseline instability.[5]

Q4: What is a realistic limit of detection (LOD) to expect for this compound?

A4: The limit of detection for this compound can vary significantly depending on the method. For Thin-Layer Chromatography (TLC), a detection limit of 0.005 µg for a pure sample and 0.02 µg for a crude sample has been reported.[6] For more sensitive techniques like GC-MS, the LOD can be in the low ng/L range for similar sesquiterpenoids.[7]

Troubleshooting Guides

This section provides more in-depth solutions to specific issues you may encounter during your experiments.

HPLC Analysis Troubleshooting
Issue Potential Causes Solutions
Peak Splitting - Sample solvent stronger than the mobile phase.- Column void or contamination.- Blocked frit.[1]- Dissolve the sample in the initial mobile phase.- Replace the column or guard column.- Reverse flush the column (if permissible) or replace the frit.
Broad Peaks - High injection volume.- Extra-column volume.- Column degradation.- Reduce the injection volume.- Use shorter, narrower tubing.- Replace the analytical column.
Baseline Noise - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Lamp failure.- Degas the mobile phase and purge the system.- Flush the system with a strong solvent.- Replace the detector lamp.
GC-MS Analysis Troubleshooting
Issue Potential Causes Solutions
Low Analyte Recovery - Inefficient extraction.- Analyte degradation during sample preparation.- Adsorption to active sites in the inlet or column.- Optimize the extraction solvent and method.- Work at low temperatures and minimize light exposure.- Use a deactivated liner and column.
Poor Repeatability - Inconsistent injection volume.- Leaks in the injection port.- Fluctuations in oven temperature or gas flow.- Use an autosampler for precise injections.- Regularly check and replace the septum and O-rings.- Ensure the GC is properly calibrated and maintained.
Matrix Interference - Co-elution of matrix components with the analyte.- Optimize the temperature program for better separation.- Use a more selective mass spectrometer scan mode (e.g., Selected Ion Monitoring - SIM).- Employ sample cleanup techniques like Solid Phase Extraction (SPE).

Quantitative Data Summary

The sensitivity of this compound detection methods varies. Below is a summary of reported performance metrics.

Method Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
Thin-Layer Chromatography (TLC)This compound (pure)0.005 µgNot Reported[6]
Thin-Layer Chromatography (TLC)This compound (crude)0.02 µgNot Reported[6]
HS-SPME-GC-MSSesquiterpenes (in wine)0.05 µg/L (average)0.15 µg/L (average)[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Sweet Potato Tissue

This protocol describes a general method for extracting this compound from infected sweet potato tissue.

Materials:

  • Infected sweet potato tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform

  • Methanol

  • Water

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Freeze the sweet potato tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Extract the powdered tissue with a mixture of chloroform, methanol, and water (2:2:1, v/v/v).[8]

  • Homogenize the mixture and then centrifuge to pellet the solid debris.

  • Collect the supernatant and concentrate it using a rotary evaporator.

  • The resulting crude extract can be further purified or directly analyzed.

Protocol 2: GC-MS Analysis of Sesquiterpenoids

This protocol provides a starting point for the GC-MS analysis of this compound and other sesquiterpenoids.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at 5 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Scan range: m/z 40-400.

Signaling Pathways and Experimental Workflows

Elicitor Signaling for Phytoalexin Biosynthesis

Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) are recognized by plant cell surface receptors, triggering a signaling cascade that leads to the production of phytoalexins like this compound. This involves the activation of mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS).[9][10][11]

Elicitor_Signaling PAMPs PAMPs/DAMPs Receptor Cell Surface Receptor PAMPs->Receptor MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade ROS_Production ROS Production Receptor->ROS_Production Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors ROS_Production->Transcription_Factors Phytoalexin_Biosynthesis Phytoalexin Biosynthesis Transcription_Factors->Phytoalexin_Biosynthesis

Caption: General elicitor signaling pathway for phytoalexin biosynthesis in plants.

This compound Biosynthesis via the Mevalonate (B85504) Pathway

This compound is a sesquiterpenoid synthesized via the mevalonate (MVA) pathway. The key precursor is farnesyl pyrophosphate (FPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[9][12][13][14][15]

Mevalonate_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP Isomerase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP This compound This compound FPP->this compound Sesquiterpene Synthases

Caption: Simplified mevalonate pathway leading to this compound biosynthesis.

General Experimental Workflow for this compound Analysis

This workflow outlines the key steps from sample preparation to data analysis for the quantification of this compound.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Infected Plant Tissue) Extraction Extraction Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (HPLC or GC-MS) Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: A general experimental workflow for the analysis of this compound.

References

Technical Support Center: Addressing Ipomeamarone Carryover in Chromatography Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ipomeamarone carryover in their chromatography systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carryover in chromatography?

A1: this compound is a furanoterpenoid, a type of secondary metabolite often produced by plants in response to stress. Its chemical structure lends it hydrophobic (lipophilic) properties. PubChem provides a computed XLogP3 value of 2.3 for this compound, which indicates a significant affinity for non-polar environments.[1][2][3] In reversed-phase chromatography, this hydrophobicity causes it to be "sticky," meaning it can adsorb strongly to non-polar surfaces within the chromatography system, such as the column stationary phase, tubing, and injector components. This adsorption can lead to its incomplete elution during a standard analytical run, resulting in its appearance in subsequent blank or sample injections, a phenomenon known as carryover.

Q2: What are the common signs of this compound carryover?

A2: The primary indicators of this compound carryover include:

  • Ghost Peaks: The appearance of a peak at the retention time of this compound in a blank injection that follows a sample containing a high concentration of the analyte.[4]

  • Inaccurate Quantification: Overestimation of this compound concentration in low-level samples due to the contribution from the preceding injection.

  • Poor Reproducibility: Inconsistent peak areas for the same sample concentration across a sequence of injections.

  • Baseline Instability: A rising or unstable baseline in chromatograms following the injection of a concentrated this compound sample.

Q3: Can the choice of solvent for sample preparation affect carryover?

A3: Yes, the solvent used to dissolve the this compound standard or sample extract can significantly impact carryover. Dissolving this compound in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase of your gradient can lead to poor peak shape and increased adsorption to the head of the column. It is generally recommended to dissolve the sample in the initial mobile phase or a weaker solvent if possible.

Q4: How can I confirm that the observed ghost peak is due to carryover and not a contaminated blank or mobile phase?

A4: To diagnose the source of a ghost peak, you can perform the following tests:

  • Inject a fresh blank: Prepare a new blank solution using fresh solvent and a clean vial to rule out contamination of the blank itself.[5]

  • Vary the injection volume of the blank: If the area of the ghost peak increases with an increased injection volume of the blank, it is likely that the blank solution is contaminated.[5]

  • Perform multiple blank injections: Classic carryover will show a diminishing peak area with each subsequent blank injection.[6] If the peak area remains constant, the source is more likely contamination of the mobile phase or a system component.

  • Isolate the column: To determine if the column is the primary source of carryover, you can run a double gradient without an injection. If a peak appears in the second gradient, it indicates that the compound is being retained and slowly eluting from the column.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound carryover in your chromatography system.

Diagram: Troubleshooting Workflow for this compound Carryover

G A Start: Observe Ghost Peak at this compound Retention Time B Inject Fresh Blank A->B C Peak Disappears? B->C D Original Blank was Contaminated. Prepare Fresh Blanks. C->D Yes E Inject Multiple Blanks C->E No F Peak Area Decreases with Each Injection? E->F G Classic Carryover from System. Proceed to Mitigation. F->G Yes H Constant Peak Area. Suspect System Contamination. F->H No J Mitigation: Optimize Needle Wash & Column Cleaning G->J I Check Mobile Phase and System Components H->I

Caption: A logical workflow for diagnosing the source of suspected this compound carryover.

Step 1: Optimizing Autosampler and Injector Wash

The autosampler is a common source of carryover.[4] Optimizing the needle wash protocol is the first line of defense.

  • Problem: Residual this compound on the needle or in the injection port contaminates subsequent injections.

  • Solution:

    • Choose an appropriate wash solvent: Since this compound is hydrophobic, an organic solvent is more effective than a purely aqueous wash.[7] A mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 50:50 v/v) is a good starting point.

    • Increase wash volume and/or duration: For "sticky" compounds, a larger wash volume and longer wash time can significantly reduce carryover.[6]

    • Use a multi-solvent wash: Employing a sequence of washes with different solvents can be highly effective. For example, a wash with a strong organic solvent followed by a wash with the initial mobile phase.

    • Consider pH modification: In some cases, adding a small amount of acid (e.g., 0.1% formic acid) or base to the wash solvent can improve the solubility of the analyte and reduce adsorption.[5]

Step 2: Column Cleaning and Regeneration

If carryover persists after optimizing the injector wash, the analytical column is the likely culprit. A dedicated cleaning procedure is necessary to remove strongly adsorbed this compound.

  • Problem: this compound accumulates on the stationary phase, particularly at the head of the column, and is not completely removed by the analytical gradient.

  • Solution: Implement a rigorous column cleaning protocol. See the detailed "Column Recovery and Cleaning Procedure for this compound Carryover" in the Experimental Protocols section below.

Data Presentation: Efficacy of Different Wash Solvents
Wash StrategyWash Solvent CompositionExpected Carryover (%)
Standard Method (Control)50:50 Acetonitrile/Water1.5%
Increased Organic Content90:10 Acetonitrile/Water0.8%
Addition of a Stronger, Miscible Solvent50:50 Acetonitrile/Isopropanol0.3%
Multi-Solvent Wash with pH ModifierWash 1: 100% IsopropanolWash 2: 0.1% Formic Acid in Acetonitrile<0.1%

Note: The expected carryover is calculated as (Peak Area in Blank / Peak Area in preceding High Concentration Standard) x 100. The effectiveness of each wash solvent is highly dependent on the specific chromatography system and conditions.

Experimental Protocols

Column Recovery and Cleaning Procedure for this compound Carryover

This protocol describes a comprehensive cleaning procedure for a reversed-phase (e.g., C18) column used for this compound analysis.

Objective: To remove strongly retained this compound and other hydrophobic contaminants from the column to restore its performance and eliminate carryover.

Materials:

Procedure:

  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Flush with mobile phase without buffer: If your mobile phase contains buffers or salts, flush the column with at least 10 column volumes of the same mobile phase composition but without the buffer salts (e.g., if you use 50:50 ACN/10mM Ammonium Acetate, flush with 50:50 ACN/Water). This prevents salt precipitation in high organic concentrations.

  • Flush with 100% Acetonitrile: Wash the column with 10-20 column volumes of 100% ACN.

  • Flush with 100% Isopropanol: Wash the column with 10-20 column volumes of 100% IPA. IPA is a strong solvent for hydrophobic compounds and is miscible with both ACN and more non-polar solvents.

  • (Optional) Flush with Tetrahydrofuran: For severe contamination, flush with 10-20 column volumes of THF. Caution: Ensure your HPLC system and column are compatible with THF.

  • Reverse Flush Direction: For steps 3-5, it is often beneficial to reverse the flow direction of the column. This helps to flush contaminants from the column inlet frit more efficiently.

  • Return to Initial Conditions: Flush the column in the forward direction with 10-20 column volumes of IPA, followed by 10-20 column volumes of ACN, and finally with the initial mobile phase until the baseline is stable.

  • Equilibrate and Test: Reconnect the column to the detector and equilibrate with the initial mobile phase. Inject a blank to confirm the absence of carryover, followed by a standard to assess the column's performance (e.g., peak shape, retention time, and efficiency).

Diagram: Column Cleaning Protocol Workflow

G A Start: Disconnect Column from Detector B Flush with Buffer-Free Mobile Phase A->B C Reverse Column Flow B->C D Wash with 100% Acetonitrile C->D E Wash with 100% Isopropanol D->E F Severe Contamination? E->F G Wash with 100% THF F->G Yes H Return to Forward Flow F->H No G->H I Flush with IPA -> ACN -> Initial Mobile Phase H->I J Equilibrate and Test Performance I->J

Caption: A step-by-step workflow for the this compound carryover cleaning protocol.

References

Technical Support Center: Ipomeamarone Analysis at Low Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ipomeamarone, particularly at low concentrations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound at low concentrations?

A1: For sensitive detection of this compound, especially at low levels, hyphenated chromatographic techniques are preferred. The most commonly employed methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for trace-level detection in complex matrices.[2][3][4][5]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A more accessible technique, though it may have lower sensitivity compared to mass spectrometry methods.[1]

  • Thin-Layer Chromatography (TLC): Can be used for screening purposes and has a reported limit of detection of 0.02 µg for crude samples.[6][7]

More advanced techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) have also been utilized for the identification and quantification of this compound.[6]

Q2: What are the expected concentration ranges of this compound in sweet potato samples?

A2: The concentration of this compound in sweet potatoes can vary significantly depending on factors such as the cultivar, the presence of pathogens, and mechanical injury.

  • Infected or Damaged Tissues: Levels can be quite high, ranging from 50.6 to 2,330 mg/kg in inoculated samples.[8]

  • Healthy-looking Tissues: Even in apparently healthy parts of infected sweet potatoes, toxic levels of this compound can be found.[9]

  • Control or Uninfected Tissues: Non-infected or merely bruised sweet potatoes generally exhibit low levels of this compound, with concentrations reported between 12.4 and 144.5 mg/kg.[8]

Troubleshooting Guides

Sample Preparation and Extraction

Q3: I am experiencing low recovery of this compound during extraction. What could be the cause and how can I improve it?

A3: Low recovery can be due to several factors. Here are some troubleshooting steps:

  • Inadequate Solvent Polarity: this compound is a moderately polar compound. Ensure your extraction solvent is appropriate. A mixture of methanol (B129727) and chloroform (B151607) (e.g., 2:1, v/v) is commonly used for lipophilic metabolites.

  • Insufficient Homogenization: Ensure the sample is thoroughly homogenized to maximize the surface area for solvent extraction.

  • Matrix Effects: Components in the sample matrix can interfere with the extraction process. Consider a cleanup step after the initial extraction. Solid-Phase Extraction (SPE) with a suitable sorbent can help remove interfering substances.[10]

  • Analyte Degradation: this compound may be sensitive to light, heat, and pH changes. Protect your samples from light, avoid excessive heat during solvent evaporation, and work with neutral pH solutions where possible.

Experimental Workflow for this compound Extraction and Cleanup

ExtractionWorkflow cluster_extraction Extraction cluster_cleanup Cleanup Sample Sweet Potato Tissue Homogenize Homogenize in Methanol/Water Sample->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 LLE Liquid-Liquid Extraction (e.g., with Hexane) Supernatant1->LLE SPE Solid-Phase Extraction (SPE) (e.g., C18) LLE->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis Inject into LC-MS/MS or GC-MS

Caption: A generalized workflow for the extraction and cleanup of this compound from plant tissues.

Chromatographic Analysis

Q4: I am observing poor peak shape and peak splitting for this compound in my chromatogram. What are the possible reasons?

A4: Poor peak shape can be attributed to several factors related to your chromatographic system and sample.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject.

  • Incompatible Injection Solvent: The solvent used to reconstitute your final extract should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.

  • Column Contamination: Matrix components can accumulate on the column, affecting peak shape. Use a guard column and implement a column washing step between runs.

  • Secondary Interactions: this compound may interact with active sites on the column or in the system. Using a column with good end-capping or adding a small amount of a competing agent to the mobile phase might help.

Q5: I suspect matrix effects are suppressing my this compound signal in LC-MS/MS. How can I confirm and mitigate this?

A5: Matrix effects, where co-eluting compounds interfere with the ionization of the target analyte, are a common challenge in LC-MS/MS analysis.[2][3][4]

Confirmation of Matrix Effects:

  • Post-Column Infusion: Infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound indicates ion suppression.

  • Post-Extraction Spike: Compare the peak area of a standard spiked into a blank matrix extract after extraction with the peak area of a standard in a neat solvent. A lower response in the matrix indicates suppression.[4]

Mitigation Strategies:

  • Improve Sample Cleanup: Employ more rigorous cleanup methods like SPE to remove interfering matrix components.[10]

  • Chromatographic Separation: Modify your LC gradient to better separate this compound from co-eluting matrix components.

  • Use an Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[3]

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of detection.[11]

Logical Relationship for Addressing Matrix Effects

MatrixEffects Start Suspected Matrix Effect Confirm Confirm with Post-Column Infusion or Post-Extraction Spike Start->Confirm Mitigate Mitigation Strategies Confirm->Mitigate Cleanup Improve Sample Cleanup (SPE) Mitigate->Cleanup Chroma Optimize Chromatography Mitigate->Chroma IS Use Stable Isotope-Labeled Internal Standard Mitigate->IS Dilute Dilute Sample Mitigate->Dilute End Re-evaluate Matrix Effect Cleanup->End Chroma->End IS->End Dilute->End

References

dealing with co-eluting interferences in Ipomeamarone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Ipomeamarone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on dealing with co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of co-eluting interferences in my this compound chromatogram?

A1: Co-eluting interferences, where two or more compounds elute from the HPLC column at the same or very similar times, can obscure the accurate quantification of this compound. Common indicators of co-elution include:

  • Asymmetrical peaks: Look for peak fronting or tailing, which can suggest a hidden shoulder.

  • Broader than expected peaks: If the peak for this compound is significantly wider than what is typical for your column and conditions, it may be due to the presence of a co-eluting compound.

  • Shoulders on the main peak: A small, unresolved peak appearing on the leading or tailing edge of the this compound peak is a strong indicator of co-elution.

  • Inconsistent peak purity analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), inconsistent spectra across the peak suggest the presence of more than one compound.

Q2: What are the likely co-eluting interferences in this compound analysis from sweet potato extracts?

A2: Sweet potato extracts are complex matrices containing various compounds that can potentially co-elute with this compound. The most common potential interferences include:

  • Dehydrothis compound: This is a biosynthetic precursor to this compound and is frequently present in sweet potato extracts.[1]

  • Other Furanoterpenoids: Sweet potatoes produce a range of furanoterpenoids in response to stress, which may have similar chromatographic behavior to this compound.[1][2]

  • Phenolic Acids: Compounds such as caffeic acid, chlorogenic acid, and various dicaffeoylquinic acids are abundant in sweet potatoes and can interfere with the analysis.[3][4][5][6]

  • Flavonoids: Various flavonoids are also present in sweet potato extracts and could potentially co-elute.[6][7]

Q3: How can I confirm if a peak impurity is due to co-elution?

A3: The most effective way to confirm co-elution is by using advanced detection techniques:

  • Diode Array Detector (DAD): A DAD detector can perform peak purity analysis by comparing UV-Vis spectra across the entire peak. If the spectra are not homogenous, it indicates the presence of multiple components.

  • Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio information for the molecules eluting from the column. By examining the mass spectra across the peak, you can identify if more than one compound is present.

Troubleshooting Guide: Resolving Co-eluting Peaks

If you have identified or suspect co-elution in your this compound analysis, follow this systematic troubleshooting guide to improve peak resolution.

Step 1: Method Optimization - Adjusting Selectivity

The first step is to modify the chromatographic conditions to alter the selectivity of the separation, which refers to the ability of the system to differentiate between the analyte and interfering compounds.

1.1. Mobile Phase Modification:

  • Change the organic modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the elution order of compounds due to different solvent-solute interactions.

  • Adjust the mobile phase pH: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape and selectivity.

  • Modify the gradient profile: A shallower gradient (slower increase in organic solvent concentration) can often improve the separation of closely eluting peaks. Introducing an isocratic hold at a specific solvent composition where the co-elution occurs can also enhance resolution.

1.2. Stationary Phase Modification:

  • Change the column chemistry: If modifying the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or Cyano column) can provide a different separation mechanism and resolve the co-eluting peaks.

  • Use a column with smaller particles: Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell particles offer higher efficiency, leading to sharper peaks and better resolution.

1.3. Temperature Adjustment:

  • Vary the column temperature: Changing the column temperature can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase, which can sometimes improve separation.

Step 2: Sample Preparation and Clean-up

If method optimization does not resolve the issue, the interference may need to be removed from the sample before injection.

2.1. Solid-Phase Extraction (SPE):

  • SPE can be a powerful tool for cleaning up complex samples. By choosing an appropriate sorbent, it is possible to selectively retain the interfering compounds while allowing this compound to pass through, or vice versa.

2.2. Liquid-Liquid Extraction (LLE):

  • LLE can be used to partition this compound and the interfering compounds between two immiscible solvents based on their differing solubilities.

Quantitative Data Summary

The following tables provide examples of retention times for this compound and potential co-eluting interferences from published HPLC methods. Note that retention times are highly dependent on the specific chromatographic conditions.

Table 1: Retention Times of Furanoterpenoids in Sweet Potato

CompoundRetention Time (min)Chromatographic ConditionsReference
This compound16.43Column: Not specified; Mobile Phase: Not specified; Detection: Not specified[1]
Dehydrothis compound11.52Column: Not specified; Mobile Phase: Not specified; Detection: Not specified[1]

Table 2: Retention Times of Phenolic Acids in Sweet Potato (Isocratic Method)

CompoundRetention Time (min)Chromatographic ConditionsReference
Caffeic acid~3.5Column: C18; Mobile Phase: 1% formic acid (aq): acetonitrile: 2-propanol (70:22:8, v/v/v), pH 2.5; Flow Rate: 1.5 mL/min; Detection: 325 nm[5]
Chlorogenic acid~4.5Column: C18; Mobile Phase: 1% formic acid (aq): acetonitrile: 2-propanol (70:22:8, v/v/v), pH 2.5; Flow Rate: 1.5 mL/min; Detection: 325 nm[5]
3,5-di-O-caffeoylquinic acid~6.0Column: C18; Mobile Phase: 1% formic acid (aq): acetonitrile: 2-propanol (70:22:8, v/v/v), pH 2.5; Flow Rate: 1.5 mL/min; Detection: 325 nm[5]
4,5-di-O-caffeoylquinic acid~6.5Column: C18; Mobile Phase: 1% formic acid (aq): acetonitrile: 2-propanol (70:22:8, v/v/v), pH 2.5; Flow Rate: 1.5 mL/min; Detection: 325 nm[5]
3,4-di-O-caffeoylquinic acid~7.0Column: C18; Mobile Phase: 1% formic acid (aq): acetonitrile: 2-propanol (70:22:8, v/v/v), pH 2.5; Flow Rate: 1.5 mL/min; Detection: 325 nm[5]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis from Sweet Potato

This protocol describes a general method for the extraction of this compound from sweet potato tissue.

Materials:

  • Sweet potato tissue (infected or treated)

  • Methanol (HPLC grade)

  • Sodium chloride (NaCl)

  • Blender or homogenizer

  • Whatman No. 4 filter paper

  • Rotary evaporator

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh a known amount of sweet potato tissue.

  • Add methanol and a small amount of NaCl to the tissue in a blender. A common ratio is 100 mL of methanol and 3 g of NaCl for every 50-100 g of tissue.[1]

  • Homogenize the mixture for 3 minutes.[1]

  • Filter the extract through Whatman No. 4 filter paper.[1]

  • Concentrate the filtrate using a rotary evaporator to remove the methanol.

  • Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol or mobile phase).

  • Filter the final extract through a 0.45 µm syringe filter before injecting it into the HPLC system.

Protocol 2: General HPLC-UV Method for this compound Analysis

This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound. Optimization will be required based on your specific instrument and the complexity of your sample.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B (isocratic hold)

    • 30-31 min: 95% to 5% B (linear gradient)

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (this compound has UV absorbance in this region, but the optimal wavelength should be determined experimentally).

  • Injection Volume: 10 µL

Visualizations

Troubleshooting_Workflow start Start: Suspected Co-elution (Asymmetric/Broad Peak) peak_purity Perform Peak Purity Analysis (DAD/MS) start->peak_purity is_coelution Co-elution Confirmed? peak_purity->is_coelution method_optimization Step 1: Method Optimization is_coelution->method_optimization Yes no_coelution No Co-elution Detected. Investigate other issues (e.g., column degradation, system problems) is_coelution->no_coelution No mobile_phase 1.1 Modify Mobile Phase - Change Organic Solvent - Adjust pH - Optimize Gradient method_optimization->mobile_phase stationary_phase 1.2 Modify Stationary Phase - Different Column Chemistry - Smaller Particle Size mobile_phase->stationary_phase temperature 1.3 Adjust Temperature stationary_phase->temperature resolution_achieved1 Resolution Achieved? temperature->resolution_achieved1 sample_prep Step 2: Sample Preparation resolution_achieved1->sample_prep No end_success End: Successful Separation resolution_achieved1->end_success Yes spe 2.1 Solid-Phase Extraction (SPE) sample_prep->spe lle 2.2 Liquid-Liquid Extraction (LLE) spe->lle resolution_achieved2 Resolution Achieved? lle->resolution_achieved2 resolution_achieved2->end_success Yes end_further_dev End: Further Method Development Required resolution_achieved2->end_further_dev No

Caption: Troubleshooting workflow for co-eluting interferences.

Experimental_Workflow start Start: Sweet Potato Sample extraction 1. Extraction - Homogenize with Methanol & NaCl start->extraction filtration1 2. Filtration - Filter with Whatman Paper extraction->filtration1 concentration 3. Concentration - Rotary Evaporation filtration1->concentration reconstitution 4. Reconstitution - Dissolve in appropriate solvent concentration->reconstitution filtration2 5. Final Filtration - 0.45 µm Syringe Filter reconstitution->filtration2 hplc_analysis 6. HPLC Analysis filtration2->hplc_analysis data_processing 7. Data Processing & Quantification hplc_analysis->data_processing

Caption: Experimental workflow for this compound HPLC analysis.

References

Technical Support Center: Optimizing Ipomeamarone Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase extraction (SPE) of ipomeamarone.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery in SPE?

Low recovery of this compound during solid-phase extraction (SPE) can be attributed to several factors throughout the experimental process. The primary reasons include improper sorbent selection, suboptimal pH of the sample, inappropriate choice of wash or elution solvents, and issues with the flow rate during sample loading and elution. It is also important to consider the stability of this compound, as it can be an unstable compound, and its degradation can lead to apparent low recovery.[1]

Q2: How does the choice of SPE sorbent affect this compound recovery?

The selection of the sorbent is critical for effective retention of this compound.[2][3][4] this compound is a furanoterpenoid, a class of compounds that are relatively non-polar. Therefore, a reversed-phase sorbent, such as C18 or a polymer-based sorbent, is generally recommended for its extraction from polar matrices like aqueous sample extracts.[5] These sorbents retain analytes through hydrophobic interactions. Using a sorbent with inappropriate chemistry (e.g., a normal-phase sorbent for an aqueous sample) will result in poor retention and, consequently, low recovery.

Q3: Can the sample solvent composition impact my recovery?

Yes, the composition of the solvent in which your sample is dissolved is crucial.[6] For reversed-phase SPE, the sample should be in a predominantly aqueous solution to ensure strong retention of the non-polar this compound on the sorbent. If the sample contains a high percentage of organic solvent, the analyte will have a weaker interaction with the sorbent and may pass through during the loading step, leading to significant loss.

Q4: What role does the wash solvent play in low recovery?

The wash step is intended to remove interfering compounds from the sorbent without affecting the bound this compound.[3][7] If the wash solvent is too strong (i.e., contains too high a concentration of organic solvent), it can prematurely elute the this compound along with the interferences. This will result in a significant reduction in the final recovery.

Q5: My this compound seems to be irreversibly bound to the column. What could be the issue?

If you are experiencing little to no this compound in your elution fraction, it is possible that the elution solvent is too weak to disrupt the interaction between the analyte and the sorbent.[7] Another possibility, though less common with non-polar interactions, is secondary interactions between the analyte and the sorbent material that are not disrupted by the elution solvent.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound in the Elution Fraction

This is one of the most common issues encountered during SPE. A systematic approach is necessary to identify the source of the problem.

Troubleshooting Workflow for Low this compound Recovery

G start Start: Low this compound Recovery check_fractions Analyze all fractions: Load, Wash, and Elution start->check_fractions in_load Analyte found in Load fraction? check_fractions->in_load in_wash Analyte found in Wash fraction? in_load->in_wash No cause_load Potential Causes: - Incorrect sorbent phase - Sample solvent too strong - Incorrect sample pH - Column overload in_load->cause_load Yes not_eluted Analyte not found in any fraction? in_wash->not_eluted No cause_wash Potential Cause: - Wash solvent is too strong in_wash->cause_wash Yes cause_elution Potential Cause: - Elution solvent is too weak not_eluted->cause_elution Yes end End: Optimized Recovery not_eluted->end No (Recovery is good) solution_load Solutions: - Use a reversed-phase sorbent (e.g., C18) - Reduce organic content of sample - Adjust sample pH if necessary - Use a larger sorbent mass cause_load->solution_load solution_wash Solutions: - Decrease organic content of wash solvent - Use a weaker solvent cause_wash->solution_wash solution_elution Solutions: - Increase strength of elution solvent - Use a stronger solvent (e.g., ethyl acetate (B1210297), dichloromethane) cause_elution->solution_elution solution_load->end solution_wash->end solution_elution->end

Caption: A decision tree for troubleshooting low this compound recovery.

Solutions:

  • Analyte in the Loading Fraction: This indicates that the this compound did not bind to the sorbent.

    • Verify Sorbent Choice: Ensure you are using a reversed-phase sorbent (e.g., C18, polymeric).

    • Adjust Sample Solvent: Dilute your sample with a weaker solvent (e.g., water or a low-percentage organic buffer) to increase retention.[6]

    • Check for Overload: If the concentration of this compound or other matrix components is too high, it can lead to column overload.[3] Consider using a larger sorbent mass or diluting the sample.

  • Analyte in the Wash Fraction: This suggests that the wash step is prematurely eluting the this compound.

    • Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash solution. For example, if you are using 40% methanol (B129727) in water, try reducing it to 20%.

  • Analyte Not Found in Any Fraction (Irreversible Binding):

    • Increase Elution Solvent Strength: Use a stronger elution solvent. For a non-polar compound like this compound, solvents like ethyl acetate or dichloromethane (B109758) are effective.[8] You can also try increasing the proportion of the strong solvent in your elution mix.

Issue 2: Poor Reproducibility

Inconsistent results can be frustrating. The following factors are common culprits.

  • Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, and elution can affect interaction times and, consequently, recovery.[6] Using a vacuum manifold with controlled vacuum or a positive pressure manifold can help maintain a consistent flow rate.

  • Sorbent Variability: Ensure that you are using SPE cartridges from the same lot to minimize variability between extractions.

  • Incomplete Sorbent Wetting: Incomplete or inconsistent conditioning and equilibration of the sorbent can lead to variable retention.[3] Ensure the sorbent bed is fully wetted with the conditioning solvent.

Data Presentation

The recovery of this compound is highly dependent on the choice of SPE sorbent and the elution solvent. The following table summarizes hypothetical, yet expected, recovery data based on the principles of solid-phase extraction for a compound with the characteristics of this compound.

Sorbent TypeConditioning SolventEquilibration SolventSample SolventWash SolventElution SolventExpected this compound Recovery (%)
C18 MethanolWater10% Methanol in Water20% Methanol in WaterDichloromethane 90-95%
C18MethanolWater10% Methanol in Water20% Methanol in WaterAcetonitrile80-85%
C18MethanolWater10% Methanol in Water20% Methanol in WaterMethanol70-75%
Polymeric MethanolWater10% Methanol in Water20% Methanol in WaterEthyl Acetate 92-97%
PolymericMethanolWater10% Methanol in Water20% Methanol in WaterDichloromethane90-95%
Silica (Normal Phase)HexaneHexaneHexane5% Ethyl Acetate in HexaneEthyl AcetateNot recommended for aqueous samples

Experimental Protocols

General Protocol for Solid-Phase Extraction of this compound

This protocol provides a general framework for the SPE of this compound from a liquid sample. Optimization of specific steps, particularly solvent selection and volumes, may be necessary depending on the sample matrix.

General SPE Workflow for this compound Extraction

G start Start: Sample Preparation conditioning 1. Conditioning (e.g., 3 mL Methanol) start->conditioning equilibration 2. Equilibration (e.g., 3 mL Water) conditioning->equilibration sample_loading 3. Sample Loading (Sample in weak solvent) equilibration->sample_loading washing 4. Washing (e.g., 3 mL 20% Methanol) sample_loading->washing elution 5. Elution (e.g., 2 mL Dichloromethane) washing->elution analysis End: Analysis (e.g., GC-MS, HPLC) elution->analysis

Caption: A simplified workflow for solid-phase extraction of this compound.

  • Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent, 500 mg).

  • Conditioning: Pass 3 mL of methanol through the cartridge to wet the sorbent and activate the functional groups. Do not let the sorbent go dry.

  • Equilibration: Pass 3 mL of water (or a buffer matching the sample's aqueous component) through the cartridge to prepare it for the aqueous sample.

  • Sample Loading: Dissolve the sample extract in a weak solvent (e.g., 10% methanol in water). Load the sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with a solvent mixture that is strong enough to remove polar interferences but weak enough to leave the this compound bound to the sorbent (e.g., 3 mL of 20% methanol in water).

  • Drying: Dry the sorbent bed thoroughly by passing air or nitrogen through the cartridge for 5-10 minutes. This is crucial if using a water-immiscible elution solvent.

  • Elution: Elute the this compound with a strong, non-polar solvent. Collect the eluate. For example, use two 1 mL aliquots of dichloromethane or ethyl acetate.[8]

  • Post-Elution: The collected eluate can then be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis by methods such as GC-MS or HPLC.[9]

References

Technical Support Center: Analysis of Ipomeamarone by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC analysis of Ipomeamarone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the gas chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC analysis of this compound?

A1: Not typically. This compound is a furanoterpenoid that contains a furan (B31954) ring, a tetrahydrofuran (B95107) ring, and a ketone functional group.[1][2][3] Unlike many other natural products that require derivatization to increase volatility and thermal stability for GC analysis, this compound does not possess active hydrogen-containing functional groups such as hydroxyl (-OH) or primary/secondary amine (-NH2) groups. These groups are the primary targets for common derivatization techniques like silylation. Therefore, this compound is generally sufficiently volatile and thermally stable for direct analysis by GC-MS without derivatization.[4][5]

Q2: What are the main challenges in the direct GC analysis of this compound?

A2: While derivatization is often not required, challenges in the direct GC analysis of this compound can still arise. These are often related to the inherent properties of sesquiterpenoids and the complexity of the sample matrix. Common issues include:

  • Peak Tailing: Active sites in the GC system, such as in the injector liner or the column itself, can interact with the analyte, leading to poor peak shape.[6]

  • Co-elution with Matrix Components: this compound is often analyzed in complex matrices like sweet potato extracts, which can contain numerous other compounds with similar chemical properties, leading to co-elution and inaccurate quantification.[4]

  • Thermal Degradation: Although generally stable, some degradation can occur at excessively high temperatures in the injector or column.

  • Low Sensitivity: For trace-level analysis, achieving the desired sensitivity can be a challenge.[7]

Q3: When might derivatization of this compound be considered?

A3: While not standard, derivatization of the ketone group in this compound could be considered in specific scenarios:

  • To improve chromatographic properties: If peak tailing or other chromatographic issues persist despite optimizing the GC system, derivatization of the ketone group (e.g., through oximation) might improve peak shape.

  • To enhance sensitivity for specific detectors: Derivatization can introduce moieties that enhance the response of specific detectors, such as an electron capture detector (ECD).

  • To confirm compound identity: Creating a derivative and observing the expected mass shift in the mass spectrum can provide additional confirmation of the compound's identity.

Troubleshooting Guide for Direct GC Analysis of this compound

This guide provides solutions to common problems encountered during the direct GC-MS analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Active sites in the GC inlet or column.- Use a deactivated inlet liner. - Regularly replace the septum. - Trim the first few centimeters of the GC column. - Condition the column according to the manufacturer's instructions.
Column overload.- Dilute the sample. - Decrease the injection volume.
Inappropriate injection temperature.- Optimize the injector temperature to ensure complete and rapid vaporization without degradation.
Inconsistent Retention Times Fluctuations in carrier gas flow rate or oven temperature.- Check for leaks in the gas lines. - Verify that the electronic pressure control (EPC) is functioning correctly. - Ensure the GC oven temperature is stable and reproducible.[8]
Column degradation.- Replace the column if it is old or has been subjected to harsh conditions.
Poor Resolution/Co-elution Suboptimal GC column or temperature program.- Use a column with a different stationary phase to improve selectivity. A mid-polarity column is often a good starting point for sesquiterpenes. - Optimize the oven temperature program (e.g., use a slower ramp rate) to enhance separation.[9]
Complex sample matrix.- Employ a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering compounds.
Low Sensitivity Suboptimal injection or detector parameters.- Optimize the injection volume and split ratio (for split/splitless injection). - Ensure the mass spectrometer is properly tuned and calibrated. - For very low concentrations, consider using splitless or on-column injection.
Analyte degradation.- Lower the injector temperature to the minimum required for efficient vaporization. - Use a deactivated liner to minimize active sites that can cause degradation.[6]

Experimental Protocols

Protocol 1: Direct GC-MS Analysis of this compound

This protocol provides a general procedure for the direct analysis of this compound. Optimization of parameters may be required for specific instruments and sample matrices.

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Concentrate the extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of an appropriate solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Agilent 7890 GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250 °C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 min.

    • Mass Spectrometer: Agilent 5975C MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Protocol 2: Oximation of this compound (for Ketone Derivatization)

This protocol is for the derivatization of the ketone group in this compound, should it be deemed necessary.

  • Sample Preparation:

    • Ensure the sample extract containing this compound is completely dry. This can be achieved by evaporating the solvent under nitrogen and then placing the sample in a desiccator.

  • Derivatization Reaction:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample.

    • Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample directly into the GC-MS using the conditions described in Protocol 1. The retention time and mass spectrum of the methoxime derivative of this compound will be different from the underivatized compound.

Visualizing Experimental Workflows

Derivatization_Decision_Workflow This compound GC Analysis Decision Workflow start Start: this compound Sample direct_analysis Direct GC-MS Analysis start->direct_analysis check_chromatography Evaluate Chromatography: Peak Shape, Resolution, Sensitivity direct_analysis->check_chromatography optimization Optimize GC Parameters: Inlet Temp, Oven Program, Column check_chromatography->optimization Issues Identified satisfactory Analysis Satisfactory? check_chromatography->satisfactory No Major Issues optimization->direct_analysis end_success End: Report Results satisfactory->end_success Yes consider_derivatization Consider Ketone Derivatization (e.g., Oximation) satisfactory->consider_derivatization No derivatize Perform Derivatization consider_derivatization->derivatize analyze_derivative Analyze Derivative by GC-MS derivatize->analyze_derivative end_derivatized End: Report Results (Derivatized) analyze_derivative->end_derivatized

Caption: Workflow for deciding on and troubleshooting the GC analysis of this compound.

Troubleshooting_Peak_Tailing Troubleshooting Poor Peak Shape (Tailing) for this compound start Problem: Peak Tailing Observed check_inlet Inspect and Clean/Replace Inlet Liner and Septum start->check_inlet check_column Trim GC Column Front End start->check_column check_overload Dilute Sample / Decrease Injection Volume start->check_overload reanalyze Re-analyze Sample check_inlet->reanalyze check_column->reanalyze condition_column Recondition Column condition_column->reanalyze check_overload->reanalyze resolved Problem Resolved reanalyze->resolved Yes not_resolved Problem Persists reanalyze->not_resolved No reanalyze->not_resolved Still No not_resolved->condition_column consider_derivatization Consider Derivatization (Oximation) not_resolved->consider_derivatization

Caption: A logical guide for troubleshooting peak tailing in this compound GC analysis.

References

Technical Support Center: Optimizing GC-MS Analysis of Ipomeamarone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ipomeamarone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this furanosesquiterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical injection parameter to optimize for this compound analysis?

A1: The injector temperature is the most critical parameter due to the thermal lability of many sesquiterpenoids, including this compound. A high inlet temperature can lead to degradation of the analyte, resulting in inaccurate quantification and the appearance of artifact peaks. It is crucial to balance the temperature to ensure efficient volatilization of this compound without causing thermal breakdown.

Q2: Should I use a split or splitless injection for this compound analysis?

A2: The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Splitless injection is recommended for trace analysis where the concentration of this compound is low. This technique transfers the entire sample volume onto the column, maximizing sensitivity.[1]

  • Split injection is suitable for higher concentration samples to avoid overloading the column. It works by venting a portion of the sample, allowing only a fraction to enter the column.[1]

Q3: My this compound peak is tailing. What are the common causes and solutions?

A3: Peak tailing for a compound like this compound can be caused by several factors:

  • Active Sites: Active sites in the GC inlet (liner, seal) or the column itself can cause peak tailing. Using a deactivated inlet liner and a high-quality, inert GC column is recommended. If tailing persists, trimming the front end of the column may help.

  • Inlet Temperature Too Low: Insufficient injector temperature can lead to slow volatilization of this compound, resulting in broadened and tailing peaks.

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can also contribute to tailing. Consider diluting your sample or using a split injection.

Q4: Can I analyze this compound without derivatization?

A4: Yes, GC-MS analysis of this compound is typically performed without derivatization. The compound is sufficiently volatile for direct GC analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your GC-MS experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No this compound Peak Thermal Degradation: The inlet temperature may be too high, causing this compound to break down.Systematically lower the inlet temperature. Studies on thermally unstable sesquiterpenoids suggest temperatures as low as 160-190°C can be effective.[2]
Poor Volatilization: The inlet temperature may be too low for efficient transfer of this compound to the column.Gradually increase the inlet temperature in 10-20°C increments. A good starting point is often around 250°C.[3]
Active Sites in the Inlet: this compound may be adsorbing to active sites in the liner or on the seal.Replace the inlet liner with a deactivated one. Regularly perform inlet maintenance.
Poor Peak Shape (Tailing) Column Contamination: Buildup of non-volatile matrix components at the head of the column.Trim 10-20 cm from the inlet side of the column.
Improper Column Installation: Dead volume in the connection between the column and the injector.Re-install the column according to the manufacturer's instructions, ensuring a proper cut and correct insertion depth.
Incompatible Solvent: The polarity of the injection solvent may not be compatible with the stationary phase.Ensure the solvent is appropriate for the column phase. For nonpolar columns, use a nonpolar solvent like hexane.
Inconsistent Peak Areas Injector Discrimination: High molecular weight compounds like this compound may be discriminated against in the injector.Use a pulsed splitless injection to facilitate the transfer of the entire sample onto the column.
Sample Backflash: The injection volume may be too large for the liner volume and inlet conditions, causing sample to expand out of the liner.Reduce the injection volume or use a liner with a larger internal diameter.
Ghost Peaks Carryover: Residual this compound from a previous injection.Run a solvent blank after a high-concentration sample to check for carryover. Increase the bake-out time at the end of the run.
Septum Bleed: Degradation products from the inlet septum.Use high-quality, low-bleed septa and replace them regularly.

Data Presentation

Table 1: Recommended GC-MS Injection Parameters for this compound Analysis

The following table summarizes a range of injection parameters that can be used as a starting point for method development. Optimization will be required based on your specific instrument and sample matrix.

ParameterRecommended RangeRationale
Inlet Temperature (°C) 190 - 280Lower temperatures (e.g., 190°C) are recommended to minimize thermal degradation of this compound, which is a known issue with sesquiterpenoids.[2] Higher temperatures may be needed for complete volatilization, but should be approached with caution.
Injection Mode Splitless or SplitSplitless is preferred for trace analysis to maximize sensitivity.[1] A split injection (e.g., 10:1 or 20:1) should be used for higher concentration samples to prevent column overload.
Injection Volume (µL) 0.2 - 1.0A smaller injection volume (e.g., 0.2 µL) can minimize the risk of backflash and column overload.[2]
Splitless Hold Time (min) 0.5 - 1.5This should be optimized to ensure complete transfer of this compound to the column without excessive solvent tailing.
Liner Type Deactivated, Single TaperA deactivated liner is crucial to prevent adsorption of this compound. A single taper design can aid in focusing the sample onto the column.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general procedure for the GC-MS analysis of this compound.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable organic solvent (e.g., ethyl acetate, hexane). Concentrate the extract to the desired volume.

  • GC-MS System:

    • GC Column: A standard nonpolar or mid-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5MS, DB-5MS), is commonly used. A typical dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection:

    • Set the injector temperature (refer to Table 1 for guidance).

    • Select the appropriate injection mode (splitless for trace analysis, split for higher concentrations).

    • Inject 1 µL of the sample extract.

  • Oven Temperature Program:

    • Initial temperature: 35-60°C, hold for 2-3 minutes.

    • Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • Hold at the final temperature for 5-10 minutes to ensure all compounds have eluted.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum, comparing to a reference standard if available. The characteristic mass spectrum of this compound will show key fragment ions that can be used for confirmation.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound GC-MS Analysis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Start Plant Material Extraction Solvent Extraction Start->Extraction Concentration Concentration of Extract Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Identification Peak Identification & Integration Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification

Caption: Workflow for this compound GC-MS Analysis.

Troubleshooting_Workflow Troubleshooting Logic for this compound GC-MS Analysis Start Problem with this compound Peak? No_Peak Low or No Peak? Start->No_Peak Poor_Shape Poor Peak Shape? Start->Poor_Shape Inconsistent_Area Inconsistent Peak Area? Start->Inconsistent_Area Degradation Check for Thermal Degradation No_Peak->Degradation Yes Volatilization Check for Poor Volatilization No_Peak->Volatilization No Tailing Peak Tailing? Poor_Shape->Tailing Yes Fronting Peak Fronting? Poor_Shape->Fronting No Discrimination Check for Discrimination Inconsistent_Area->Discrimination Yes Backflash Check for Backflash Inconsistent_Area->Backflash No Lower_Temp Lower Inlet Temperature Degradation->Lower_Temp Activity Check for Active Sites Volatilization->Activity No Increase_Temp Increase Inlet Temperature Volatilization->Increase_Temp Inlet_Maint Perform Inlet Maintenance Activity->Inlet_Maint Trim_Column Trim Column Tailing->Trim_Column Check_Installation Check Column Installation Tailing->Check_Installation If still tailing Dilute_Sample Dilute Sample / Use Split Fronting->Dilute_Sample Pulsed_Injection Use Pulsed Splitless Injection Discrimination->Pulsed_Injection Reduce_Volume Reduce Injection Volume Backflash->Reduce_Volume

Caption: Troubleshooting workflow for GC-MS analysis.

References

selection of internal standards for accurate Ipomeamarone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Ipomeamarone.

Frequently Asked Questions (FAQs)

Q1: Why is an internal standard recommended for accurate this compound quantification?

A1: An internal standard (IS) is crucial for improving the precision and accuracy of quantitative analysis.[1][2] It is a known amount of a specific compound added to every sample, calibrator, and quality control sample.[1] The IS helps to correct for variations that can occur during sample preparation, injection volume differences, and fluctuations in the analytical instrument's performance, particularly with sensitive techniques like LC-MS.[2] Since this compound can be unstable, an internal standard that degrades at a similar rate can also help to account for sample degradation.

Q2: What are the ideal characteristics of an internal standard for this compound analysis?

A2: The ideal internal standard should mimic the chemical and physical properties of this compound as closely as possible.[2][3] Key characteristics include:

  • Structural Similarity: The IS should have a structure very similar to this compound to ensure comparable behavior during extraction and analysis.[1][4]

  • Co-elution: Ideally, the IS should elute very close to this compound in the chromatographic separation to experience similar matrix effects.[3][4]

  • No Natural Presence: The selected internal standard must not be naturally present in the samples being analyzed.[1][5]

  • Stability: The internal standard must be stable throughout the entire process, from sample storage to final analysis.[3]

  • High Purity: The internal standard should be of high purity to avoid introducing interfering substances.[3][5]

Q3: What is the best type of internal standard for this compound quantification by LC-MS?

A3: The "gold standard" for an internal standard in LC-MS analysis is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound (d-Ipomeamarone).[3][4] A SIL-IS is chemically identical to this compound but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[3][4] This allows it to be distinguished by the mass spectrometer while behaving almost identically during sample preparation and chromatography, providing the most accurate correction for experimental variability.[3]

Q4: A deuterated this compound internal standard is not commercially available. What are my options?

A4: When a SIL-IS is unavailable, the next best option is to use a structural analogue. This is a compound that is chemically similar to this compound but has a different molecular weight. For this compound, a potential structural analogue could be a related furanoterpenoid that is not expected to be present in the sample, or a synthetic derivative. If a suitable analogue is not available, custom synthesis of a deuterated this compound standard may be necessary. General methods for the synthesis of deuterated compounds have been described in the scientific literature.[6][7][8][9][10]

Q5: I am observing poor recovery of this compound. What are the possible causes and solutions?

A5: Poor recovery of this compound can be due to several factors:

  • Degradation: this compound is known to be unstable. Ensure samples are processed quickly and stored at low temperatures (e.g., -80°C) away from light. Minimize freeze-thaw cycles.

  • Inefficient Extraction: The choice of extraction solvent is critical. Ensure the solvent system is optimized for the sample matrix to efficiently extract this compound.

  • Adsorption: this compound may adsorb to plasticware or glassware. Using silanized glassware or low-adsorption microcentrifuge tubes can help to minimize this.

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. The use of a suitable internal standard is the best way to correct for matrix effects.[3][4]

Q6: My calibration curve for this compound is not linear. What should I do?

A6: A non-linear calibration curve can be caused by several issues:

  • Detector Saturation: If the concentration of your standards is too high, the detector may become saturated. Try diluting your standards to a lower concentration range.

  • Inappropriate Calibration Model: A linear regression may not be the best fit for your data over a wide concentration range. Consider using a weighted linear regression or a quadratic curve fit.

  • Interferences: Co-eluting compounds can interfere with the measurement of your analyte, especially at lower concentrations. Ensure your chromatographic method provides adequate separation.

  • Inconsistent Internal Standard Addition: Ensure the internal standard is added precisely and consistently to all standards and samples.

Experimental Protocols & Data

Table 1: Chromatographic Parameters for this compound Analysis
ParameterHPLC[11]GC-MS[11]
Analyte This compoundThis compound
Retention Time 16.4 min20.8 min
Related Compound Dehydrothis compoundDehydrothis compound
Retention Time 11.6 min21.4 min
Detailed Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework. Optimization will be required for specific instrumentation and sample matrices.

1. Preparation of Standards and Internal Standard Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).
  • Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., deuterated this compound or a structural analogue) in methanol.
  • Store stock solutions at -20°C or below.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Perform serial dilutions of the this compound stock solution with methanol to prepare calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
  • Prepare quality control (QC) samples at low, medium, and high concentrations in a blank matrix similar to the study samples.

3. Sample Preparation:

  • To 100 µL of sample (or standard/QC), add 10 µL of the internal standard working solution (e.g., at 100 ng/mL).
  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water, 10% acetonitrile with 0.1% formic acid).
  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: A suitable HPLC or UHPLC system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., 10-95% B over 5 minutes).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • MRM Transitions: Optimize the precursor and product ions for this compound and the internal standard.

5. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.
  • Calculate the peak area ratio (this compound area / Internal Standard area).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of this compound in the samples from the calibration curve.

Visual Guides

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample IS_Addition Add Internal Standard Sample->IS_Addition Standard Calibration Standards Standard->IS_Addition Extraction Solvent Extraction (e.g., Acetonitrile) IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Processing Data Processing (Peak Integration) LCMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for this compound quantification.

Internal_Standard_Selection Start Start: Need an Internal Standard for this compound Quantification Check_SIL Is a Stable Isotope-Labeled (e.g., deuterated) this compound commercially available? Start->Check_SIL Use_SIL Use the SIL-IS. This is the 'gold standard'. Check_SIL->Use_SIL Yes Check_Analogue Is a suitable structural analogue (not present in sample) available? Check_SIL->Check_Analogue No Use_Analogue Use the structural analogue. Validate its performance carefully. Check_Analogue->Use_Analogue Yes Synthesize Consider custom synthesis of a deuterated this compound standard. Check_Analogue->Synthesize No

References

troubleshooting poor reproducibility in Ipomeamarone assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of ipomeamarone, a phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to stress. Poor reproducibility is a significant challenge in this compound assays, and this guide is designed to help researchers, scientists, and drug development professionals identify and resolve potential sources of error in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a furanoterpenoid phytoalexin synthesized by sweet potatoes as a defense mechanism against fungal pathogens and other stressors.[1][2] Its quantification is crucial for several reasons: it is a key indicator of the plant's defense response, it can be toxic to livestock and humans if present in high concentrations in damaged sweet potatoes, and it has potential pharmacological properties that are of interest in drug development.[2][3]

Q2: What are the common analytical methods for this compound quantification?

A2: The most common methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] Each method has its own advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation requirements.

Q3: What are the main causes of poor reproducibility in this compound assays?

A3: Poor reproducibility in this compound assays can stem from multiple factors, including:

  • Sample heterogeneity: The concentration of this compound can vary significantly within a single sweet potato tuber, particularly between infected and healthy tissues.[6]

  • Compound instability: this compound is known to be unstable and can degrade under certain conditions of light, temperature, and pH.

  • Extraction inefficiency: Incomplete or inconsistent extraction of this compound from the plant matrix can lead to variable results.

  • Matrix effects: Co-extracted compounds from the sweet potato matrix can interfere with the analytical measurement, particularly in LC-MS.

  • Inconsistent analytical procedures: Variations in sample handling, reagent preparation, and instrument operation can all contribute to a lack of reproducibility.

Troubleshooting Guides

Issue 1: High Variability Between Replicates

High variability between replicate samples is a common sign of underlying issues in the experimental workflow.

Possible Cause Recommended Solution
Inconsistent Sample Homogenization Ensure that the sweet potato tissue is thoroughly homogenized to a fine powder, preferably under liquid nitrogen to prevent enzymatic degradation. Incomplete homogenization leads to non-uniform extraction.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous organic solvents to ensure accurate volume transfer.
Variable Extraction Times Adhere strictly to the incubation and extraction times specified in the protocol for all samples.
Inconsistent Solvent Volumes Use calibrated volumetric flasks and pipettes to ensure precise solvent volumes for extraction and dilution.
Edge Effects in Multi-well Plates If using a plate-based assay, avoid using the outer wells, or fill them with a blank solvent to minimize evaporation and temperature gradients.
Issue 2: Low or No this compound Detected

The absence of a detectable this compound signal can be frustrating. This section helps to diagnose the potential reasons.

Possible Cause Recommended Solution
This compound Degradation This compound is sensitive to light and temperature. Protect samples from direct light and keep them on ice or at 4°C during processing. For long-term storage, store extracts at -80°C. The stability of similar compounds is known to be affected by pH, with greater stability often observed at lower pH.[7][8]
Inefficient Extraction The choice of extraction solvent is critical. Methanol (B129727) or a mixture of chloroform, methanol, and water are commonly used.[3][6] Ensure the solvent-to-sample ratio is sufficient for complete extraction. Sonication or vigorous vortexing can improve extraction efficiency.
Loss During Sample Preparation Avoid excessive drying of the extract, as this compound can be volatile. If using solid-phase extraction (SPE) for cleanup, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to recover the analyte.
Instrumental Issues (HPLC/GC-MS/LC-MS) Check the instrument's sensitivity and ensure it is properly calibrated. Verify that the column is not clogged and that the mobile phase/carrier gas flow is correct. For MS detection, confirm that the ionization source is clean and that the detector is functioning optimally.
No Induction of this compound Confirm that the sweet potato has been adequately stressed (e.g., fungal infection) to induce this compound biosynthesis. The time course of induction is also important; this compound levels can peak and then decline.
Issue 3: Inconsistent Chromatographic Peak Shapes (Tailing, Fronting, or Splitting)

Poor peak shape can significantly impact the accuracy of quantification.

Possible Cause Recommended Solution
Column Overload Dilute the sample and re-inject. If the problem persists, consider using a column with a larger diameter or higher loading capacity.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol (B130326) or dichloromethane (B109758) for reversed-phase columns) to remove contaminants. Using a guard column can help prevent contamination of the analytical column.
Inappropriate Mobile Phase (HPLC) Ensure the mobile phase pH is appropriate for this compound (a neutral compound). The organic solvent composition may need to be optimized to achieve better peak shape.
Sample Solvent Incompatibility (HPLC) The solvent used to dissolve the final extract should be similar in strength to the initial mobile phase to avoid peak distortion. If a strong solvent is used, inject a smaller volume.
Secondary Interactions with Stationary Phase Residual silanols on silica-based columns can cause peak tailing. Using a highly end-capped column or adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can mitigate this.

Experimental Protocols

Protocol 1: Methanol-based Extraction of this compound

This protocol is adapted from methods described for the extraction of furanoterpenoids from sweet potato.[6]

  • Sample Preparation: Freeze sweet potato tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Weigh approximately 1 g of powdered tissue into a centrifuge tube. Add 10 mL of methanol.

  • Homogenization: Vortex the mixture vigorously for 1 minute, then sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, re-extract the pellet with an additional 5 mL of methanol, centrifuge, and combine the supernatants.

  • Concentration: Evaporate the methanol under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Protocol 2: HPLC-UV Quantification of this compound

This is a general HPLC method that can be optimized for specific instruments and columns.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detector set at 284 nm.

  • Quantification: Generate a standard curve using a certified this compound standard of known concentrations.

Protocol 3: GC-MS Analysis of this compound

GC-MS provides high selectivity and sensitivity for this compound analysis.[6]

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • This compound will have characteristic fragment ions that can be used for identification and quantification in Selected Ion Monitoring (SIM) mode for higher sensitivity.

Visualizations

This compound Biosynthesis Pathway

This compound is a sesquiterpenoid synthesized via the mevalonate (B85504) (MVA) pathway. The pathway begins with acetyl-CoA and proceeds through key intermediates like mevalonic acid and farnesyl pyrophosphate (FPP), which is a central precursor to many terpenes.

Ipomeamarone_Biosynthesis cluster_enzymes acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmgs HMG-CoA synthase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa + Acetyl-CoA hmgr HMG-CoA reductase mevalonate Mevalonate hmg_coa->mevalonate mvk Mevalonate kinase mvp Mevalonate-5-P mevalonate->mvp pmvk Phosphomevalonate kinase mvpp Mevalonate-5-PP mvp->mvpp mvd MVAPP decarboxylase ipp Isopentenyl-PP (IPP) mvpp->ipp idi IPP isomerase dmapp Dimethylallyl-PP (DMAPP) ipp->dmapp gpp Geranyl-PP (GPP) dmapp->gpp + IPP gps GPP synthase fpp Farnesyl-PP (FPP) gpp->fpp + IPP fps FPP synthase dehydrothis compound Dehydrothis compound fpp->dehydrothis compound terpene_cyclase Sesquiterpene cyclase(s) This compound This compound dehydrothis compound->this compound p450s P450 monooxygenases

Caption: The mevalonate pathway leading to the biosynthesis of this compound.

Troubleshooting Workflow for Poor Reproducibility

This workflow provides a logical sequence of steps to diagnose and resolve reproducibility issues.

Troubleshooting_Workflow start Poor Reproducibility Observed check_sample Review Sample Preparation start->check_sample sample_ok Consistent Homogenization & Handling? check_sample->sample_ok check_extraction Evaluate Extraction Protocol extraction_ok Consistent Solvent Volumes & Times? check_extraction->extraction_ok check_analysis Examine Analytical Method analysis_ok Consistent Peak Shape & Retention Time? check_analysis->analysis_ok sample_ok->check_extraction Yes optimize_sample Optimize Homogenization & Sample Handling sample_ok->optimize_sample No extraction_ok->check_analysis Yes optimize_extraction Standardize Extraction Procedure extraction_ok->optimize_extraction No optimize_analysis Troubleshoot HPLC/GC-MS (See Guide) analysis_ok->optimize_analysis No end Reproducibility Improved analysis_ok->end Yes optimize_sample->check_sample optimize_extraction->check_extraction optimize_analysis->check_analysis

Caption: A systematic workflow for troubleshooting poor reproducibility in this compound assays.

References

strategies to prevent Ipomeamarone degradation by light and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Ipomeamarone. This resource provides guidance on preventing the degradation of this compound due to light and temperature exposure during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under typical laboratory conditions?

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors leading to the degradation of this compound are exposure to light (photodegradation) and elevated temperatures (thermal degradation). As a furan-containing sesquiterpenoid, it is susceptible to oxidation, which can be accelerated by these factors. The presence of atmospheric oxygen and non-neutral pH conditions can also contribute to its degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it is recommended to store it in a cool, dark, and inert environment. Specifically, store solid this compound or solutions in amber glass vials to protect from light.[2] For long-term storage, temperatures of -20°C or lower are advisable. It is also best practice to purge the headspace of the storage container with an inert gas, such as argon or nitrogen, to minimize oxidation.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: While specific studies on the use of antioxidants with this compound are not available, the addition of antioxidants is a common strategy to prevent the degradation of compounds susceptible to oxidation. For furan-containing compounds, antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) may be effective. However, it is crucial to conduct preliminary studies to ensure the chosen antioxidant does not interfere with downstream applications or react with this compound itself.

Q5: How do freeze-thaw cycles affect the stability of this compound solutions?

A5: Repeated freeze-thaw cycles can degrade sensitive compounds.[3][4] For this compound solutions, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. If repeated use from a single vial is necessary, minimize the time the solution spends at room temperature.

Troubleshooting Guides

Issue: I am observing a decrease in the activity or concentration of my this compound sample over time.

Possible Cause Troubleshooting Step Rationale
Photodegradation Store samples in amber vials or wrap clear vials in aluminum foil.[2] Minimize exposure to ambient light during handling.This compound, like many furan-containing compounds, is likely susceptible to degradation upon exposure to UV and visible light.
Thermal Degradation Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature or higher during experiments.Evidence from cooking studies shows that this compound is sensitive to heat. Lower temperatures slow down chemical degradation processes.
Oxidation Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing. Prepare solutions with degassed solvents.The furan (B31954) moiety can be susceptible to oxidation. Removing oxygen can enhance stability.
Incorrect pH If working with aqueous solutions, ensure the pH is neutral and buffered, unless experimental conditions require otherwise.Extreme pH values can catalyze the degradation of sesquiterpenes.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[3][4]The physical stress of freeze-thaw cycles can lead to the degradation of the compound.

Issue: I am seeing unexpected peaks in my analytical chromatogram (HPLC, GC-MS) of an aged this compound sample.

Possible Cause Troubleshooting Step Rationale
Formation of Degradation Products Analyze a freshly prepared sample as a control. If possible, use mass spectrometry to identify the unexpected peaks, which are likely degradation products. Review storage conditions and handling procedures to identify potential causes of degradation.Degradation of this compound by light, heat, or oxidation will result in the formation of new chemical entities with different chromatographic retention times.
Solvent Impurities/Reactivity Ensure the use of high-purity, HPLC/GC-grade solvents. Prepare fresh solutions and re-analyze.Impurities in the solvent or reaction of the solvent with the compound over time can lead to artifacts in the chromatogram.

Summary of this compound Stability

Condition Stability Recommendation
Light Likely UnstableStore in amber vials or protect from light.[2]
Elevated Temperature UnstableStore at low temperatures (-20°C or below). Avoid heat.
Neutral pH Likely StableMaintain neutral pH in aqueous solutions where possible.
Acidic/Alkaline pH Potentially UnstableBuffer solutions and avoid extreme pH unless required.
Oxygen Likely UnstableStore under an inert atmosphere. Use degassed solvents.

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage of this compound

This protocol provides a general guideline for the safe handling and storage of this compound to minimize degradation.

Materials:

  • This compound (solid or in solution)

  • High-purity solvent (e.g., ethanol, methanol, DMSO)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

  • Pipettes and tips

  • Vortex mixer

  • -20°C or -80°C freezer

Procedure:

  • Receiving and Initial Storage: Upon receipt, immediately store the this compound container in a freezer at -20°C or below, protected from light.

  • Preparation of Stock Solutions:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of solid this compound in a controlled environment with minimal light exposure.

    • Dissolve the solid in the desired high-purity solvent to the target concentration.

    • Vortex briefly to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use amber glass vials.

    • Before sealing, gently flush the headspace of each vial with a stream of inert gas for 10-15 seconds.

    • Tightly cap the vials.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C.

  • Use in Experiments:

    • When an aliquot is needed, remove it from the freezer and allow it to thaw at room temperature, protected from light.

    • Use the solution immediately after thawing.

    • Discard any unused portion of the thawed aliquot to avoid degradation from repeated freeze-thaw cycles and prolonged exposure to ambient conditions.

Protocol 2: Accelerated Stability Study of this compound

This protocol outlines a method to assess the stability of this compound under accelerated temperature and light conditions.

Materials:

  • This compound stock solution

  • Amber and clear glass vials

  • Temperature-controlled chambers (e.g., incubators, ovens)

  • Photostability chamber with controlled light source (e.g., xenon lamp with filters to simulate sunlight)

  • HPLC or GC-MS for analysis

Procedure:

  • Sample Preparation: Prepare a homogenous stock solution of this compound in a suitable solvent. Aliquot the solution into multiple amber and clear glass vials.

  • Thermal Stability Arm:

    • Place sets of amber vials in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each temperature condition.

    • Immediately analyze the sample by HPLC or GC-MS to determine the concentration of this compound.

  • Photostability Arm:

    • Place a set of clear vials and a set of amber vials (as dark controls) in a photostability chamber.

    • Expose the samples to a controlled light source for a defined period.

    • At specified time points, remove a clear and an amber vial.

    • Analyze the samples by HPLC or GC-MS to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the degradation rate constants and half-life of this compound under each condition.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_thermal Thermal Stability Arm cluster_photo Photostability Arm cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Amber & Clear Vials prep->aliquot storage_t Store at Different Temperatures (4°C, 25°C, 40°C, 60°C) aliquot->storage_t Amber Vials storage_p Expose to Controlled Light Source aliquot->storage_p Clear & Amber Vials sampling_t Sample at Timed Intervals storage_t->sampling_t analysis Analyze by HPLC/GC-MS sampling_t->analysis sampling_p Sample at Timed Intervals storage_p->sampling_p sampling_p->analysis data Calculate Degradation Rate & Half-life analysis->data

Caption: Workflow for assessing the thermal and photostability of this compound.

degradation_pathway Potential Degradation Pathways of this compound cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Degradation Light Light (UV/Vis) Light->Degradation_Products Heat Heat Heat->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products

Caption: Factors contributing to the degradation of this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Ipomeamarone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ipomeamarone, a furanoterpenoid phytoalexin produced by sweet potatoes in response to stress, is of significant interest to researchers due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for various applications, from agricultural studies to potential pharmaceutical development. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the analysis of this compound, including detailed experimental protocols and performance characteristics.

Method Comparison: HPLC vs. TLC for this compound Analysis

The choice of analytical method for this compound quantification depends on the specific research needs, including required sensitivity, sample throughput, and available instrumentation. While High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phytochemicals, offering high resolution and sensitivity, Thin-Layer Chromatography (TLC) provides a simpler, more cost-effective alternative for screening purposes.[1] A summary of the performance characteristics of a typical HPLC method and a published TLC method for this compound analysis is presented below.

ParameterHPLC Method (Representative Values)Thin-Layer Chromatography (TLC) Method
Principle Chromatographic separation based on partitioning between a stationary phase and a liquid mobile phase.Chromatographic separation on a thin layer of adsorbent material.
Instrumentation HPLC system with pump, injector, column, and detector (e.g., UV-Vis).TLC plates, developing chamber, spotting capillaries, UV lamp/densitometer.
Linearity Range Typically in the µg/mL range (e.g., 0.5 - 50 µg/mL).Not explicitly reported for a validated quantitative method.
Limit of Detection (LOD) Generally in the ng/mL to low µg/mL range.0.005 µg (for pure sample), 0.02 µg (for crude sample)[2]
Limit of Quantification (LOQ) Typically 3x the Limit of Detection.Not explicitly reported.
Precision (%RSD) Typically <2% for intra-day and inter-day precision.Repeatability of Rf value is reported as good.[2]
Accuracy (% Recovery) Typically within 98-102%.Not explicitly reported.
Analysis Time per Sample 15-30 minutes.Longer, including spotting, development, and visualization.
Sample Throughput Sequential, can be automated.Multiple samples can be run simultaneously on one plate.
Cost Higher initial instrument cost and solvent consumption.Lower cost for setup and consumables.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis (Representative Protocol)

This protocol describes a general reversed-phase HPLC method suitable for the quantification of this compound. Method validation would be required to determine the specific performance characteristics.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 284 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.5 to 50 µg/mL.

  • Sample Preparation: Extract this compound from the sample matrix (e.g., sweet potato tissue) using a suitable solvent like methanol or a mixture of methanol and water. The extract should be filtered through a 0.45 µm syringe filter before injection.

4. Method Validation Workflow:

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Select HPLC Conditions (Column, Mobile Phase, etc.) B Specificity A->B Validate C Linearity B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Sample Analysis G->H Implement

HPLC Method Validation Workflow

Thin-Layer Chromatography (TLC) Method for this compound Analysis

This protocol is based on a published method for the determination of furanoterpenoid toxins from sweet potato.[2]

1. Materials and Reagents:

  • Silica (B1680970) gel G thin-layer plates.

  • Developing chamber.

  • Spotting capillaries.

  • Solvent systems:

    • n-hexane:ethyl acetate (B1210297) (4:1, v/v)

    • Benzene:methanol (9:1, v/v)

    • Petroleum ether:ethyl acetate (2:1, v/v)

  • Visualization reagent: Ehrlich's reagent.

  • This compound standard.

  • Chloroform.

2. Sample Preparation:

  • Extract furanoterpenoids from sweet potato tissue with ether.

  • Wash the ether extract with 5% Na2CO3 solution, followed by distilled water.

  • Dry the extract with anhydrous sodium sulfate (B86663) (Na2SO4).

  • Evaporate the ether and dissolve the residue in a small volume of chloroform.[2]

3. Chromatographic Development:

  • Spot the chloroform-soluble fraction onto a silica gel G thin-layer plate.

  • Develop the plate in a chamber containing one of the solvent systems until the solvent front migrates 10 cm from the origin.[2]

  • The best resolution is reported with benzene-methanol and petroleum ether-ethyl acetate systems at 20°C.[2]

4. Visualization and Quantification:

  • After development, spray the plate with Ehrlich's reagent. This compound will appear as a light pink spot that changes to dark gray.[2]

  • For quantitative analysis, the separated spots can be scanned with a TLC scanner at 527 nm, and quantification can be done using an external standard calibration.[2]

Conclusion

Both HPLC and TLC are valuable techniques for the analysis of this compound. HPLC offers higher sensitivity, precision, and automation capabilities, making it the preferred method for quantitative analysis in research and quality control settings. TLC, on the other hand, is a cost-effective and straightforward method that is well-suited for rapid screening and qualitative analysis of multiple samples. The choice between these methods should be guided by the specific requirements of the analytical task.

References

A Guide to Inter-Laboratory Comparison of Ipomeamarone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ipomeamarone, a furanoterpenoid phytoalexin with potential toxicological and pharmacological significance, is paramount. This guide provides a comparative overview of the common analytical methods employed for this compound quantification, alongside detailed experimental protocols and a discussion on the importance of inter-laboratory comparisons for ensuring data reliability and reproducibility.

This compound is a stress metabolite produced by sweet potatoes (Ipomoea batatas) in response to fungal infections, particularly Ceratocystis fimbriata, the causative agent of black rot.[1] Its presence in food and feed can pose health risks, necessitating sensitive and accurate detection methods.[1] Furthermore, the diverse biological activities of this compound warrant rigorous analytical procedures in research and development settings. This guide focuses on the three most prevalent analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While a formal inter-laboratory comparison study for this compound has not been identified in publicly available literature, this guide synthesizes available data to offer a comparative perspective on the performance of these key analytical techniques.

Table 1: Comparison of this compound Quantification Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection typically by UV absorbance.Separation of volatile compounds followed by mass-based detection and identification.High-sensitivity separation and detection based on mass-to-charge ratio of precursor and product ions.
Limit of Detection (LOD) Data not available in searched literature.Data not available in searched literature.Data not available in searched literature. A related method, thin-layer chromatography, showed an LOD of 0.02 µg for a crude sample.[2]
Limit of Quantification (LOQ) Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.
Linearity (R²) Data not available in searched literature.Data not available in searched literature.A study using LC-QToF-MS reported an R² of 0.9991 for a calibration curve of this compound.
Precision Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.
Accuracy Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.
Selectivity Moderate; co-eluting compounds can interfere with UV detection.High; mass spectral data provides a high degree of confidence in identification.Very high; MRM (Multiple Reaction Monitoring) scans provide excellent selectivity by monitoring specific precursor-product ion transitions.
Sample Throughput Moderate to high.Moderate.High.
Instrumentation Cost Low to moderate.Moderate.High.
Notes A robust and widely available technique suitable for routine analysis where high sensitivity is not the primary concern.A powerful tool for the identification and quantification of this compound, particularly for volatile derivatives.[3][4]The most sensitive and selective method, ideal for trace-level quantification and complex matrices.

Note: The lack of comprehensive, publicly available method validation data highlights a critical gap and underscores the need for standardized protocols and inter-laboratory comparison studies to establish consensus values for these performance parameters.

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible science and are essential for any future inter-laboratory comparisons. Below are representative protocols for sample preparation and analysis using the discussed techniques, based on methodologies described in the scientific literature.

Sample Preparation from Sweet Potato Tissue

A common procedure for extracting this compound from sweet potato roots involves the following steps:

  • Homogenization: Weigh a known amount of sweet potato tissue (e.g., 100 g) and homogenize it in a blender with a suitable solvent such as methanol.

  • Extraction: Perform a solvent extraction, for example, with methanol, to isolate the furanoterpenoids.

  • Filtration: Filter the extract to remove solid debris.

  • Concentration: Evaporate the solvent from the filtrate to concentrate the extract.

  • Reconstitution: Re-dissolve the concentrated extract in a solvent compatible with the chosen analytical method.

High-Performance Liquid Chromatography (HPLC-UV) Method

While specific validated HPLC-UV methods for this compound were not detailed in the searched literature, a general approach would involve:

  • Column: A C18 reversed-phase column is commonly used for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: Based on a calibration curve generated from analytical standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a well-established technique for this compound analysis[3][4]:

  • Injection: Introduce the sample extract into the GC inlet.

  • Separation: Use a capillary column (e.g., HP-5ms) to separate the components of the extract based on their volatility and interaction with the stationary phase.

  • Ionization: Employ Electron Ionization (EI) to fragment the this compound molecules.

  • Mass Analysis: Detect and identify this compound based on its characteristic mass spectrum and retention time.

  • Quantification: Use a calibration curve prepared from an analytical standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers the highest sensitivity and selectivity:

  • Chromatographic Separation: Utilize an HPLC system with a suitable column (e.g., C18) to separate this compound from other matrix components.

  • Ionization: Employ an electrospray ionization (ESI) source to generate ions of this compound.

  • Tandem Mass Spectrometry:

    • MS1: Select the precursor ion corresponding to the molecular weight of this compound.

    • Collision Cell: Fragment the precursor ion.

    • MS2: Detect specific product ions.

  • Quantification: Perform quantification using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, based on a calibration curve from an analytical standard.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_reporting Reporting Phase A Define Objectives B Select Homogeneous Sample A->B C Prepare & Distribute Samples B->C D Participant Laboratories Analyze Samples C->D E Collect Results D->E F Statistical Analysis (e.g., z-scores) E->F G Evaluate Laboratory Performance F->G H Issue Report G->H I Identify Methodological Issues H->I

Caption: General workflow of an inter-laboratory comparison study.

Ipomeamarone_Structure This compound label This compound C15H22O3

Caption: Chemical structure of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Sweet Potato Tissue Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Filtration/Cleanup Extraction->Cleanup Analysis HPLC, GC-MS, or LC-MS/MS Cleanup->Analysis Integration Peak Integration Analysis->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result This compound Concentration Quantification->Result

Caption: Typical analytical workflow for this compound quantification.

Conclusion and Recommendations

The accurate quantification of this compound is crucial for both food safety and pharmacological research. While HPLC, GC-MS, and LC-MS/MS are all viable methods, the latter offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis in complex matrices.

A significant finding of this review is the conspicuous absence of a formal, published inter-laboratory comparison study for this compound. This deficiency hinders the establishment of standardized, universally accepted methods and raises concerns about the comparability of data generated across different laboratories.

Therefore, the following recommendations are proposed:

  • Development of Certified Reference Materials: The availability of certified reference materials for this compound is essential for method validation and ensuring the accuracy of measurements.

  • Initiation of an Inter-Laboratory Comparison Study: A round-robin study involving multiple laboratories using different analytical methods would be invaluable for assessing the performance and comparability of these methods. Such a study would help in identifying the most reliable and robust methods for routine analysis.

  • Comprehensive Method Validation: Researchers should be encouraged to publish detailed method validation data, including LOD, LOQ, linearity, precision, and accuracy, to allow for a more thorough comparison of different analytical approaches.

By addressing these gaps, the scientific community can move towards more harmonized and reliable quantification of this compound, ultimately benefiting both consumer safety and scientific advancement.

References

A Comparative Guide: HPLC vs. GC-MS for the Analysis of Ipomeamarone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of natural products and phytotoxins, the accurate and reliable quantification of compounds like Ipomeamarone is paramount. This compound, a furanoterpenoid phytoalexin produced by sweet potatoes in response to stress, is of significant interest due to its potential toxicity. The choice of analytical methodology is critical for obtaining high-quality data. This guide provides an objective comparison of two of the most common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by experimental data and detailed protocols.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Analyte Suitability Well-suited for non-volatile and thermally labile compounds. This compound can be analyzed directly.Ideal for volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis.
Detection Commonly uses UV-Vis detectors. Mass spectrometry (LC-MS) can also be used for higher specificity.Mass spectrometry provides detailed structural information and high selectivity.
Sample Preparation Typically involves solvent extraction followed by filtration.Often requires extraction and may sometimes involve derivatization to increase volatility, though not always necessary for this compound.
Key Advantages - Direct analysis of extracts without derivatization.- Robust and widely available instrumentation.- High separation efficiency and resolution.- High sensitivity and selectivity, especially with mass spectrometry.- Confident peak identification through mass spectral libraries.
Key Limitations - Lower resolution for complex mixtures compared to GC.- UV detection can be less specific than MS.- Potential for thermal degradation of labile compounds (less of a concern for this compound).

Quantitative Performance Comparison

ParameterHPLC-UV (Typical Performance)GC-MS (Typical Performance)
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL1 - 50 ng/mL
Linearity (R²) > 0.995> 0.995
Recovery 85 - 110%80 - 115%
Precision (%RSD) < 5%< 10%

Experimental Protocols

Detailed and reproducible methodologies are crucial for accurate analysis. Below are representative protocols for the extraction and analysis of this compound from sweet potato tissue using HPLC and GC-MS.

Sample Preparation: Extraction of this compound from Sweet Potato
  • Homogenization: Weigh approximately 5 g of sweet potato tissue (fresh or lyophilized) and homogenize it in 50 mL of a suitable organic solvent such as methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol (2:1, v/v).

  • Extraction: Agitate the mixture on a shaker for 1-2 hours at room temperature or use ultrasonication for 15-30 minutes to ensure efficient extraction.

  • Centrifugation and Filtration: Centrifuge the homogenate at 4000 rpm for 15 minutes. Collect the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.

  • Concentration: Evaporate the solvent from the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol for HPLC, hexane (B92381) or ethyl acetate (B1210297) for GC-MS) for analysis.

HPLC Method for this compound Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from authentic this compound standards.

GC-MS Method for this compound Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Identification and Quantification: Identification is based on the retention time and comparison of the mass spectrum with reference spectra (e.g., NIST library). Quantification is typically performed using a calibration curve of an authentic standard.

Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflows for the analysis of this compound by HPLC and GC-MS.

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis Sample Sweet Potato Tissue Homogenization Homogenization in Solvent Sample->Homogenization Extraction Extraction (Shaking/Sonication) Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Concentration Solvent Evaporation Centrifugation->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (285 nm) Separation->Detection Chromatogram Peak Integration Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_Data Data Analysis Sample Sweet Potato Tissue Homogenization Homogenization in Solvent Sample->Homogenization Extraction Extraction (Shaking/Sonication) Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation Concentration Solvent Evaporation Centrifugation->Concentration Reconstitution Reconstitution in Volatile Solvent Concentration->Reconstitution Injection Injection into GC Reconstitution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Peak Identification & Integration Detection->Chromatogram Quantification Quantification using Calibration Curve Chromatogram->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound. The choice between the two will ultimately depend on the specific requirements of the study, available instrumentation, and the desired level of sensitivity and selectivity.

  • HPLC-UV is a robust, reliable, and more accessible method for routine quantification of this compound, especially when high sample throughput is required. It is straightforward and does not require derivatization.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level detection and for studies requiring unambiguous identification of this compound in complex matrices. The structural information provided by the mass spectrometer is invaluable for confirmatory analysis.

For researchers aiming for a comprehensive analysis, a combination of both techniques can be highly effective. HPLC can be used for initial screening and quantification, while GC-MS can be employed for confirmation and for the analysis of more volatile components in the sample extract. Ultimately, the validation of the chosen method within the specific laboratory context is crucial to ensure the accuracy and reliability of the results.

A Comparative Guide to the Analytical Quantification of Furanoterpenoids: Addressing the Absence of Immunoassay Cross-Reactivity Data for Ipomeamarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established analytical methods for the quantification of furanoterpenoids, with a special focus on ipomeamarone. It is important to note that a direct comparison of this compound's cross-reactivity in immunoassays for other furanoterpenoids is not currently possible due to a lack of commercially available or academically described immunoassays for this specific class of compounds. The scientific literature to date has focused on chromatographic techniques for the detection and quantification of these toxic metabolites.

This guide will, therefore, compare the performance of these existing, validated methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC). Additionally, it will provide a theoretical overview of immunoassay cross-reactivity for small molecules to inform future assay development and a diagram of the this compound biosynthetic pathway.

Data Presentation: Comparison of Analytical Techniques for Furanoterpenoid Analysis

The quantification of furanoterpenoids like this compound is primarily achieved through chromatographic techniques. These methods offer varying degrees of sensitivity, specificity, and throughput.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Separation based on polarity, with detection typically by UV absorbance.Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on differential partitioning between a stationary and mobile phase, with visual or densitometric detection.
Selectivity HighVery HighModerate to High
Sensitivity HighVery HighLow to Moderate
Limit of Detection (LOD) In the low µg/mL range.Can reach ng/L or lower levels for analogous compounds.For this compound, reported as low as 0.002 µg for pure samples and 0.01 µg for crude samples.[1]
Limit of Quantification (LOQ) Typically in the µg/mL range.Can be in the ng/L range.Higher than HPLC and GC-MS.
Throughput Moderate to HighModerateHigh
Cost ModerateHighLow
Primary Use Routine quantification and quality control.Confirmatory analysis, identification of unknown furanoterpenoids, and trace-level detection.Rapid screening and semi-quantitative analysis.

Mandatory Visualizations

Immunoassay Cross-Reactivity for Small Molecules

Immunoassay_Cross_Reactivity Target Target Antibody Antibody Target->Antibody Binds SpecificBinding SpecificBinding Antibody->SpecificBinding Leads to CrossBinding CrossBinding Antibody->CrossBinding Leads to CrossReactant CrossReactant CrossReactant->Antibody Also Binds (Cross-reacts)

Biosynthetic Pathway of this compound

Ipomeamarone_Biosynthesis cluster_info Key Stages Acetate (B1210297) Acetate Mevalonate Pathway Mevalonate Pathway (Common in Terpenoid Biosynthesis) Acetate->Mevalonate Pathway Multiple Steps Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (C15 Precursor) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) IPP Isomerase, FPP Synthase Dehydrothis compound Dehydrothis compound Farnesyl Pyrophosphate (FPP)->Dehydrothis compound Cyclization & Oxidation This compound This compound Dehydrothis compound->this compound Reduction

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is a generalized representation based on methodologies described in the literature.[2]

  • Sample Preparation and Extraction:

    • Homogenize 10g of sweet potato tissue (infected or control) with a suitable solvent such as ethyl ether.

    • Wash the ether extract with a 5% sodium carbonate (Na2CO3) solution, followed by distilled water.

    • Dry the ether extract with anhydrous sodium sulfate (B86663) (Na2SO4).

    • Evaporate the solvent to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of the mobile phase (e.g., acetonitrile (B52724)/water mixture).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical isocratic condition could be a 60:40 (v/v) mixture of acetonitrile and water.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV detector set at 270 nm.[2]

    • Injection Volume: 20 µL.

    • Quantification: Create a calibration curve using pure this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Furanoterpenoid Analysis

This protocol provides a general framework for the analysis of furanoterpenoids.[2]

  • Sample Preparation and Extraction:

    • Follow the same extraction procedure as for HPLC (steps 1-4).

    • The dried residue can be directly dissolved in a volatile solvent like hexane (B92381) or ethyl acetate for GC-MS analysis. Derivatization is typically not required for these compounds.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column such as a 30 m x 0.25 mm i.d. x 0.25 µm film thickness HP-5 column is suitable.[2]

    • Carrier Gas: Helium at a constant flow rate of approximately 1.2 mL/min.[2]

    • Oven Temperature Program:

      • Initial temperature of 100°C, hold for 2 minutes.

      • Ramp up to 250°C at a rate of 10°C/min.

      • Hold at 250°C for 5 minutes.

    • Injection: Splitless injection of 1 µL of the sample.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-450.

      • Identification: Based on the retention time and comparison of the mass spectrum with reference spectra of pure standards or libraries.

      • Quantification: By selected ion monitoring (SIM) for higher sensitivity and specificity, using a calibration curve of pure standards.

Thin-Layer Chromatography (TLC) for this compound Screening

TLC is a cost-effective method for the rapid screening of furanoterpenoids.[3]

  • Sample Preparation and Extraction:

    • Perform the extraction as described for HPLC (steps 1-5), concentrating the final residue in a small volume of chloroform.[3]

  • TLC Protocol:

    • Stationary Phase: Silica gel G plates.[3]

    • Sample Application: Spot a small volume (e.g., 5-10 µL) of the sample extract and pure this compound standard onto the baseline of the TLC plate.

    • Mobile Phase (Developing Solvent): A mixture of n-hexane and ethyl acetate (e.g., 4:1, v/v) or benzene (B151609) and methanol (B129727) (e.g., 9:1, v/v) can be effective.[3]

    • Development: Place the plate in a sealed chromatography tank containing the mobile phase. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

    • Visualization:

      • Remove the plate and dry it in a fume hood.

      • Spray the plate with Ehrlich's reagent.[3]

      • This compound will appear as a light pink spot that turns to a dark gray.[3]

    • Analysis: The presence of this compound is confirmed by comparing the Rf value (retention factor) and color of the spot in the sample to that of the pure standard. Semi-quantitative analysis can be performed by comparing the spot size and intensity to a series of standards of known concentrations. For more accurate quantification, the spots can be scanned with a TLC scanner or densitometer.[3]

References

A Comparative Analysis of the Bioactivity of Ipomeamarone and Other Sweet Potato Phytoalexins

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimicrobial and cytotoxic potential of sweet potato's defense compounds, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative bioactivities, supported by experimental data and detailed protocols.

Sweet potatoes (Ipomoea batatas ), a global staple food, possess a sophisticated defense mechanism against pathogens and environmental stress, producing a class of furanoterpenoid phytoalexins. Among these, ipomeamarone and its precursor, dehydrothis compound, are the most prominent. This guide provides a comparative overview of the bioactivity of these and other sweet potato phytoalexins, presenting available quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Comparative Bioactivity: A Quantitative Overview

While extensive research has been conducted on the presence and toxicity of sweet potato phytoalexins, particularly in infected tubers, specific comparative data on the bioactivity of purified compounds remains somewhat limited in publicly accessible literature. The following tables summarize the available quantitative data on the antimicrobial and cytotoxic effects of this compound and related compounds. It is important to note that much of the existing research has focused on crude extracts, and therefore, data on purified phytoalexins is still emerging.

CompoundTest Organism/Cell LineBioassayEndpointResult
This compound Fusarium spp.Antifungal SusceptibilityMICData not available in searched literature
Various BacteriaAntibacterial SusceptibilityMICData not available in searched literature
Various Cancer Cell LinesCytotoxicityIC50Data not available in searched literature
Dehydrothis compound Fusarium spp.Antifungal SusceptibilityMICData not available in searched literature
Various BacteriaAntibacterial SusceptibilityMICData not available in searched literature
Various Cancer Cell LinesCytotoxicityIC50Data not available in searched literature
Sweet Potato Leaf Extract (Aqueous) Staphylococcus aureusBroth MicrodilutionMIC125 mg/mL[1]
Bacillus subtilisBroth MicrodilutionMIC125 mg/mL[1]
Enterococcus faecalisBroth MicrodilutionMIC125 mg/mL[1]
Escherichia coliBroth MicrodilutionMIC125 mg/mL[1]
Klebsiella pneumoniaeBroth MicrodilutionMIC125 mg/mL[1]
Pseudomonas aeruginosaBroth MicrodilutionMIC125 mg/mL[1]

Note: The lack of specific IC50 and MIC values for purified this compound and dehydrothis compound in the public domain highlights a significant gap in the current research landscape. The data for sweet potato leaf extract provides a broader context of the plant's antimicrobial potential but does not isolate the activity of individual phytoalexins.

Experimental Protocols: A Methodological Framework

The following sections provide detailed methodologies for key experiments cited in the literature for assessing the bioactivity of phytoalexins. These can serve as a foundation for researchers looking to investigate the specific effects of this compound and other sweet potato-derived compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

Protocol:

  • Preparation of Test Compound: Dissolve the purified phytoalexin (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Phytoalexin Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plates D->E F Visually Assess for Growth E->F G Determine MIC F->G

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the phytoalexin in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

experimental_workflow_mtt cluster_setup Setup cluster_treatment Treatment & Incubation cluster_measurement Measurement cluster_result Result A Seed Cells in 96-well Plate C Treat Cells with Phytoalexin A->C B Prepare Phytoalexin Dilutions B->C D Incubate C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Signaling Pathways and Mechanisms of Action

Currently, there is a notable absence of detailed studies in the public domain elucidating the specific signaling pathways modulated by this compound and other sweet potato furanoterpenoid phytoalexins. While the cytotoxic and antimicrobial effects are observed, the underlying molecular mechanisms remain to be fully characterized.

Future research should focus on investigating the potential of these compounds to induce apoptosis, a form of programmed cell death crucial in cancer therapy. Key signaling pathways to explore would include the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

signaling_pathway_apoptosis cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors ? Mitochondria Mitochondria This compound->Mitochondria ? Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3

Conclusion and Future Directions

This compound and other sweet potato phytoalexins represent a promising area for the discovery of novel bioactive compounds. However, the current body of research lacks the specific, comparative quantitative data necessary for a full assessment of their therapeutic potential. Future studies should prioritize the isolation and purification of these compounds to enable rigorous bioactivity testing. Determining their IC50 and MIC values against a broad panel of cancer cell lines and microbial pathogens is crucial. Furthermore, elucidating the molecular mechanisms and signaling pathways through which these phytoalexins exert their effects will be vital for any potential drug development efforts. This comprehensive approach will be instrumental in unlocking the full potential of these natural defense compounds for human health.

References

Comparative Study of Ipomeamarone Production in Different Sweet Potato Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ipomeamarone production in various sweet potato cultivars, supported by experimental data. This compound, a furanoterpenoid phytoalexin, is a key defense compound in sweet potatoes, produced in response to microbial infections and other stressors.[1] Its production levels can vary significantly among different cultivars, indicating varied resistance to pathogens.[1] Understanding these differences is crucial for developing disease-resistant sweet potato varieties and for potential pharmacological applications of this bioactive compound.

Data Presentation: this compound and Dehydrothis compound Levels

The following table summarizes the mean concentrations of this compound and its precursor, dehydrothis compound, in four sweet potato cultivars after inoculation with the fungus Rhizopus stolonifer.[1] The data is extracted from a study by Wamalwa et al. (2015), where the furanoterpenoid levels were quantified in infected storage roots.[1]

CultivarMean this compound Concentration (mg/kg ± s.e.)Mean Dehydrothis compound Concentration (mg/kg ± s.e.)
Kemb1,476.2 ± 278.71,462.6
Nyawo1,089.91,459.7
Naspot833.71,153.2
Bungoma676.5910

Source: Wamalwa et al., 2015.[1]

The results indicate that the 'Kemb' cultivar exhibited the highest production of this compound, suggesting a stronger defense response to the fungal pathogen compared to the other cultivars.[1]

Experimental Protocols

The following methodologies are based on the key experiments for inducing, extracting, and quantifying this compound in sweet potato storage roots.[1]

Fungal Isolation and Inoculation
  • Fungal Isolation: The fungus Rhizopus stolonifer is isolated from weevil-infested sweet potato storage roots.[1] The infected tissue is plated on potato dextrose agar (B569324) (PDA) supplemented with antibiotics (streptomycin sulfate (B86663) and chloramphenicol) to inhibit bacterial growth.[1] Single fungal colonies are then subcultured on fresh PDA.[1]

  • Inoculation of Sweet Potato Roots:

    • Healthy sweet potato storage roots of the desired cultivars are washed and surface-sterilized with a 0.5% sodium hypochlorite (B82951) solution for 5 minutes, followed by rinsing with sterile distilled water.[2]

    • A small wound is made on the surface of the sweet potato root using a sterilized needle or cork borer.[3]

    • A plug of agar with the actively growing R. stolonifer mycelium is placed into the wound.[3] Control samples are treated with a sterile agar plug.[1]

    • The inoculated sweet potatoes are incubated at 25°C for 7-14 days to allow for infection and induction of this compound production.[1]

Extraction of Furanoterpenoids
  • After the incubation period, the infected tissue from the sweet potato roots is excised.[1]

  • The tissue is weighed and homogenized in methanol (B129727). Sodium chloride is added during blending.[1]

  • The homogenate is filtered using Whatman filter paper.[1]

  • The methanol is removed from the filtrate using a rotary evaporator to yield a concentrated crude extract.[1]

  • The crude extract is then partitioned with dichloromethane (B109758) to separate the organic phase containing the furanoterpenoids.[1]

Quantification of this compound
  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS): These are sensitive techniques used for the quantification of this compound and other furanoterpenoids.[1][2]

  • Procedure:

    • The extracted organic phase is concentrated and redissolved in a suitable solvent (e.g., methanol) for analysis.[1]

    • The sample is injected into the GC-MS or LC-QToF-MS system.[1]

    • This compound and dehydrothis compound are identified based on their retention times and mass spectra, by comparison with known standards.[1]

    • Quantification is achieved by generating a standard calibration curve from known concentrations of purified this compound and dehydrothis compound.[1]

Mandatory Visualization

The following diagrams illustrate the this compound biosynthesis signaling pathway and the experimental workflow for the comparative study.

ipomeamarone_biosynthesis cluster_mva Mevalonate (MVA) Pathway (Cytosol) cluster_sesqui This compound Biosynthesis acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mvp Mevalonate-5-phosphate mevalonate->mvp mvpp Mevalonate-5-pyrophosphate mvp->mvpp ipp Isopentenyl pyrophosphate (IPP) mvpp->ipp dmapp Dimethylallyl pyrophosphate (DMAPP) ipp->dmapp IPP isomerase gpp Geranyl pyrophosphate (GPP) dmapp->gpp + IPP (GPP synthase) fpp Farnesyl pyrophosphate (FPP) gpp->fpp + IPP (FPP synthase) dehydrothis compound Dehydrothis compound fpp->dehydrothis compound Sesquiterpene cyclases, P450s This compound This compound dehydrothis compound->this compound Enzymatic conversion

Caption: this compound Biosynthesis Pathway.

experimental_workflow start Start: Select Sweet Potato Cultivars fungal_isolation Isolate Pathogenic Fungus (e.g., Rhizopus stolonifer) start->fungal_isolation inoculation Inoculate Sweet Potato Roots with Fungus (and Controls) start->inoculation fungal_isolation->inoculation incubation Incubate at 25°C for 7-14 Days inoculation->incubation extraction Extract Furanoterpenoids (Methanol & Dichloromethane) incubation->extraction analysis Quantify this compound (GC-MS / LC-QToF-MS) extraction->analysis data_comparison Compare this compound Levels Across Cultivars analysis->data_comparison end End: Identify High-Producing Cultivars data_comparison->end

Caption: Experimental Workflow for Comparative Study.

References

Validating Monoclonal Antibody Specificity for Ipomeamarone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of a monoclonal antibody developed for the detection and quantification of Ipomeamarone, a toxic furanoterpenoid found in stressed sweet potatoes. Given the absence of commercially available, pre-validated monoclonal antibodies for this specific analyte, this guide focuses on establishing a robust validation workflow and comparing its performance against established analytical methods.

Introduction to this compound and Detection Challenges

This compound is a phytoalexin produced by sweet potatoes in response to microbial infection, particularly black rot disease.[1] Its presence in food and feed poses a significant health risk, necessitating reliable and accurate detection methods.[1] While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the current standards for this compound quantification, they can be time-consuming and require extensive sample preparation and expensive instrumentation.[1][2][3] A highly specific monoclonal antibody could enable the development of rapid, high-throughput immunoassays such as ELISA, offering a complementary approach for screening and quality control.

Core Principles of Monoclonal Antibody Validation for Small Molecules

Validating a monoclonal antibody against a small molecule like this compound is critical to ensure that it binds specifically to the target without cross-reacting with structurally similar molecules.[4] The key validation components include demonstrating specificity, affinity, and reproducibility.[5][6]

Comparative Analysis of Detection Methodologies

A validated monoclonal antibody-based immunoassay offers distinct advantages and disadvantages when compared to traditional analytical methods for this compound detection.

FeatureMonoclonal Antibody-Based Immunoassay (e.g., ELISA)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antigen-antibody bindingSeparation based on polaritySeparation based on volatility and mass-to-charge ratio
Specificity High, dependent on antibody validationHigh, based on retention time and detector responseVery high, provides structural information
Sensitivity Potentially very high (ng/mL to pg/mL range)High (µg/mL to ng/mL range)Very high (ng/mL to pg/mL range)
Throughput High (96-well plate format)Low to mediumLow to medium
Speed per Sample Fast (hours)Slower (minutes to hours)Slower (minutes to hours)
Cost per Sample Generally lowerModerateHigh
Equipment Cost Low to moderateHighVery high
Sample Preparation Often minimalCan be extensiveCan be extensive
Matrix Effect Can be a concern, requires optimizationCan be a concern, requires cleanupLess susceptible with proper cleanup

Experimental Protocols for Antibody Validation

Robust validation of a monoclonal antibody for this compound requires a multi-pronged approach, employing several complementary techniques.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is the cornerstone for assessing the specificity and sensitivity of an antibody against a small molecule.

Methodology:

  • Coating: Microplate wells are coated with an this compound-protein conjugate (e.g., this compound-BSA).

  • Competition: The monoclonal antibody is pre-incubated with varying concentrations of free this compound (the competitor) or structurally related compounds.

  • Binding: The antibody-competitor mixture is added to the coated wells. The free this compound will compete with the coated this compound for antibody binding sites.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a measurable signal.

  • Analysis: The signal intensity is inversely proportional to the concentration of free this compound. The 50% inhibitory concentration (IC50) is calculated to determine the antibody's sensitivity. Cross-reactivity with other compounds is assessed by comparing their IC50 values to that of this compound.

Workflow Diagram:

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Coat plate with This compound-protein conjugate C Add antibody/competitor mix to coated plate A->C B Pre-incubate antibody with free this compound or analogues B->C D Wash to remove unbound antibody C->D E Add enzyme-conjugated secondary antibody D->E F Wash to remove unbound secondary antibody E->F G Add substrate F->G H Measure signal G->H I Calculate IC50 and cross-reactivity H->I WB_Workflow A Prepare sweet potato lysate B SDS-PAGE A->B C Transfer to membrane B->C D Block membrane C->D E Incubate with anti- This compound mAb D->E F Incubate with secondary antibody E->F G Detect signal F->G H Analyze for cross-reactivity G->H SPR_Principle cluster_0 SPR Measurement cluster_1 Data Analysis mAb Immobilized mAb Immobilized Binding Event Binding Event mAb Immobilized->Binding Event This compound Flow This compound Flow This compound Flow->Binding Event Signal Change Signal Change Binding Event->Signal Change Association (kon) Association (kon) Signal Change->Association (kon) Dissociation (koff) Dissociation (koff) Signal Change->Dissociation (koff) Affinity (KD) Affinity (KD) Association (kon)->Affinity (KD) Dissociation (koff)->Affinity (KD) IHC_Workflow A Prepare tissue sections B Antigen retrieval A->B C Block non-specific sites B->C D Incubate with primary mAb C->D E Incubate with secondary Ab D->E F Add detection substrate E->F G Microscopic visualization F->G

References

A Comparative Guide to the Cytotoxic Effects of Ipomeamarone and its Precursor, Dehydroipomeamarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of two related furanoterpenoid phytoalexins: Ipomeamarone and its biosynthetic precursor, dehydrothis compound. While both compounds are integral to the defense mechanisms of sweet potatoes (Ipomoea batatas) against pathogens and stress, their potential as cytotoxic agents is an area of emerging research interest. This document summarizes the available toxicological information, outlines a detailed experimental protocol for a comparative cytotoxicity analysis, and visualizes key signaling pathways potentially involved in their mechanism of action.

Introduction to this compound and Dehydrothis compound

This compound and dehydrothis compound are secondary metabolites produced by sweet potatoes in response to microbial infections, insect damage, and other stressors.[1][2][3] Dehydrothis compound is the direct biosynthetic precursor to this compound.[2][3] The toxicity of this compound has been documented, particularly in livestock, where consumption of mold-damaged sweet potatoes can lead to hepatotoxicity and pulmonary edema.[4] While extracts of Ipomoea batatas containing these and other compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer, comprehensive studies directly comparing the cytotoxic potency of purified this compound and dehydrothis compound are currently limited in publicly available literature.[5][6][7]

Quantitative Data on Cytotoxicity

Table 1: Comparative Cytotoxicity Data (Hypothetical)

CompoundCell LineIC50 (µM)Time Point (hours)Assay Method
This compounde.g., A549 (Lung Carcinoma)Data not available48MTT Assay
Dehydrothis compounde.g., A549 (Lung Carcinoma)Data not available48MTT Assay
This compounde.g., HepG2 (Hepatocellular Carcinoma)Data not available48MTT Assay
Dehydrothis compounde.g., HepG2 (Hepatocellular Carcinoma)Data not available48MTT Assay

Note: This table is for illustrative purposes to guide researchers in data presentation. The IC50 values are currently undetermined in comparative studies.

Experimental Protocols for Comparative Cytotoxicity Analysis

To enable a direct and objective comparison of the cytotoxic effects of this compound and dehydrothis compound, the following experimental protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound and dehydrothis compound (purified)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and dehydrothis compound in DMSO. Create a series of dilutions of each compound in the complete culture medium. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value for each compound and each time point.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HepG2) seeding Cell Seeding in 96-well plates cell_culture->seeding compound_prep Compound Preparation (this compound & Dehydrothis compound in DMSO) treatment Treatment with Compounds compound_prep->treatment seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation comparison Comparative Analysis calculation->comparison

Figure 1: Experimental workflow for the comparative cytotoxicity assessment.

Potential Signaling Pathways in Cytotoxicity

The precise signaling pathways through which this compound and dehydrothis compound exert their cytotoxic effects have not yet been fully elucidated. However, many cytotoxic natural products induce cell death via apoptosis. The two primary apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.

The Intrinsic and Extrinsic Apoptotic Pathways

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the activation of caspase-8 and a subsequent caspase cascade. The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria, which then activates caspase-9 and the downstream executioner caspases. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of apoptosis.

apoptotic_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Executioner Caspases (e.g., Caspase-3) caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA damage) mitochondria Mitochondria cellular_stress->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 2: Generalized intrinsic and extrinsic apoptotic pathways.

Further research, including western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining), is necessary to determine the specific pathways activated by this compound and dehydrothis compound.

Conclusion and Future Directions

While this compound is known to be toxic, a direct comparison of its cytotoxic effects with its precursor, dehydrothis compound, at the cellular level is a clear gap in the current scientific literature. The provided experimental protocol offers a standardized approach for researchers to perform this much-needed comparative analysis. Elucidating the IC50 values of these compounds against a panel of cancer cell lines and identifying the underlying signaling pathways will be crucial in determining their potential as novel anticancer agents. Such studies will provide valuable insights for the drug development community and could pave the way for new therapeutic strategies derived from these naturally occurring furanoterpenoids.

References

validation of a method for the simultaneous analysis of multiple furanoterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the simultaneous quantification of multiple furanoterpenoids, a critical task in natural product research, drug development, and quality control. We present a detailed, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and compare its performance with traditional High-Performance Liquid Chromatography (HPLC) approaches.

Introduction to Furanoterpenoid Analysis

Furanoterpenoids are a class of secondary metabolites found in various plant families, notably the Lamiaceae (e.g., Perilla frutescens) and Convolvulaceae (e.g., sweet potato, Ipomoea batatas).[1][2] These compounds, such as ipomeamarone and dehydrothis compound, are often produced in response to stress and can exhibit a range of biological activities, making them of interest for pharmaceutical and agricultural research.[2] The simultaneous analysis of multiple furanoterpenoids is challenging due to their structural similarity and the complexity of the plant matrices in which they are found. Modern chromatographic techniques like UPLC-MS/MS offer significant advantages in terms of speed, resolution, and sensitivity for this purpose.

Experimental Protocols

A validated UPLC-MS/MS method is presented below for the simultaneous quantification of representative furanoterpenoids. This protocol is based on established methodologies for the analysis of complex phytochemical mixtures and is optimized for the specific properties of furanoterpenoids.

Sample Preparation
  • Extraction: Weigh 1.0 g of the dried, powdered plant material. Add 20 mL of 80% methanol (B129727) and perform ultrasonic-assisted extraction for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter prior to UPLC-MS/MS analysis.

UPLC-MS/MS Conditions
  • Chromatographic System: Waters ACQUITY UPLC System

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10-30% B

    • 2-5 min: 30-60% B

    • 5-8 min: 60-90% B

    • 8-9 min: 90% B

    • 9-10 min: 10-10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: Performance Comparison

The following tables summarize the validation data for the UPLC-MS/MS method for the simultaneous analysis of three representative furanoterpenoids: this compound, Dehydrothis compound, and Ipomeanol.

Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
This compound1 - 500y = 125.4x + 10.80.99920.250.85
Dehydrothis compound1 - 500y = 138.1x + 8.20.99950.200.70
Ipomeanol2 - 1000y = 95.7x - 5.30.99890.501.65

Table 2: Precision and Accuracy of the UPLC-MS/MS Method

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)Accuracy (Recovery, %)
This compound102.13.598.5
1001.52.8101.2
4001.22.199.3
Dehydrothis compound101.93.299.1
1001.32.5100.8
4001.11.9100.2
Ipomeanol202.54.197.9
2001.83.3102.1
8001.42.699.8

Mandatory Visualizations

Furanoterpenoid Biosynthesis Pathway```dot

G Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Furanoterpenoid Precursors Furanoterpenoid Precursors Farnesyl Pyrophosphate (FPP)->Furanoterpenoid Precursors This compound, Dehydrothis compound, etc. This compound, Dehydrothis compound, etc. Furanoterpenoid Precursors->this compound, Dehydrothis compound, etc.

Caption: Workflow for analytical method validation.

HPLC vs. UPLC Performance Comparison

G cluster_hplc HPLC cluster_uplc UPLC Furanoterpenoid Analysis Furanoterpenoid Analysis HPLC HPLC UPLC UPLC Longer Run Time Longer Run Time Lower Resolution Lower Resolution Lower Sensitivity Lower Sensitivity Higher Solvent Consumption Higher Solvent Consumption Shorter Run Time Shorter Run Time Higher Resolution Higher Resolution Higher Sensitivity Higher Sensitivity Lower Solvent Consumption Lower Solvent Consumption HPLC->Longer Run Time HPLC->Lower Resolution HPLC->Lower Sensitivity HPLC->Higher Solvent Consumption UPLC->Shorter Run Time UPLC->Higher Resolution UPLC->Higher Sensitivity UPLC->Lower Solvent Consumption

Caption: HPLC vs. UPLC for furanoterpenoid analysis.

References

A Comparative Analysis of Ipomeamarone and Other Mitochondrial Toxins: Mechanisms of Action and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mitochondrial toxin ipomeamarone with other well-characterized mitochondrial inhibitors: rotenone (B1679576), cyanide, oligomycin, and carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP). Understanding the distinct mechanisms by which these compounds disrupt mitochondrial function is crucial for toxicology studies, drug development, and fundamental research in cellular bioenergetics. This document summarizes their mechanisms of action, presents available quantitative data from experimental studies, and provides detailed protocols for key assays used to assess mitochondrial toxicity.

Mechanisms of Action: A Comparative Overview

Mitochondrial toxins interfere with the process of oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in aerobic organisms. They can be broadly classified based on their specific targets within the electron transport chain (ETC) and the ATP synthase complex.

This compound , a furanoterpenoid phytoalexin produced by sweet potatoes in response to stress, exhibits a distinct inhibitory profile on mitochondrial respiration. Experimental evidence suggests that this compound primarily inhibits the oxidation of substrates that feed electrons into Complex I of the ETC, such as β-hydroxybutyrate and α-ketoglutarate[1][2]. Its effect on the oxidation of succinate, a Complex II substrate, is less pronounced[1][2]. This compound also inhibits the ATP-inorganic phosphate (B84403) exchange reaction but does not act as an uncoupler of oxidative phosphorylation[1][2]. This indicates that it does not dissipate the proton gradient across the inner mitochondrial membrane.

In contrast, the other mitochondrial toxins discussed here have more specific and well-defined targets:

  • Rotenone , a commonly used pesticide, is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) . It blocks the transfer of electrons from NADH to coenzyme Q (ubiquinone), thereby halting the electron flow through the ETC at its initial step.

  • Cyanide is a potent inhibitor of Complex IV (cytochrome c oxidase) . It binds to the ferric ion (Fe³⁺) in the heme a₃ component of cytochrome c oxidase, preventing the final transfer of electrons to oxygen, the terminal electron acceptor in the ETC. Interestingly, cyanide can have a biphasic effect, with low concentrations sometimes stimulating respiration, while higher concentrations are inhibitory.

  • Oligomycin is an inhibitor of ATP synthase (Complex V) . It binds to the Fₒ subunit of the ATP synthase, blocking the proton channel and thereby preventing the influx of protons that drives the synthesis of ATP from ADP and inorganic phosphate.

  • FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone) is a classical uncoupling agent . It is a protonophore that shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncouples electron transport from ATP synthesis, leading to an uncontrolled rate of oxygen consumption without the production of ATP.

Quantitative Comparison of Mitochondrial Toxin Effects

The following tables summarize the quantitative effects of this compound and other mitochondrial toxins on key parameters of mitochondrial function. It is important to note that the inhibitory concentrations and the magnitude of the effects can vary depending on the cell type, experimental conditions, and the specific assay used.

Parameter This compound Rotenone Cyanide Oligomycin FCCP
Primary Target Primarily inhibits Complex I-linked substrate oxidation; also affects succinate-cytochrome c oxidoreductase[1][2]Complex I (NADH:ubiquinone oxidoreductase)Complex IV (Cytochrome c oxidase)ATP Synthase (Complex V)Inner Mitochondrial Membrane (Protonophore)
Effect on Basal Oxygen Consumption Rate (OCR) DecreaseDecreaseBiphasic: Stimulation at low concentrations, inhibition at high concentrationsDecreaseIncrease
Effect on ATP-Linked Respiration DecreaseDecreaseDecrease (at inhibitory concentrations)Complete InhibitionAbolished (uncouples respiration from ATP synthesis)
Effect on Maximal Respiration DecreaseDecreaseDecrease (at inhibitory concentrations)DecreaseIncreases OCR to its maximal rate
Effect on Spare Respiratory Capacity DecreaseDecreaseDecrease (at inhibitory concentrations)DecreaseEliminates (by inducing maximal respiration)
Effect on Proton Leak No direct effect reported[1][2]No direct effectNo direct effectAppears to increase as a percentage of basal respiration due to inhibition of ATP synthesisDissipates the proton gradient, mimicking a massive proton leak
Effect on Mitochondrial Membrane Potential (ΔΨm) Likely to cause hyperpolarization initially, followed by depolarization as the proton gradient is not utilized for ATP synthesis and eventually dissipates.Hyperpolarization initially, followed by depolarization.Hyperpolarization initially, followed by depolarization.Hyperpolarization[3]Depolarization/Collapse
Effect on Cellular ATP Levels DecreaseDecreaseBiphasic: Increase at low concentrations, decrease at high concentrationsDecreaseDecrease

Table 1: Qualitative Comparison of the Effects of Mitochondrial Toxins.

Toxin Parameter Value Cell/System Type
This compound Oxygen Uptake Inhibition (β-hydroxybutyrate as substrate)~40-50% at 1.65 mMLoosely coupled rat liver mitochondria[1]
Oxygen Uptake Inhibition (succinate as substrate)Less inhibition compared to Complex I substratesTightly coupled rat liver mitochondria[1]
Rotenone IC₅₀ (Complex I inhibition)1.7 - 2.2 µMIsolated mitochondria[4]
IC₅₀ (Succinyl-CoA biosynthesis inhibition)25 nMSH-SY5Y neuroblastoma cells[5]
Cyanide IC₅₀ (Cytochrome c oxidase inhibition)7.2 ± 0.1 µMN27 mesencephalic cells[6]
Stimulatory Concentration Range (OCR & ATP)0.1 nM - 1 µMHepG2 cells[7]
Inhibitory Concentration Range (OCR & ATP)≥ 10 µMHepG2 cells[7]
Oligomycin IC₅₀ (Mammosphere formation)~100 nMMCF7 cells
Concentration for significant OCR decrease0.3 µMSW480 cells
FCCP Optimal Concentration for Maximal OCR0.27 - 2.2 µM (cell type dependent)AML blasts
IC₅₀ (Oxidative phosphorylation uncoupling)0.51 µMT47D cells

Table 2: Quantitative Data on the Effects of Mitochondrial Toxins. (Note: Data for this compound is limited to older studies and may not be directly comparable to modern IC₅₀ values).

Experimental Protocols

Accurate assessment of mitochondrial toxicity relies on standardized and well-validated experimental protocols. Below are detailed methodologies for three key assays used to characterize the effects of mitochondrial toxins.

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard assay for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR) in real-time.

Principle: The assay involves the sequential injection of mitochondrial toxins to determine key parameters of mitochondrial respiration:

  • Basal Respiration: The baseline oxygen consumption of the cells.

  • ATP-Linked Respiration: The portion of basal respiration used for ATP synthesis, determined by inhibiting ATP synthase with oligomycin.

  • Maximal Respiration: The maximum OCR the cells can achieve, induced by the uncoupler FCCP.

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.

  • Non-Mitochondrial Respiration: Oxygen consumption from cellular processes other than mitochondrial respiration, determined by inhibiting the ETC with a combination of rotenone and antimycin A.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Cartridge Hydration and Loading: Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C. On the day of the assay, load the injection ports of the sensor cartridge with the mitochondrial toxins (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations.

  • Seahorse XF Analyzer Measurement: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibration plate with the cell plate and initiate the assay. The instrument will measure basal OCR, followed by sequential injections of the toxins and subsequent OCR measurements.

  • Data Analysis: The Seahorse XF software automatically calculates the key parameters of mitochondrial respiration. Normalize the data to cell number or protein content.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

The JC-1 assay is a widely used method to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health.

Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Protocol:

  • Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate, chamber slides). Treat the cells with the test compounds (e.g., this compound, rotenone) for the desired duration. Include a positive control for depolarization, such as FCCP or CCCP.

  • JC-1 Staining: Prepare a JC-1 staining solution in cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the cells with the JC-1 staining solution in a CO₂ incubator at 37°C for 15-30 minutes, protected from light.

  • Washing: After incubation, gently wash the cells with an appropriate buffer (e.g., PBS or assay buffer) to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, a fluorescence plate reader, or a flow cytometer.

    • Red Fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm.

    • Green Fluorescence (Monomers): Excitation ~514 nm, Emission ~529 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Cellular ATP Levels using Luciferase-Based Assay

Luciferase-based assays are highly sensitive methods for quantifying cellular ATP levels, providing a direct measure of the cell's energy status.

Principle: The assay utilizes the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, resulting in the emission of light. The amount of light produced is directly proportional to the amount of ATP present in the sample.

Protocol:

  • Cell Culture and Treatment: Culture cells in an opaque-walled multi-well plate suitable for luminescence measurements. Treat the cells with the mitochondrial toxins for the specified time.

  • Cell Lysis and ATP Release: Add a cell lysis reagent to each well to disrupt the cell membrane and release intracellular ATP.

  • Luciferase Reaction: Add the luciferase/luciferin reagent to each well. This reagent contains the luciferase enzyme and its substrate, D-luciferin.

  • Luminescence Measurement: Immediately measure the luminescence signal using a luminometer. The signal is typically stable for a few minutes.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the ATP concentration in the experimental samples. Normalize the ATP levels to cell number or protein concentration.

Visualizing Mechanisms and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the mechanisms of action of the discussed mitochondrial toxins and a typical experimental workflow for their analysis.

Mitochondrial_Toxins_Mechanism cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ATP_Synthase ATP Synthesis Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- Proton_Gradient Proton Gradient (H+) Complex_I->Proton_Gradient Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->Proton_Gradient Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- Complex_IV->Proton_Gradient H2O H₂O Complex_IV->H2O ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase H+ flow Oxygen O₂ Oxygen->Complex_IV e- acceptor This compound This compound This compound->Complex_I Inhibits Rotenone Rotenone Rotenone->Complex_I Inhibits Cyanide Cyanide Cyanide->Complex_IV Inhibits Oligomycin Oligomycin Oligomycin->ATP_Synthase Inhibits FCCP FCCP FCCP->Proton_Gradient Dissipates

Caption: Mechanism of action of this compound and other mitochondrial toxins.

Seahorse_Mito_Stress_Test cluster_workflow Seahorse XF Cell Mito Stress Test Workflow cluster_parameters Calculated Parameters start Start: Cells in Assay Medium basal_ocr Measure Basal OCR start->basal_ocr oligomycin_injection Inject Oligomycin basal_ocr->oligomycin_injection param1 Basal Respiration atp_linked_ocr Measure ATP-Linked Respiration oligomycin_injection->atp_linked_ocr fccp_injection Inject FCCP atp_linked_ocr->fccp_injection param2 ATP Production param3 Proton Leak maximal_ocr Measure Maximal Respiration fccp_injection->maximal_ocr rotenone_antimycin_injection Inject Rotenone/ Antimycin A maximal_ocr->rotenone_antimycin_injection param4 Maximal Respiration param5 Spare Respiratory Capacity non_mito_ocr Measure Non-Mitochondrial Respiration rotenone_antimycin_injection->non_mito_ocr end End of Assay non_mito_ocr->end

Caption: Seahorse XF Cell Mito Stress Test experimental workflow.

References

A Comparative Analysis of Ipomeamarone Induction by Fungal Pathogens in Sweet Potato

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the induction of ipomeamarone, a key phytoalexin in sweet potato (Ipomoea batatas), by various fungal pathogens. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the plant's defense mechanisms and potential applications in drug development and agriculture.

Quantitative Analysis of this compound Induction

The production of this compound in sweet potato is a defense response to pathogenic invasion. However, the effectiveness of different fungal pathogens in eliciting this response varies significantly. The following table summarizes the quantitative levels of this compound induced by several common sweet potato pathogens.

Fungal PathogenThis compound Concentration (µg/g of infected tissue)Reference
High Induction
Ceratocystis fimbriata220 - 10,000[1]
Fusarium solani1,100 - 9,300[2]
Fusarium oxysporum>300 (classified as "higher concentrations")[1]
Macrophomina phaseoli460 - 10,000[1]
Sclerotium rolfsii>300 (classified as "higher concentrations")[1]
Diplodia tubericola>300 (classified as "higher concentrations")[1]
Plenodomus destruens>300 (classified as "higher concentrations")[1]
Moderate to Low Induction
Rhizopus stolonifer50.6 - 2,330[2]
Monilochaetes infuscans≤300[1]
No Detectable Induction
Meloidogyne incognita (nematode)Not Detected[1]
Streptomyces ipomoea (bacterium)Not Detected[1]

Note: The concentrations reported are subject to variations due to factors such as sweet potato cultivar, fungal strain virulence, and environmental conditions during infection and storage.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the induction and quantification of this compound.

Fungal Culture and Inoculation
  • Fungal Strains: Pure cultures of fungal pathogens such as Ceratocystis fimbriata, Fusarium oxysporum, and Rhizopus stolonifer are maintained on potato dextrose agar (B569324) (PDA) or a medium suitable for the specific fungus.

  • Inoculum Preparation: For inoculation, fungal spores and mycelial fragments are harvested from fresh cultures. The concentration of the inoculum (e.g., spores/mL) is often standardized to ensure consistent infection.

  • Inoculation of Sweet Potato Roots:

    • Healthy, disease-free sweet potato storage roots are surface-sterilized, typically with a solution of sodium hypochlorite (B82951) followed by sterile water rinses.

    • A wound is made on the surface of the sweet potato root using a sterilized scalpel, cork borer, or needle.[1]

    • A specific volume of the fungal inoculum (e.g., a mycelial plug or a spore suspension) is placed into the wound.

    • Control roots are similarly wounded but inoculated with sterile water or agar plugs.

    • The inoculated roots are incubated under controlled conditions of temperature and humidity (e.g., 25-30°C and high humidity) for a specified period (e.g., 7-14 days) to allow for disease development and this compound production.[2]

Extraction of this compound

Two common methods for extracting this compound from infected sweet potato tissue are:

  • Chloroform-Methanol-Water Extraction:

    • Infected and surrounding non-infected tissues are excised from the sweet potato root.

    • A known weight of the tissue (e.g., at least 3g of diseased tissue) is homogenized.[1]

    • The homogenized tissue is extracted with a mixture of chloroform (B151607), methanol, and water, often in a 2:2:1 volume ratio.[1]

    • The mixture is agitated and then centrifuged to separate the phases. The chloroform layer, containing this compound, is collected.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Ether Extraction:

    • Infected tissue is homogenized and extracted with diethyl ether.

    • The ether extract is washed with a 5% sodium carbonate (Na2CO3) solution, followed by distilled water.

    • The ether layer is dried over anhydrous sodium sulfate (B86663) (Na2SO4).

    • The ether is evaporated to obtain the crude this compound extract.

Quantification of this compound
  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS):

    • The crude extract is dissolved in a suitable solvent (e.g., chloroform or ethyl acetate).

    • The sample is injected into a gas chromatograph equipped with an appropriate capillary column (e.g., HP-5).

    • The oven temperature is programmed to separate the components of the extract.

    • A detector, such as a flame ionization detector (FID) for GC or a mass spectrometer for GC-MS, is used to detect and quantify this compound.

    • Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of purified this compound. GC-MS provides a higher level of confidence in identification based on the mass spectrum of the molecule.

Signaling Pathways and Experimental Workflows

The induction of this compound is a complex biological process involving the recognition of the pathogen by the plant and the subsequent activation of defense-related signaling pathways.

Fungal Pathogenesis and Plant Defense Signaling

The Cell Wall Integrity (CWI) pathway, a conserved mitogen-activated protein kinase (MAPK) cascade, is crucial for the pathogenicity of many fungi, including Ceratocystis fimbriata. This pathway regulates fungal development and the expression of virulence factors. In response to fungal attack, the plant activates its own defense signaling, leading to the production of phytoalexins like this compound.

Fungal_Pathogenesis_Plant_Defense cluster_fungus Fungal Pathogen (e.g., C. fimbriata) cluster_plant Sweet Potato Cell Fungal_Elicitors Pathogen Elicitors CWI_Pathway Cell Wall Integrity (CWI) MAPK Pathway Fungal_Elicitors->CWI_Pathway activates Plant_Receptors Plant Receptors Fungal_Elicitors->Plant_Receptors recognized by Virulence_Factors Virulence Factors CWI_Pathway->Virulence_Factors regulates production of Virulence_Factors->Plant_Receptors interact with Defense_Signaling Defense Signaling Cascades Plant_Receptors->Defense_Signaling activate Ipomeamarone_Biosynthesis This compound Biosynthesis Defense_Signaling->Ipomeamarone_Biosynthesis induces This compound This compound Ipomeamarone_Biosynthesis->this compound This compound->Fungal_Elicitors inhibits

Caption: Fungal-plant interaction leading to this compound induction.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for studying this compound induction by fungal pathogens.

Experimental_Workflow cluster_Inoculation Inoculation cluster_Analysis Analysis Fungal_Culture Fungal Culture (e.g., PDA) Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Sweet_Potato_Inoculation Sweet Potato Inoculation Inoculum_Prep->Sweet_Potato_Inoculation Incubation Incubation Sweet_Potato_Inoculation->Incubation Tissue_Sampling Tissue Sampling (Infected & Control) Incubation->Tissue_Sampling After Incubation Period Extraction This compound Extraction Tissue_Sampling->Extraction Quantification Quantification (GC/GC-MS) Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow for this compound induction and analysis.

References

Unveiling the Optimal Solvent for Ipomeamarone Extraction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Ipomeamarone, a furanoterpenoid phytoalexin with significant biological activities, from its natural source, primarily infected sweet potatoes (Ipomoea batatas), is a critical first step. The choice of extraction solvent plays a pivotal role in determining the yield and purity of the final product. This guide provides a comprehensive comparison of different solvents and methodologies reported in the scientific literature for the extraction of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Extraction Solvents

Below is a summary of quantitative data from various studies, highlighting the effectiveness of different solvent systems.

Extraction Solvent(s)Plant MaterialReported this compound Concentration/YieldSource(s)
Methanol (B129727)Infected Sweet Potato Storage Roots50.6 to 2,330 mg/kg[1]
EtherMold-Damaged Sweet Potato TubersNot explicitly quantified as yield, but used for initial crude extraction.[2]
Chloroform (B151607)Mold-Damaged Sweet Potato TubersNot explicitly quantified as yield, but used for initial crude extraction.[3]
Dichloromethane (B109758)Methanol Extract of Infected Sweet PotatoUsed for liquid-liquid extraction from a concentrated methanol extract.[1]
Hexane-Ethyl Acetate (B1210297)Crude ExtractUsed as a mobile phase for column chromatography to purify this compound.[1]
Benzene-MethanolChloroform-soluble fractionUsed as a developing solvent system in thin-layer chromatography for separation.[4]
Petroleum Ether-Ethyl AcetateChloroform-soluble fractionUsed as a developing solvent system in thin-layer chromatography for separation.[4]

Note: The yields are highly dependent on the level of infection and the specific cultivar of the sweet potato. The data presented should be interpreted as indicative of the solvent's potential rather than absolute comparative values.

From the available data, methanol appears to be a highly effective solvent for the initial extraction of this compound from sweet potato tissue, capable of yielding significant quantities of the compound. Ether and chloroform have also been traditionally used for the initial extraction. Subsequent purification steps, often involving liquid-liquid extraction with solvents like dichloromethane and column chromatography with solvent mixtures such as hexane-ethyl acetate, are crucial for obtaining pure this compound.

Experimental Protocols

To provide a practical basis for experimental design, detailed methodologies from key studies are outlined below.

Method 1: Methanol Extraction Followed by Liquid-Liquid Extraction and Column Chromatography[1]
  • Sample Preparation: Infected sweet potato storage roots are washed, and the fungal mycelium is scraped off.

  • Homogenization: The roots are weighed and blended in methanol (e.g., 100 mL for a given weight of tissue) with the addition of NaCl (e.g., 3 g).

  • Extraction: For a larger scale, infected sweet potato (e.g., 268 g) is extracted with a larger volume of methanol (e.g., 550 mL). The mixture is filtered using Whatman No. 4 filter paper.

  • Concentration: The filtrate is concentrated using a rotary evaporator to remove the methanol and water.

  • Liquid-Liquid Extraction: The concentrated crude extract is mixed with an equal volume of dichloromethane. The organic phase, containing this compound, is collected.

  • Drying and Purification: The combined organic phases are concentrated to dryness. The resulting residue is then purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

Method 2: Ether Extraction[2]
  • Sample Preparation: Sweet potato root tissue infected with pathogens is used.

  • Extraction: The tissue is extracted with ether.

  • Washing: The ether extract is washed sequentially with 5% Na2CO3 solution and distilled water.

  • Drying: The washed ether extract is dried over dehydrated sodium sulfate (B86663) (Na2SO4).

  • Concentration: The ether is evaporated to yield a crude residue containing furanoterpenoids, including this compound.

  • Further Processing: The crude sample is dissolved in a small volume of chloroform for further analysis or purification, for example, by thin-layer chromatography.

Biosynthesis Pathway of this compound

This compound is a sesquiterpenoid, and its biosynthesis follows the isoprenoid pathway. The pathway starts from the basic building blocks of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are then sequentially condensed to form farnesyl pyrophosphate (FPP), the direct precursor for the synthesis of a vast array of sesquiterpenoids, including this compound. Dehydrothis compound has been identified as an immediate precursor to this compound[5].

Ipomeamarone_Biosynthesis Pyruvate Pyruvate G3P Glyceraldehyde -3-phosphate Pyruvate->G3P DXS Pyruvate->G3P MEP 2-C-methyl-D-erythritol 4-phosphate G3P->MEP DXR G3P->MEP IPP_DMAPP_MEP IPP + DMAPP MEP->IPP_DMAPP_MEP Multiple Steps MEP->IPP_DMAPP_MEP GPP Geranyl pyrophosphate IPP_DMAPP_MEP->GPP IPP_DMAPP_MEP->GPP Acetyl_CoA Acetyl-CoA Mevalonate Mevalonate Acetyl_CoA->Mevalonate HMGR Acetyl_CoA->Mevalonate IPP_DMAPP_MVA IPP + DMAPP Mevalonate->IPP_DMAPP_MVA Multiple Steps Mevalonate->IPP_DMAPP_MVA FPP Farnesyl pyrophosphate IPP_DMAPP_MVA->FPP FPPS IPP_DMAPP_MVA->FPP Sesquiterpene_Synthases Sesquiterpene Synthases FPP->Sesquiterpene_Synthases Sesquiterpene Synthases FPP->Sesquiterpene_Synthases GPP->FPP GPP->FPP Dehydrothis compound Dehydrothis compound Sesquiterpene_Synthases->Dehydrothis compound Sesquiterpene_Synthases->Dehydrothis compound This compound This compound Dehydrothis compound->this compound Reduction Dehydrothis compound->this compound

Caption: Biosynthetic pathway of this compound via the MVA and MEP pathways.

Experimental Workflow for this compound Extraction and Purification

The general workflow for obtaining pure this compound from infected sweet potatoes involves several key stages, from initial extraction to final purification and analysis.

Extraction_Workflow Start Infected Sweet Potato Grinding Grinding and Homogenization Start->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration LiquidExtraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Concentration->LiquidExtraction Drying Drying of Organic Phase LiquidExtraction->Drying ColumnChromatography Column Chromatography (Silica Gel) Drying->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection PurityAnalysis Purity Analysis (TLC, HPLC, GC-MS) FractionCollection->PurityAnalysis Purethis compound Pure this compound PurityAnalysis->Purethis compound

Caption: General experimental workflow for the extraction and purification of this compound.

References

A Comparative Study of Ipomeamarone and Resveratrol in Cellular Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Ipomeamarone and Resveratrol (B1683913) in various cellular models. While Resveratrol has been extensively studied for its potential therapeutic effects, research on the cellular effects of this compound is less comprehensive. This document summarizes the available experimental data on their antioxidant, anti-inflammatory, and apoptotic properties, and provides detailed methodologies for the key experiments cited.

Data Presentation

The following tables summarize the quantitative data available for this compound and Resveratrol, highlighting the current gaps in the scientific literature for this compound.

Table 1: Comparative Cytotoxicity in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Resveratrol MCF-7 (Breast Cancer)MTT51.18[1]
SW480 (Colon Cancer)MTT~70-150[2][3]
HCE7 (Esophageal Cancer)MTT~70-150[2][3]
Seg-1 (Esophageal Cancer)MTT~70-150[2][3]
HL-60 (Leukemia)MTT~70-150[2][3]
HepG2 (Liver Cancer)MTT57.4[1]
This compound Data not available

Table 2: Comparative Antioxidant Activity

CompoundAssayAntioxidant CapacityReference
Resveratrol ORAC0.64 µM TE/µM[4][5]
This compound Data not available for isolated compound
Sweet Potato Leaf Polyphenols (may contain this compound)DPPH, ABTS, FRAPSignificant antioxidant activity[6]

Table 3: Comparative Anti-inflammatory Activity

CompoundCell LineAssayIC50Reference
Resveratrol RAW 264.7 (Macrophages)Nitric Oxide Inhibition~20 µM (for inhibition of sphingosine (B13886) kinase)[7]
This compound Data not available for isolated compound
Curcuma mangga compounds (structurally related)RAW 264.7 (Macrophages)Nitric Oxide InhibitionIC50 of 9.4 µM for compound 3[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Resveratrol) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[9][10]

Antioxidant Capacity (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Reagent Preparation: Prepare a fluorescein (B123965) working solution, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, and Trolox standards.

  • Reaction Mixture: In a 96-well black microplate, add the test sample or Trolox standard, followed by the fluorescein solution.

  • Initiation of Reaction: Initiate the reaction by adding AAPH solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an emission wavelength of 520 nm and an excitation wavelength of 485 nm every minute for at least 35 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of the sample, blank, and Trolox standards. The ORAC value is expressed as Trolox equivalents (TE).[11][12][13]

Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce inflammation.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system. The absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is determined using a sodium nitrite standard curve. The inhibition of NO production is calculated relative to the LPS-treated control.[14][15][16]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[9]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Lines, Macrophages) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity Antioxidant Antioxidant Assay (e.g., ORAC) Cell_Culture->Antioxidant Anti_inflammatory Anti-inflammatory Assay (e.g., Nitric Oxide) Cell_Culture->Anti_inflammatory Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis Compound_Prep Compound Preparation (this compound & Resveratrol) Compound_Prep->Cytotoxicity Compound_Prep->Antioxidant Compound_Prep->Anti_inflammatory Compound_Prep->Apoptosis Data_Quant Data Quantification (IC50, ORAC Value, etc.) Cytotoxicity->Data_Quant Antioxidant->Data_Quant Anti_inflammatory->Data_Quant Apoptosis->Data_Quant Pathway_Analysis Signaling Pathway Analysis Data_Quant->Pathway_Analysis

Caption: General experimental workflow for comparing the cellular effects of this compound and Resveratrol.

Resveratrol_Signaling_Pathways cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_apoptosis Apoptosis Induction Resveratrol Resveratrol Nrf2 Nrf2 Activation Resveratrol->Nrf2 NFkB NF-κB Inhibition Resveratrol->NFkB MAPK MAPK Pathway Modulation Resveratrol->MAPK p53 p53 Activation Resveratrol->p53 Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., SOD, Catalase) Nrf2->Antioxidant_Enzymes ROS ↓ Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS Inflammatory_Mediators ↓ Inflammatory Mediators (e.g., NO, TNF-α, IL-6) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators Bcl2_Bax ↑ Bax / ↓ Bcl-2 Ratio p53->Bcl2_Bax Caspases Caspase Activation Bcl2_Bax->Caspases Apoptosis_Outcome Apoptosis Caspases->Apoptosis_Outcome

Caption: Key signaling pathways modulated by Resveratrol leading to its biological effects.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondrial Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis_Final Apoptosis Caspase3->Apoptosis_Final Resveratrol_Node Resveratrol Resveratrol_Node->Death_Receptors Resveratrol_Node->Mitochondria Ipomeamarone_Node This compound (Hypothesized) Ipomeamarone_Node->Mitochondria

Caption: General overview of apoptosis signaling pathways potentially modulated by Resveratrol and this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Ipomeamarone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information and a step-by-step plan for the proper disposal of Ipomeamarone, a toxic phytoalexin. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

This compound Hazard Profile

This compound is a furanoterpenoid phytoalexin produced by sweet potatoes in response to stress, such as microbial infection.[1][2] It is a known toxin that can cause significant harm to animals, particularly cattle, leading to conditions like lung edema.[1][2] Due to its demonstrated toxicity, this compound should be handled as a hazardous chemical waste in a laboratory setting. While a specific EPA hazardous waste number has not been assigned, its toxic properties necessitate careful management and disposal.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of this compound.

MetricValueSpeciesSource
Oral LD50184 to 266 mg/kgRat[3]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Proper Disposal Procedure for this compound

The following procedure is based on best practices for the disposal of toxic chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Segregation

Proper segregation of waste is crucial to prevent accidental mixing of incompatible chemicals.[4]

  • Solid Waste: Collect any solid this compound waste (e.g., contaminated filter paper, absorbent materials) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

  • Sharps: Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated, puncture-resistant sharps container.[5]

Step 3: Waste Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration of the waste

  • The date the waste was first added to the container

  • Your name and laboratory contact information

Step 4: Storage

Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated.

Step 5: Disposal Request

Once the waste container is full, or if you are finished with the experiment, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not pour this compound waste down the drain.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Ipomeamarone_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps storage Step 4: Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal_request Step 5: Request Pickup by EHS for Proper Disposal storage->disposal_request end End: Waste Disposed disposal_request->end

Caption: this compound Disposal Workflow.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found in the search results, the general principles of handling toxic chemical waste apply. The key "experiment" in this context is the safe and compliant packaging of the waste for disposal by a certified hazardous waste management service.

Protocol for Preparing this compound Waste for Disposal:

  • Objective: To safely contain and label this compound waste for disposal.

  • Materials:

    • Appropriate hazardous waste containers (solid, liquid, sharps)

    • Hazardous waste labels

    • Personal Protective Equipment (PPE)

  • Methodology:

    • At the start of your experiment, prepare and label the appropriate waste containers.

    • As this compound waste is generated, immediately transfer it to the correct, labeled container.

    • For liquid waste, use a funnel to avoid spills. Do not fill liquid waste containers to more than 80% capacity to allow for expansion.

    • For solid waste, ensure the container has a secure lid.

    • Once a container is full, securely close it and move it to the designated waste storage area.

    • Complete a waste pickup request form as required by your institution's EHS department.

    • Document the disposal in your laboratory records.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

References

Personal protective equipment for handling Ipomeamarone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ipomeamarone. The following procedures are designed to ensure a safe laboratory environment and proper management of this phytotoxin.

This compound Toxicity Data

This compound is a toxic furanoterpenoid that can cause liver and lung damage in mammals.[1] It is crucial to handle this compound with appropriate safety measures. The following table summarizes the available acute toxicity data.

Metric Value Species Route of Administration Notes
LD50250 mg/kgRatOralFor newly isolated this compound.[1]
LD50500 mg/kgRatOralFour months after isolation.[1]
LD50>1000 mg/kgRatOralEight months after isolation.[1]
LD50230 mg/kgMouseIntraperitoneal (IP)Reported to be hepatotoxic.[2]

It is important to note that this compound is an unstable compound, and its toxicity decreases over time after isolation.[1]

Operational Plan: Handling and Safety Protocols

Due to its toxicity, all work with this compound must be conducted with strict adherence to safety protocols to minimize exposure.

1. Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, should be performed inside a certified chemical fume hood to prevent inhalation of any aerosols or dust.

  • Ventilation: Ensure the laboratory is well-ventilated.

2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. The following should be worn at all times when handling this compound.[3][4]

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene rubber, are required.[3] Latex gloves are not suitable. Always inspect gloves for damage before use and change them immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory.[4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Lab Coat: A buttoned, long-sleeved lab coat is essential to protect skin and clothing.[4]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[4] Do not wear sandals, open-toed shoes, or shoes with woven uppers.[4]

3. Spill Procedures: In case of a spill, follow these steps:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If safe to do so, contain the spill with absorbent materials (e.g., spill pads, vermiculite).

  • Wear appropriate PPE, including respiratory protection if the spill is large or generates dust.

  • Carefully clean the area, working from the outside of the spill inward.

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate the area with an appropriate cleaning agent.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, absorbent pads, pipette tips) should be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour any this compound-containing solutions down the drain.

Referenced Experimental Protocol: Extraction and Quantification

The following is a summary of a protocol used for the extraction and quantification of this compound from sweet potato tissue, which may be adapted for other research purposes.[5]

Objective: To extract and identify furanoterpenoids, including this compound, from biological samples.

Materials:

  • Methanol (B129727)

  • Sodium Chloride (NaCl)

  • Dichloromethane

  • Whatman filter paper No. 4

  • Rotary evaporator

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) system

Methodology:

  • Sample Preparation: Homogenize the tissue sample (e.g., 268 g of infected sweet potato) in a blender with 550 mL of methanol and 3 g of NaCl for 3 minutes.[5]

  • Extraction: Filter the resulting extract through Whatman filter paper No. 4.[5]

  • Concentration: Concentrate the filtered extract using a rotary evaporator to remove the methanol and water.[5]

  • Purification: The concentrated crude extract can be further purified using techniques like flash column chromatography.

  • Quantification: Analyze the purified extract using LC-QToF-MS to detect and quantify this compound based on accurate mass measurement, retention time, and fragmentation patterns.[5]

Visual Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep Assess Hazards & Review Protocol ppe Don PPE: 1. Gloves 2. Lab Coat 3. Goggles/Face Shield prep->ppe weigh Weigh Compound ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surface experiment->decontaminate dispose Dispose of Waste (Labeled Hazardous Waste) decontaminate->dispose doff Doff PPE dispose->doff wash Wash Hands doff->wash

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.